SD-208

Catalog No.
S542865
CAS No.
627536-09-8
M.F
C17H10ClFN6
M. Wt
352.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SD-208

CAS Number

627536-09-8

Product Name

SD-208

IUPAC Name

2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine

Molecular Formula

C17H10ClFN6

Molecular Weight

352.8 g/mol

InChI

InChI=1S/C17H10ClFN6/c18-10-1-2-13(19)12(9-10)15-24-16-14(21-7-8-22-16)17(25-15)23-11-3-5-20-6-4-11/h1-9H,(H,20,22,23,24,25)

InChI Key

BERLXWPRSBJFHO-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F

solubility

Soluble in DMSO

Synonyms

SD-208; SD 208; SD208; TGF-β RI Kinase Inhibitor V.

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4)F

The exact mass of the compound 2-(5-chloro-2-fluorophenyl)-N-(pyridin-4-yl)pteridin-4-amine is 352.064 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Comprehensive Technical Guide to SD-208: A TGF-β Receptor I Kinase Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

SD-208 (CAS# 627536-09-8) is a potent, selective, and orally active small molecule inhibitor that targets the transforming growth factor-beta receptor I (TGF-βRI, also known as ALK5) kinase. This 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine compound with molecular formula C₁₇H₁₀ClFN₆ and molecular weight of 352.75 g/mol represents a significant tool compound for investigating TGF-β signaling pathway inhibition in various disease models [1] [2]. As an ATP-competitive inhibitor, this compound binds to the ATP-binding site of the TGF-βRI kinase, maintaining the enzyme in its inactive configuration and thereby blocking downstream signaling cascades [3]. The compound demonstrates remarkable selectivity, with an IC₅₀ of 48-49 nM against TGF-βRI while showing >100-fold selectivity over TGF-βRII and >17-fold selectivity over other common kinases, making it a highly specific research tool for dissecting TGF-β pathway functions [1] [2].

The TGF-β signaling pathway plays dual roles in cancer biology, acting as both a tumor suppressor in early stages and a tumor promoter in advanced disease. In the canonical pathway, TGF-β ligands bind to TGF-βRII, which then recruits and transphosphorylates TGF-βRI. This activated receptor complex phosphorylates Smad2 and Smad3, which form heterocomplexes with Smad4 and translocate to the nucleus to regulate target gene expression [4] [5]. This compound effectively blocks this signaling cascade by inhibiting TGF-βRI kinase activity, subsequently preventing Smad2/Smad3 phosphorylation and nuclear translocation, thereby modulating the expression of TGF-β-responsive genes involved in cell proliferation, migration, invasion, immune regulation, and extracellular matrix production [6] [4]. This mechanism underpins its investigation across multiple pathological conditions characterized by aberrant TGF-β signaling.

Experimental Protocols and Methodologies

In Vitro Assay Protocols

Kinase Activity Assays to evaluate this compound's inhibitory potency typically employ radiometric measurements of radiolabeled ATP incorporation into peptide or protein substrates. Reactions are performed in 96-well plates containing the relevant kinase, substrate, ATP, and appropriate cofactors. After incubation periods, reactions are stopped by phosphoric acid addition, and substrate is captured onto phosphocellulose filters washed free of unreacted ATP. Incorporated counts are determined using a microplate scintillation counter, with this compound's inhibitory capacity calculated by comparing counts in presence versus absence of the compound [2]. For cell-based signaling inhibition studies, glioma cells (e.g., murine SMA-560 or human LN-308) are cultured with this compound (typically 1 μM) for specified durations, with TGF-β signaling blockade confirmed through immunoblotting for phospho-Smad2/Smad3 or TGF-β reporter assays using constructs like (CAGA)9-MLP-luc, an artificial Smad3/4-specific reporter [6] [4].

Invasion and Migration Assays commonly utilize Transwell inserts (8-μm pore size) coated with growth factor-reduced Matrigel (10 μg in PBS) for 3 hours at 37°C. After air-drying and reconstitution with DMEM, chambers are placed in 24-well dishes containing medium with 0.1% FBS. Cells (5×10⁴) are added to upper chambers in serum-free medium, and invasion is measured after 24-hour incubation. Cells on the upper filter surface are removed with cotton swabs, while cells on the underside are fixed, stained with Diff-Quik, and counted by bright-field microscopy in six random fields at 200× magnification [4]. For cell proliferation assessment, multiple approaches are employed: MTT assays measure metabolic activity via conversion of yellow tetrazolium salt to purple formazan products after this compound treatment; BrdU ELISA kits quantify DNA synthesis through incorporated bromodeoxyuridine during DNA replication; and [³H]thymidine incorporation assays measure DNA synthesis directly after pulsing cells with radiolabeled thymidine during treatment [3].

In Vivo Experimental Models

Glioma models employ syngeneic VM/Dk mice intracranially implanted with SMA-560 glioma cells. This compound is typically administered orally (often 60 mg/kg/day) starting 3 days post-implantation, with survival monitored and tissue collected for histological analysis including immune cell infiltration (NK cells, CD8+ T cells, macrophages), proliferation markers (Ki-67), and apoptosis assessment [6]. For melanoma bone metastasis studies, nude mice are inoculated with 1205Lu melanoma cells into the left cardiac ventricle, with this compound (60 mg/kg/day) administered via oral gavage on either prevention (starting 2 days before tumor inoculation) or treatment (after established metastases) protocols. Osteolytic lesion development is monitored by radiography, with bone tissues processed for histomorphometric analysis [4] [7].

Bone quality assessment models utilize normal mice treated with this compound (20 or 60 mg/kg) for 6 weeks, with bone mineral density measured longitudinally by dual-energy X-ray absorptiometry (DXA). Bones are collected for microcomputed tomography (μCT) analysis of trabecular architecture, histomorphometry for dynamic bone formation parameters, and mechanical testing for bone strength properties [8]. Colon adenocarcinoma xenograft models involve athymic nude mice subcutaneously inoculated with SW-48 cells (5×10⁶ cells). Once tumors reach approximately 100 mm³, animals receive this compound (50 mg/kg/day) or vehicle orally for three weeks, with tumor volume calculated using the formula (Length × width² × 0.52) and tissues processed for histopathological and immunohistochemical analysis (H&E, Ki-67, CD34) [3] [9].

Pharmacological Profiles and Efficacy Data

Quantitative Efficacy Across Disease Models

Table 1: In Vitro Efficacy Profile of this compound

Assay Type Cell Line/System Concentration Effect Citation
Kinase Inhibition TGF-βRI kinase IC₅₀ = 48-49 nM >100-fold selectivity over TGF-βRII [1] [2]
TGF-β Signaling Blockade CCL64 cells EC₅₀ = 0.1 μmol/L Inhibited growth inhibition mediated by TGF-β1/β2 [6]
Smad Phosphorylation Inhibition Melanoma lines 1-2 μM Blocked TGF-β-induced Smad3 phosphorylation [4]
Invasion Inhibition Melanoma cells Not specified Reduced Matrigel invasion [4] [10]
Gene Expression Modulation Melanoma cells Not specified Reduced PTHrP, IL-11, CTGF, RUNX2 expression [4] [7]
miRNA Regulation SW-48 colon cells 0.5-2 μM Significant down-regulation of oncogenic miR-135b [9]

Table 2: In Vivo Efficacy Profile of this compound

Disease Model Dosing Regimen Key Findings Citation
Murine Glioma (SMA-560) 60 mg/kg/day orally, starting day 3 post-implant Prolonged median survival from 18.6 to 25.1 days; increased tumor infiltration by NK cells, CD8+ T cells, macrophages [6]
Melanoma Bone Metastasis (Prevention) 60 mg/kg/day orally, starting 2 days before tumor inoculation Prevented development of osteolytic bone metastases [4] [7]
Melanoma Bone Metastasis (Treatment) 60 mg/kg/day orally, after established metastases Significantly reduced size of osteolytic lesions after 4 weeks [4] [7]
Bone Quality (Normal Mice) 60 mg/kg/day for 6 weeks Increased bone mineral density (tibia: 20% in males, 16% in females; femur: 14.8% in males); improved trabecular architecture and mechanical properties [8]
Colon Adenocarcinoma (SW-48 xenograft) 50 mg/kg/day orally for 3 weeks No significant reduction in tumor growth or angiogenesis; down-regulated miR-135b expression [3] [9]
Pharmacokinetic and Chemical Properties

Table 3: Chemical and Pharmacokinetic Properties of this compound

Property Specification Details
CAS Number 627536-09-8 [1]
Molecular Formula C₁₇H₁₀ClFN₆ [1] [2]
Molecular Weight 352.75 g/mol [1] [2]
Solubility DMSO: 9.09 mg/mL (25.77 mM) Water: <0.1 mg/mL (insoluble) [1]
Storage Conditions Desiccate at -20°C [1]
In Vivo Formulation 1% methylcellulose or CMC-Na suspension for oral gavage [2]
Oral Bioavailability Confirmed (inhibits TGF-β-induced Smad phosphorylation in spleen and brain after oral administration) [6]

Research Applications and Development Status

The therapeutic potential of this compound has been investigated across multiple disease areas, with varying levels of efficacy observed. In oncology, this compound demonstrates particularly promising activity in glioblastoma and melanoma models, where it reduces tumor growth and invasiveness while enhancing immunogenicity [6]. For melanoma bone metastases, this compound shows significant efficacy in both prevention and treatment settings, reducing osteolytic lesion development and progression [4] [10] [7]. The compound also exhibits potent effects on bone metabolism, increasing bone mineral density and improving bone quality parameters through dual anabolic (increased osteoblast differentiation) and anti-catabolic (decreased osteoclast differentiation) mechanisms [8]. These skeletal effects suggest potential applications for conditions of skeletal fragility like osteoporosis.

However, differential responses have been observed across cancer types. While this compound shows efficacy in glioma, melanoma, and breast cancer models, it demonstrated limited activity in human colon adenocarcinoma (SW-48) models, where it failed to significantly reduce tumor growth or angiogenesis despite downregulating oncogenic miR-135b [3] [9]. This variability highlights the context-dependent nature of TGF-β pathway inhibition and underscores the importance of patient selection and biomarker development for potential clinical applications. The compound's ability to modulate microRNA expression, particularly downregulation of oncogenic miR-135b, represents a novel mechanism that may contribute to its anticancer effects in specific contexts [9].

The current developmental status of this compound remains in the preclinical stage, with no clinical trials reported in the available literature. As a research tool, it has proven invaluable for elucidating TGF-β pathway functions and validating TGF-βRI as a therapeutic target. The promising preclinical data with this compound has contributed to the development of other TGF-β pathway inhibitors that have advanced to clinical trials, such as Vactosertib, Bintrafusp alfa, AVID200, and Luspatercept [5]. Significant challenges remain in the clinical development of TGF-β pathway inhibitors, including minimizing unintended inhibition of tumor-suppressing activities, managing potential on-target toxicities, identifying predictive biomarkers for patient selection, and understanding context-dependent responses to TGF-β blockade [5].

Signaling Pathway and Experimental Workflow

G TGFβ TGFβ TGFβRII TGFβRII TGFβ->TGFβRII TGFβRI TGFβRI TGFβRII->TGFβRI Phosphorylation pSmad23 pSmad23 TGFβRI->pSmad23 Activation Smad4 Smad4 pSmad23->Smad4 Complex Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus TargetGenes TargetGenes Nucleus->TargetGenes Migration Migration TargetGenes->Migration Invasion Invasion TargetGenes->Invasion Immunosuppression Immunosuppression TargetGenes->Immunosuppression GeneExpression GeneExpression TargetGenes->GeneExpression SD208 SD208 SD208->TGFβRI Inhibition InVitro InVitro KinaseAssay KinaseAssay InVitro->KinaseAssay InvasionAssay InvasionAssay InVitro->InvasionAssay ReporterAssay ReporterAssay InVitro->ReporterAssay WesternBlot WesternBlot InVitro->WesternBlot InVivo InVivo Survival Survival InVivo->Survival Histology Histology InVivo->Histology Imaging Imaging InVivo->Imaging

This compound Mechanism and Experimental Analysis

The diagram illustrates This compound's mechanism of action within the TGF-β signaling pathway and the key experimental approaches used in its characterization. This compound specifically inhibits TGF-βRI kinase activity, preventing phosphorylation of Smad2/3 proteins and their subsequent complex formation with Smad4. This blockade inhibits nuclear translocation of the Smad complex and its regulation of target genes involved in migration, invasion, immunosuppression, and other cancer-promoting processes [6] [4] [5]. The experimental workflow encompasses both in vitro techniques (kinase assays, invasion/migration assays, reporter assays, and western blotting) and in vivo approaches (survival studies, histological analysis, and imaging) that collectively validate the compound's efficacy and mechanism across disease models [6] [4] [2].

Conclusion and Research Implications

This compound represents a valuable research tool for investigating TGF-β pathway biology and validating TGF-βRI as a therapeutic target across multiple disease areas. Its well-characterized mechanism, selectivity profile, and oral bioavailability have enabled numerous preclinical studies elucidating the complex roles of TGF-β signaling in cancer, bone metabolism, and other pathological conditions [6] [4] [8]. The differential responses observed across cancer types highlight the context-dependent nature of TGF-β pathway inhibition and underscore the importance of careful patient selection for potential clinical applications of similar agents [3] [9]. While this compound itself remains in preclinical development, the knowledge gained from its use has significantly advanced the field and contributed to the development of other TGF-β pathway inhibitors that have progressed to clinical trials [5].

References

Molecular Mechanism and Signaling Pathways

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 functions as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of the target kinase, thereby preventing phosphorylation and subsequent activation of the signaling cascade [1] [2].

The following diagram illustrates the two primary signaling pathways inhibited by this compound and their key cellular outcomes.

G TGFB TGF-β Ligand TGFB_Receptor TGF-β Receptor I (ALK5) TGFB->TGFB_Receptor Binds Smads Smad2/3 Phosphorylation TGFB_Receptor->Smads Phosphorylates PKD_Node PKD Family PKD_Targets Transcription of Target Genes PKD_Node->PKD_Targets Activates Smad_Downstream PTHrP, IL-11, CTGF, RUNX2, ECM Proteins Smads->Smad_Downstream Activates Transcription PKD_Downstream Survivin, Bcl-xL, Cell Cycle Regulators PKD_Targets->PKD_Downstream SD208 This compound Inhibition SD208->TGFB_Receptor Inhibits SD208->PKD_Node Inhibits

This compound inhibits TGF-β and PKD pathways

Cellular and In Vivo Effects

By inhibiting these key pathways, this compound produces significant anti-tumor, anti-fibrotic, and immunomodulatory effects.

Effect Category Specific Observations Experimental Models
Anti-tumor & Anti-metastatic Blocks cancer cell invasion and migration; reduces development/progression of osteolytic bone metastases [3] [4]. Melanoma, prostate cancer, glioma cell lines; mouse models of bone metastasis [1] [3].
Anti-proliferative & Pro-apoptotic Inhibits tumor cell proliferation; induces G2/M cell cycle arrest; increases p21 levels; reduces pro-survival proteins (e.g., survivin, Bcl-xL) [1]. Prostate cancer cells (PC3, DU145); mouse tumor xenografts [1].
Immunomodulatory Enhances anti-tumor efficacy of CD19 CAR-T cells; reduces proliferation and function of immunosuppressive Tregs [5]. PBMCs from patients with B-cell acute lymphoblastic leukemia (B-ALL); in vitro CAR-T cell cultures [5].
Anti-fibrotic Blocks TGF-β-induced fibroblast activation and expression of profibrotic genes. Preclinical models of chronic allergic airway inflammation and remodeling [2].

Experimental Protocols

For researchers planning to use this compound, here are key methodological details from the literature.

In Vitro Administration
  • Solubility: this compound is typically dissolved in DMSO to create a stock solution (e.g., 10-20 mM) [2] [6].
  • Working Concentration: A common effective concentration used in cell-based assays is 1 μM [7].
  • Protocol Example (Cell Proliferation):
    • Culture cells (e.g., glioma or prostate cancer cells) in appropriate medium [1] [7].
    • Treat with this compound (e.g., 1 μM) or vehicle control (DMSO) for 48 hours [7].
    • Pulse cells with [methyl-³H]thymidine (0.5 μCi) for the final 24 hours to assess DNA synthesis and proliferation [7].
    • Harvest cells and measure incorporated radioactivity via scintillation counting [7].
In Vivo Administration
  • Model: Frequently evaluated in mouse models (e.g., nude mice with tumor xenografts) [1] [3].
  • Formulation: Often administered orally (by gavage) as a suspension in a solution such as 1% methylcellulose [7] [6].
  • Dosage: Effective doses reported include 60 mg/kg daily for melanoma bone metastasis studies, and 1 mg/mL in drinking water for glioma models [1] [3] [7].
  • Protocol Example (Therapeutic Efficacy):
    • Inoculate mice with cancer cells (e.g., intracardiac for bone metastasis).
    • For prevention: Start this compound administration 2 days before inoculation.
    • For treatment: Start this compound after established metastases are visible.
    • Administer compound daily via oral gavage for several weeks (e.g., 24-28 days).
    • Monitor tumor growth or osteolytic lesion size via methods like bioluminescent imaging or micro-CT, and analyze tissues post-trial via Western blot or IHC [1] [3].

Key Considerations for Researchers

  • Dual-Target Awareness: Be mindful that experimental results may stem from inhibition of both TGF-βRI and PKD family kinases. Controlled experiments using other selective inhibitors are necessary to deconvolve the primary mechanism in your specific system [1].
  • Solubility and Formulation: this compound has limited solubility in aqueous solutions. For in vivo studies, use recommended suspensions like 1% methylcellulose to ensure consistent dosing [7] [6].
  • Pathway Cross-Talk: The TGF-β pathway interacts with other signaling networks, such as the canonical Wnt pathway, in fibrosis and cancer [8]. This compound's effects may be partially mediated through these interactions.

References

Comprehensive Technical Analysis of SD-208: Structure-Activity Relationship and Therapeutic Potential as a Protein Kinase D Inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Compound Overview

SD-208 represents a novel protein kinase D (PKD) inhibitor identified through a targeted kinase inhibitor library screen, demonstrating significant potential for anticancer therapeutic development. PKD has emerged as a critical molecular target in oncology due to its involvement in multiple aspects of tumorigenesis and cancer progression. Despite advances in developing potent and selective PKD small molecule inhibitors, the availability of in vivo active compounds remains limited, positioning this compound as a valuable candidate for further investigation and development [1] [2].

This compound is characterized as an ATP-competitive pan-PKD inhibitor with low nanomolar potency and cellular activity. In preclinical models, this compound has demonstrated remarkable efficacy in blocking prostate cancer cell proliferation and tumor growth in vivo through induction of G2/M cell cycle arrest. The therapeutic potential of PKD inhibition is particularly relevant for prostate cancer, which remains the most common male malignancy in Western countries and the second leading cause of cancer death in the United States [2].

Chemical Structure and Properties

This compound possesses a distinct chemical structure that underlies its biological activity and selectivity. The compound has a molecular formula of C₁₇H₁₀ClFN₆ and a molecular weight of 352.75 g/mol [3]. Its systematic IUPAC name is 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine [3].

Table 1: Chemical and Physical Properties of this compound

Property Value Details
CAS Number 627536-09-8 Unique chemical identifier
Molecular Formula C₁₇H₁₀ClFN₆ Elemental composition
Molecular Weight 352.75 g/mol Mass per mole
IUPAC Name 2-(5-chloro-2-fluorophenyl)-N-pyridin-4-ylpteridin-4-amine Systematic nomenclature
Purity >98% Quality specification for research use
SMILES C1=CC(=C(C=C1Cl)F)C2=NC3=NC=CN=C3C(=N2)NC4=CC=NC=C4 Simplified molecular-input line-entry system

The structure features several key regions that contribute to its bioactivity, including a 5-chloro-2-fluorophenyl moiety (designated as zone 1) and a para-aminopyridine group (designated as zone 2) [2]. These structural elements play critical roles in molecular interactions with the PKD enzyme's ATP-binding pocket and determine the compound's inhibitory profile. The pteridine scaffold serves as a core structural framework that positions these substituents optimally for target engagement [1].

Structure-Activity Relationship (SAR) Analysis

The structure-activity relationship of this compound has been systematically investigated through the synthesis and evaluation of structural analogs, revealing a narrow SAR profile that highlights the specificity of its molecular interactions with PKD. Researchers probed the contributions of different regions of the molecule by chemically modifying the 5-chloro-2-fluorophenyl (zone 1) and para-aminopyridine (zone 2) moieties [2].

Key Structural Determinants for PKD Inhibition
  • Zone 1 modifications: The 5-chloro-2-fluorophenyl group at position 2 of the pteridine core proved essential for maintaining potent PKD inhibition. Alterations to this moiety generally resulted in significant activity reduction, indicating stringent steric and electronic requirements for this region of the molecule [2].

  • Zone 2 modifications: The para-aminopyridine moiety demonstrated critical importance for target engagement. Molecular docking studies revealed that this group participates in specific hydrogen bonding interactions with key residues in the ATP-binding pocket of PKD1, including interactions with Ala610, Lys612, Met659, Glu660, Lys661, Leu662, His663, Glu710, Leu713, and Cys726 [2].

  • ATP-competitive mechanism: this compound functions as an ATP-competitive inhibitor, with the pteridine core serving as an ATP-mimetic scaffold that positions the substituents optimally within the kinase domain. The narrow SAR observed across the analog series underscores the precise steric and electronic requirements for effective PKD inhibition [1] [2].

Experimental Protocols and Methodologies

In Vitro Kinase Inhibition Assays

The inhibitory activity of this compound against PKD was quantified using a radiometric kinase assay with specific experimental parameters [2]:

  • Enzyme preparation: Recombinant GST-tagged human PKD1 (from Enzo Life Sciences) was utilized at appropriate concentrations in kinase reaction buffer.

  • Reaction conditions: Assays contained 50 μM ATP mixed with [γ-³²P]ATP (approximately 5 × 10⁵ cpm per reaction) and 20 μg of myelin basic protein (MBP) or HDAC5 peptide as substrates in a total volume of 40 μL.

  • Inhibition testing: this compound was tested at 1 μM concentration initially, with dose-response curves generated for potent inhibitors to determine IC₅₀ values.

  • Specificity profiling: Selectivity was assessed against other kinases including PKCα, PKCδ, and CAMKIIα to establish the compound's specificity profile.

G Start Start Kinase Assay EnzymePrep Enzyme Preparation GST-tagged human PKD1 Start->EnzymePrep ReactionMix Prepare Reaction Mixture 50μM ATP + [γ-³²P]ATP + MBP substrate EnzymePrep->ReactionMix InhibitorAdd Add this compound Inhibitor 1μM initial concentration ReactionMix->InhibitorAdd Incubation Incubation Optimal time/temperature InhibitorAdd->Incubation Termination Reaction Termination Incubation->Termination Analysis Analysis Determine IC₅₀ values Termination->Analysis Specificity Specificity Profiling Test against PKCα, PKCδ, CAMKIIα Analysis->Specificity

Experimental workflow for in vitro kinase inhibition assays

Cell-Based Proliferation and Cycle Analysis

Comprehensive cellular assays were conducted to evaluate the antiproliferative effects of this compound and its impact on cell cycle progression:

  • Cell culture: Human prostate carcinoma PC3, DU145, and LNCaP cells were obtained from ATCC and cultured according to manufacturer recommendations under standard conditions (37°C, 5% CO₂) [2].

  • Proliferation assays: Cells were treated with varying concentrations of this compound, and proliferation was measured using standardized methods such as MTT or crystal violet assays.

  • Cell cycle analysis: Treated cells were harvested, fixed, stained with propidium iodide, and analyzed by flow cytometry to determine DNA content and cell cycle distribution.

  • Western blot analysis: Treated cells were lysed, proteins separated by SDS-PAGE, and transferred to membranes for immunoblotting with antibodies against p-S916-PKD1, p-S744/748-PKD1, PKD1, p21, Cyclin A2, p-Cdc2, Cdc2, Cyclin B1, p-Cdc25C, Cdc25C, Survivin, Bcl-XL, Akt, p-S473-Akt, and GAPDH as loading control [2].

In Vivo Efficacy Studies

The therapeutic potential of this compound was evaluated using established in vivo models:

  • Animal model: Nude mice bearing PC3 subcutaneous tumor xenografts [1] [2].

  • Dosing regimen: this compound was administered orally for 24 days [1] [2].

  • Assessment parameters: Tumor volume measurements, immunohistochemical analysis of proliferation markers, apoptosis assays (TUNEL), and biomarker expression (survivin and Bcl-xL) [1] [2].

Mechanistic Insights and Signaling Pathways

This compound exerts its anticancer effects through multifaceted mechanisms that impact critical cellular processes in prostate cancer models:

Cell Cycle Arrest Pathways

The compound induces G2/M cell cycle arrest through coordinated modulation of key cell cycle regulators:

  • p21 upregulation: this compound treatment significantly increases levels of the cyclin-dependent kinase inhibitor p21 in both DU145 and PC3 prostate cancer cells [1] [2].

  • Cdc2/Cdc25C modulation: In DU145 cells, this compound treatment elevates phosphorylation of Cdc2 and Cdc25C, critical regulators of G2/M transition [1] [2].

  • Cyclin expression alterations: Treatment results in measurable changes in expression of cyclins A2, B1, and D1, consistent with cell cycle arrest at the G2/M phase [2].

G SD208 This compound Treatment PKD PKD Inhibition SD208->PKD p21 p21 Upregulation PKD->p21 Cdc25C Cdc25C Phosphorylation PKD->Cdc25C Cdc2 Cdc2 Phosphorylation p21->Cdc2 Cdc25C->Cdc2 G2Arrest G2/M Cell Cycle Arrest Cdc2->G2Arrest

This compound induced G2/M cell cycle arrest pathway

Apoptosis and Survival Pathways

Beyond cell cycle arrest, this compound impacts survival signaling networks in prostate cancer cells:

  • Survivin downregulation: Treatment with this compound significantly reduces expression of survivin, a member of the inhibitor of apoptosis (IAP) family that contributes to chemotherapy resistance [1] [2].

  • Bcl-xL reduction: The compound decreases expression of Bcl-xL, an anti-apoptotic Bcl-2 family protein that promotes tumor cell survival [1] [2].

  • PKD biomarker modulation: this compound treatment in vivo correlates with decreased expression of established PKD biomarkers, including both survivin and Bcl-xL [1].

Additional Cellular Effects

This compound demonstrates activity against multiple cancer hallmarks:

  • Invasion blockade: The compound effectively blocks prostate cancer cell invasion, indicating potential utility in preventing metastatic progression [1] [2].

  • Proliferation inhibition: this compound potently inhibits cancer cell proliferation, an effect that can be specifically reversed by overexpression of either PKD1 or PKD3, confirming the target specificity of the compound [1] [2].

Table 2: Quantitative Biological Activity Profile of this compound

Assay Type Result/Value Experimental System
PKD1 Inhibition IC₅₀ Low nanomolar range In vitro kinase assay
Cell Proliferation Inhibition Potent inhibition Prostate cancer cell lines (PC3, DU145, LNCaP)
G2/M Arrest Significant induction DU145 and PC3 cells
p21 Upregulation Marked increase Western blot analysis
Cdc2 Phosphorylation Elevated DU145 cells
In Vivo Tumor Growth Inhibition Significant abrogation PC3 xenografts in nude mice
Treatment Duration 24 days oral administration In vivo efficacy study

Therapeutic Potential and Research Implications

The comprehensive characterization of this compound supports its therapeutic potential for prostate cancer treatment and possibly other malignancies. The compound's ability to inhibit multiple aspects of cancer progression - including proliferation, survival, and invasion - through targeted PKD inhibition positions it as a promising candidate for further development [1] [2].

The in vivo efficacy of this compound is particularly noteworthy, as it significantly abrogated the growth of PC3 subcutaneous tumor xenografts in nude mice when administered orally over 24 days. This effect was accompanied by reduced proliferation, increased apoptosis, and decreased expression of PKD biomarkers including survivin and Bcl-xL, confirming the compound's ability to engage its intended target in a living system and produce meaningful antitumor effects [1] [2].

From a drug development perspective, the narrow SAR profile of this compound, while limiting structural flexibility, provides clear guidance for medicinal chemistry optimization. Future efforts might explore selective modifications within the defined zones to improve pharmaceutical properties while maintaining potent PKD inhibition. Additionally, the demonstrated efficacy in prostate cancer models warrants expansion to other cancer types where PKD signaling plays a pathogenic role [1] [2].

Conclusion

References

Biochemical & Cellular Mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 exerts its effects by specifically binding to and inhibiting the TGF-β type I receptor kinase.

  • Pathway Inhibition: TGF-β binds to the TGF-βRII, which then recruits and phosphorylates TGF-βRI. This compound inhibits the kinase activity of TGF-βRI, preventing the phosphorylation and subsequent activation of the downstream Smad proteins (Smad2 and Smad3) [1] [2]. This disruption blocks the formation of the Smad2/3-Smad4 complex and its translocation to the nucleus, ultimately inhibiting the transcription of TGF-β-responsive genes [1] [2].
  • Cellular Consequences: This inhibition translates to several anti-tumor and anti-fibrotic effects in cellular models, including:
    • Reduced constitutive and TGF-β-evoked migration and invasion of glioma cells [3] [2].
    • Blockade of TGF-β-induced epithelial-to-mesenchymal transdifferentiation [3].
    • Abolishment of TGF-β-promoted proliferation and migration of smooth muscle-like cells [3].
    • Reversal of TGF-β-induced expression of pro-metastatic genes (such as PTHrP, IL-11, CTGF) in melanoma cells [1].

This mechanism of action can be visualized in the following pathway:

G TGFb TGF-β Ligand TbRII TGF-βRII TGFb->TbRII Binds TbRI TGF-βRI (ALK5) TbRII->TbRI Phosphorylates pSmad23 p-Smad2/3 TbRI->pSmad23 Phosphorylates Smad4 Smad4 pSmad23->Smad4 Binds Complex Smad2/3-Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription Activates SD208 This compound SD208->TbRI Inhibits

This compound inhibits TGF-βRI, blocking Smad-dependent signaling.

Key Experimental Evidence & Protocols

Extensive research has validated the effects of this compound in both in vitro and in vivo settings. Key findings and the methodologies used are detailed below.

In Vitro Evidence

This compound has been shown to effectively block TGF-β signaling and its functional consequences in various cell-based assays.

Experimental Context Key Findings Concentration/Dose

| Human Melanoma Cell Lines (1205Lu, WM852, etc.) [1] | • Blocked TGF-β-induced Smad2/3 phosphorylation. • Inhibited Smad3/4-specific transcription. • Reduced Matrigel invasion. • Downregulated expression of PTHrP, IL-11, CTGF. | Pre-incubation with this compound for 1h. | | Murine & Human Glioma Cells (SMA-560, LN-308) [3] [2] | • Inhibited constitutive & TGF-β-evoked migration/invasion. • Enhanced immunogenicity & T-cell lytic activity. | 1 μM for 48h (cell proliferation). | | Prostate Cancer Cells (PC3, DU145) [4] | • Inhibited cell proliferation & invasion. • Induced G2/M cell cycle arrest. | Low nanomolar range. |

Detailed Protocol: Smad3/4-Specific Transcription Reporter Assay [1] This protocol measures the effect of this compound on TGF-β-induced transcriptional activity.

  • Cell Seeding & Transfection: Seed melanoma cells (e.g., 1205Lu) in 24-well plates. Transfect at 70-80% confluency with an artificial Smad3/4-specific reporter plasmid (e.g., (CAGA)9-MLP-luc) using a transfection reagent like Fugene in medium containing 1% FCS.
  • Drug Pre-treatment & Stimulation: 4 hours after transfection, pre-incubate cells with this compound for 1 hour.
  • TGF-β Challenge: Incubate cells for 16 hours in the absence or presence of TGF-β.
  • Cell Lysis & Measurement: Rinse cells with PBS, lyse in passive lysis buffer. Determine luciferase activities using a commercial dual-luciferase assay kit.
In Vivo Evidence

Oral administration of this compound has demonstrated efficacy in multiple animal models of disease.

Disease Model Key Findings Dosing Regimen
Mouse Glioma Model (SMA-560) [3] [2] Prolonged median survival of tumor-bearing mice. 1 mg/mL in drinking water (p.o.).
Mouse Melanoma Bone Metastasis [1] Prevented development & reduced progression of osteolytic bone metastases. 60 mg/kg/day (p.o.).
Mouse Heart Failure Model [5] Protected against HF-induced cognitive dysfunction. 60 mg/kg/day (p.o.).

Detailed Protocol: In Vivo Efficacy in Bone Metastasis [1] This protocol evaluates this compound's ability to prevent and treat melanoma bone metastases.

  • Animal Model: Use nude mice.
  • Tumor Inoculation: Inoculate 1205Lu human melanoma cells into the left cardiac ventricle.
  • Drug Administration: Administer this compound (e.g., 60 mg/kg/day) or vehicle by oral gavage.
    • Prevention Protocol: Start drug administration 2 days before tumor inoculation.
    • Treatment Protocol: Start drug administration in mice with established bone metastases.
  • Analysis: Monitor the development and size of osteolytic lesions using methods like radiography over 4 weeks.

Important Research Considerations

When working with this compound, keep the following points in mind:

  • Research Use Only: This compound is strictly for research purposes and not for diagnostic or therapeutic use in humans [3].
  • Potential for Off-Target Effects: While highly selective for TGF-βRI, one study identified this compound as a potent, low-nanomolar pan-Protein Kinase D (PKD) inhibitor [4]. Researchers should design controls to account for potential off-target effects, especially in contexts where PKD signaling is active.
  • Solubility and Formulation: this compound is soluble in DMSO (up to ~25 mM) but is insoluble in water or ethanol [3] [6]. For in vivo studies, it is commonly formulated as a suspension in 1% methylcellulose or CMC-Na for oral administration [6].

References

SD-208 chemical name 2-(5-Chloro-2-fluorophenyl)-4-[(4-pyridyl)amino]pteridine

Author: Smolecule Technical Support Team. Date: February 2026

Core Chemical & Biological Profile

The table below summarizes the fundamental characteristics of SD-208:

Property Description
IUPAC Name 2-(5-Chloro-2-fluorophenyl)-4-[(4-pyridyl)amino]pteridine [1]
Molecular Formula C₁₇H₁₀ClFN₆ [2] [3] [1]
Molecular Weight 352.75 g/mol [2] [3] [1]
CAS Number 627536-09-8 [2] [4] [3]
Mechanism of Action Potent, selective, and ATP-competitive inhibitor of Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) [4] [1]
IC₅₀ for TGF-βRI 48 nM (cell-free assay) [2] [3]
Selectivity >100-fold selectivity over TGF-βRII [2] [3] [1]

Mechanism of Action and Signaling Pathway

This compound specifically targets the TGF-β signaling cascade. The diagram below illustrates this pathway and where this compound acts.

G TGFb TGF-β Ligand RII TGF-βRII TGFb->RII RI TGF-βRI (ALK5) RII->RI Recruits & activates Smad23 Smad2/3 RI->Smad23 Phosphorylates SD208 This compound Inhibitor SD208->RI PSmad23 p-Smad2/3 Smad23->PSmad23 Smad4 Smad4 PSmad23->Smad4 Binds with Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus TargetGenes Target Gene Transcription (e.g., PTHrP, IL-11, CTGF) Nucleus->TargetGenes BiologicalEffects Biological Effects (Proliferation, Migration, Invasion, Immune Suppression) TargetGenes->BiologicalEffects

As the diagram shows, this compound binds to the ATP-binding site of TGF-βRI (ALK5), preventing the receptor from phosphorylating its primary downstream targets, Smad2 and Smad3 [4] [5]. This inhibits the formation and nuclear translocation of the Smad2/3/4 transcription complex, effectively blocking the expression of genes that drive processes like cell proliferation, migration, invasion, and immune suppression [4] [5].

Key Quantitative Biological Data

The following table consolidates significant in vitro and in vivo findings from various studies.

Model System Findings / Effects of this compound Concentration/Dosage
In Vitro Models
Human & Murine Glioma Cells Inhibited constitutive and TGF-β-evoked cell growth, migration, and invasion; enhanced immunogenicity [2] [6]. 1 μM [2] [3]
Human Melanoma Cell Lines Blocked TGF-β-induced Smad2/3 phosphorylation, Smad3/4-specific transcription, and Matrigel invasion. Reduced expression of PTHrP, IL-11, CTGF, and RUNX2 [5]. 1 μM pre-incubation [5]
Neointimal Smooth Muscle-like Cells (SMLCs) Abolished TGF-β-promoted proliferation and migration [2] [7]. Information missing
In Vivo Models
SMA-560 Glioma-bearing Mice Significantly prolonged median survival of mice [2] [3]. 1 mg/mL, orally (p.o.) [2] [3]
Mouse Model of Human Melanoma Bone Metastasis Prevented development of osteolytic bone metastases; reduced progression of established lesions [5]. 60 mg/kg/day, p.o. [5]
Syngeneic 129S1 Mice (R3T Tumors) Inhibited primary tumor growth; reduced number and size of lung metastases [2] [3]. 60 mg/kg/day, p.o. [2] [3]
Murine Aortic Allograft Model Reduced formation of intimal hyperplasia (transplant arteriosclerosis) [2] [7]. 40 mg/kg & 60 mg/kg, p.o. [7]

Conflicting Evidence on Kinase Inhibition Profile

It is crucial to note a significant finding from a 2015 study:

  • This compound was identified as a novel, potent, and ATP-competitive pan-Protein Kinase D (PKD) inhibitor, showing low nanomolar potency against PKD1, PKD2, and PKD3 [8] [9].
  • In this context, it blocked prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest [8] [9].
  • This suggests that some of the observed cellular effects of this compound, particularly in certain cancer models, might be mediated through the inhibition of PKD rather than, or in addition to, TGF-βRI [8]. Researchers should consider this potential off-target effect when interpreting results.

Example Experimental Protocols

Here are detailed methodologies from the literature for key assays.

Luciferase Reporter Assay (Smad3/4-Specific Transcription)

This protocol was used to demonstrate this compound's inhibition of canonical TGF-β signaling [5].

  • Cell Transfection: Melanoma cells (e.g., 1205Lu) are seeded in 24-well plates and transfected at 70-80% confluency using a polycationic compound like Fugene. They are transfected with an artificial Smad3/4-specific reporter plasmid, such as (CAGA)9-MLP-luc.
  • Compound Treatment: 4 hours post-transfection, cells are pre-incubated with this compound (e.g., at 1 μM) for 1 hour.
  • Cytokine Stimulation: Cells are then incubated for 16 hours in the absence or presence of TGF-β (e.g., 5 ng/mL).
  • Lysis and Measurement: Cells are rinsed with PBS and lysed. Luciferase activities are determined using a dual-luciferase assay kit according to the manufacturer's protocol. This compound treatment significantly reduces TGF-β-induced luciferase activity [5].
Matrigel Invasion Assay

This method quantified the anti-invasive effect of this compound on melanoma cells [5].

  • Chamber Preparation: Tissue culture Transwell inserts (8-μm pore size) are coated with 10 μg of growth factor-reduced Matrigel in PBS for 3 hours at 37°C. The chambers are air-dried and the Matrigel is reconstituted with DMEM for 24 hours before the assay.
  • Cell Seeding and Treatment: Chambers are placed in 24-well dishes containing medium with 0.1% FCS as a chemoattractant. Cells (5x10⁴) are added to the upper well in serum-free medium, with this compound present in the desired concentration.
  • Incubation and Analysis: Invasion is measured after a 24-hour incubation. Cells on the upper surface of the filter are wiped off, and the cells that have invaded to the underside are fixed, stained, and counted by bright-field microscopy in six random fields. This compound treatment significantly reduces the number of invaded cells [5].
In Vivo Dosing for Bone Metastasis Model

A protocol for evaluating this compound in a mouse model of melanoma bone metastasis [5].

  • Animal Model: Nude mice inoculated with 1205Lu human melanoma cells into the left cardiac ventricle.
  • Dosing Regimen: this compound is administered by oral gavage. For prevention, a dosage of 60 mg/kg/day is started 2 days before tumor inoculation. For treatment of established metastases, the same dosage is used after lesions are visible.
  • Outcome Measurement: The effect is assessed by comparing the incidence and size of osteolytic bone lesions in this compound-treated versus vehicle-treated groups using radiographic analysis.

References

Biochemical & Cellular Characterization of SD-208

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core quantitative data and key characteristics of SD-208.

Aspect Description
Reported Target & Potency Pan-PKD inhibitor (PKD1, PKD2, PKD3). IC₅₀ values reported between 94-107 nM in biochemical assays [1].
Mechanism of Action ATP-competitive inhibitor [2] [3].

| Key Cellular Phenotypes | • Potent inhibition of cancer cell proliferation [2] [3]. • Induction of G2/M cell cycle arrest [2] [3]. • Inhibition of prostate cancer cell invasion [2] [3]. | | In Vivo Efficacy | Oral administration of this compound (1 mg/mL in drinking water) for 24 days significantly inhibited growth of PC3 prostate tumor xenografts in mice [2] [3]. |

Detailed Experimental Protocols

Here are the methodologies for key experiments cited in the literature.

In Vitro Radiometric PKD Kinase Assay

This protocol was used to screen for and characterize PKD inhibitors [3].

  • Recombinant Enzyme: Kinase-active recombinant GST-tagged human PKD1 (commercially available) was used.
  • Substrate: A synthetic peptide corresponding to the histone deacetylase 5 (HDAC5) sequence was used as a PKD-specific substrate.
  • Reaction Conditions: The kinase reaction was carried out in the presence of γ-[³²P]-ATP. The reaction was stopped by spotting onto P81 phosphocellulose paper.
  • Detection: The paper was washed extensively to remove free γ-[³²P]-ATP, and the radioactivity incorporated into the substrate peptide was quantified using a scintillation counter. Inhibition was calculated relative to control reactions without the inhibitor.
Cell Proliferation and Viability Assays

The anti-proliferative effects of this compound were determined in prostate cancer cell lines (e.g., PC3, DU145) [2] [3].

  • Cell Culture: Human prostate cancer cells were maintained in recommended media (e.g., Ham's F-12 for PC3, RPMI 1640 for DU145) supplemented with 10% Fetal Bovine Serum (FBS).
  • Compound Treatment: Cells were treated with varying concentrations of this compound.
  • Viability Measurement: Cell proliferation and viability were assessed using standard assays, such as the MTT assay or by directly counting trypan blue-excluding cells. Results were often presented as percentage inhibition relative to vehicle (DMSO)-treated control cells.
Analysis of Cell Cycle Arrest

The mechanism behind the inhibition of proliferation was investigated through cell cycle analysis [2] [3].

  • Cell Treatment & Fixation: Prostate cancer cells were treated with this compound or vehicle for a specified period. Afterwards, cells were harvested and fixed.
  • Staining: Fixed cells were stained with a solution containing propidium iodide (PI), which intercalates into DNA.
  • Analysis: The DNA content of the cells was analyzed by flow cytometry. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) was determined based on the intensity of the PI fluorescence.
In Vivo Tumor Xenograft Study

The in vivo efficacy of this compound was evaluated in a mouse model [2] [3].

  • Animal Model: Athymic nude mice were used.
  • Tumor Inoculation: PC3 prostate cancer cells were subcutaneously injected into the flanks of the mice to establish tumors.
  • Treatment: When tumors reached a palpable size, mice were randomly grouped. The treatment group received this compound dissolved in their drinking water at a concentration of 1 mg/mL, providing an estimated daily dose. The control group received vehicle alone.
  • Tumor Monitoring: Tumor dimensions were measured regularly with calipers, and tumor volume was calculated. After 24 days of treatment, mice were euthanized, and tumors were excised for further analysis (e.g., weighing, immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow and Mechanism of Action

The following diagram illustrates the key experimental workflow from the discovery of this compound to the validation of its mechanism.

G Start High-Throughput Screen of Kinase Inhibitor Library SAR Synthesis of Analogs & Structure-Activity Relationship (SAR) Start->SAR InVitro In Vitro Characterization SAR->InVitro Cellular Cellular Assays InVitro->Cellular Cell-active pan-PKD inhibitor InVivo In Vivo Efficacy Study Cellular->InVivo Blocks proliferation & invasion Mech Mechanistic Investigation InVivo->Mech Reduces tumor growth in xenografts Mech->InVitro Informs target engagement

Experimental workflow for this compound discovery and validation.

The diagram below summarizes the signaling pathway and mechanistic consequences of PKD inhibition by this compound in prostate cancer cells.

G PKD PKD Activation Prolif Cell Proliferation PKD->Prolif Promotes Invasion Cell Invasion PKD->Invasion Promotes SD208 This compound SD208->PKD Inhibits SD208->Prolif Inhibits G2M G2/M Cell Cycle Arrest SD208->G2M Induces Apoptosis Increased Apoptosis SD208->Apoptosis Promotes SD208->Invasion Inhibits p21 ↑ p21 G2M->p21 Cdc25C_Cdc2 Altered Cdc25C/ Cdc2 Phosphorylation G2M->Cdc25C_Cdc2 Survivin_BclxL ↓ Survivin, ↓ Bcl-xL Apoptosis->Survivin_BclxL

Proposed mechanism of this compound action in prostate cancer models.

Important Note on Target Specificity

During your research, you may encounter a significant contradiction. This compound is also widely reported in commercial and scientific literature as a potent and selective inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI, also known as ALK5), with an IC₅₀ of 48 nM [4] [5]. The source describing its PKD activity notes it has a "narrow SAR profile," meaning small structural changes abolish PKD inhibition [3]. This suggests that This compound may be a promiscuous kinase inhibitor, and its observed cellular and in vivo effects could be due to the inhibition of multiple targets, including PKD and TGF-βRI.

References

Mechanism of Action and Quantitative Profiling

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 directly targets the ATP-binding site of all three PKD isoforms (PKD1, PKD2, PKD3), functioning as a pan-PKD inhibitor [1] [2]. Its mechanism leads to disrupted cell proliferation, survival, and invasion.

The table below summarizes the key characteristics of this compound:

Property Description
Primary Target Protein Kinase D (PKD) family [1] [2]
Inhibition Type ATP-competitive, pan-PKD inhibitor [1] [2]
Reported Off-Target Activity Transforming Growth Factor-β Receptor I (TGF-βRI) kinase [3] [4] [5]

Biochemical potency of this compound against PKD isoforms is detailed in the following table:

PKD Isoform Reported IC₅₀ (nM)
PKD1 107 nM [2]
PKD2 94 nM [2]
PKD3 105 nM [2]

Cellular & In Vivo Effects and Mechanisms

In cellular and animal models, this compound exhibits potent anti-cancer activity.

Experimental Model Key Findings of this compound Treatment
Prostate Cancer Cells (in vitro) Induces G2/M cell cycle arrest; increases p21 protein levels; modulates Cdc2/Cdc25C phosphorylation; blocks cell invasion and survival [1] [6].
PC3 Xenograft Model (in vivo) Significantly inhibits subcutaneous tumor growth after oral administration; correlates with reduced proliferation, increased apoptosis, and decreased levels of survivin and Bcl-xL [1] [6] [7].

The signaling pathways affected by this compound can be visualized as follows:

G SD208 This compound PKD PKD Inhibition SD208->PKD CellCycle G2/M Cell Cycle Arrest PKD->CellCycle p21 ↑ p21 PKD->p21 CdcPath Altered Cdc2/Cdc25C Phosphorylation PKD->CdcPath Outcomes Reduced Cell Proliferation & Increased Apoptosis CellCycle->Outcomes p21->CellCycle CdcPath->CellCycle Biomarkers ↓ Survivin, ↓ Bcl-xL Outcomes->Biomarkers

Key Experimental Protocols

To evaluate PKD inhibition and its effects, researchers typically employ several standard biochemical and cellular assays:

  • In Vitro Kinase Assay: A radiometric kinase assay is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant PKD enzymes. This involves incubating the kinase with this compound, ATP, and a substrate peptide, then measuring the incorporation of radioactive phosphate to quantify inhibition [1] [6].
  • Cell Proliferation Assays: Prostate cancer cell lines (e.g., PC3, DU145) are treated with this compound. Cell viability and proliferation are measured over time using methods like MTT or colony formation assays. The anti-proliferative effect of this compound can be reversed by overexpressing PKD1 or PKD3, confirming the effect is on-target [1].
  • Cell Cycle Analysis by Flow Cytometry: Treated cells are fixed, stained with a DNA-binding dye (e.g., Propidium Iodide), and analyzed by flow cytometry. The resulting DNA content histogram reveals the accumulation of cells in the G2/M phase [1].
  • Western Blot Analysis: This technique confirms target engagement and investigates mechanism. Cell lysates from this compound-treated samples are probed with specific antibodies to detect changes in key proteins, including:
    • Reduction in PKD phosphorylation at activation loop sites (e.g., Ser744/748) [1] [6].
    • Increase in p21 [1] [6].
    • Changes in phosphorylation of Cdc2 and Cdc25C [1] [6].
    • Downregulation of survivin and Bcl-xL, especially in in vivo tumor samples [1] [6].
  • In Vivo Xenograft Studies: Immunocompromised mice (e.g., nude mice) are subcutaneously inoculated with human cancer cells (e.g., PC3). Once tumors are established, mice are treated with this compound or vehicle control via oral gavage. Tumor volume is measured regularly, and at the endpoint, tumors are harvested for analysis (weighing, Western blot, immunohistochemistry for proliferation and apoptosis markers) [1] [6].

Important Research Considerations

  • Off-Target Activity: this compound was also identified in other studies as a potent inhibitor of the Transforming Growth Factor-β Receptor I (TGF-βRI) kinase [3] [4] [5]. This suggests that some phenotypic effects observed in complex biological systems, particularly those related to invasiveness and immunogenicity, might involve dual inhibition of PKD and TGF-β signaling pathways.
  • Selectivity and SAR: The structure-activity relationship (SAR) for the this compound chemotype is narrow, meaning even slight structural modifications lead to a significant loss of potency against PKD1 [1] [6]. This highlights the specificity of its molecular structure for effective PKD binding.

References

In Vivo Efficacy of SD-208 Across Disease Models

Author: Smolecule Technical Support Team. Date: February 2026

Disease Model Efficacy Summary & Key Quantitative Results Dosage & Administration Route Reference

| Melanoma Bone Metastasis [1] | Prevention Protocol: Prevented development of osteolytic bone metastases. Treatment Protocol: Significantly reduced size of established osteolytic lesions after 4 weeks. | 60 mg/kg/day, Oral gavage | [1] | | Prostate Cancer [2] [3] | Significantly abrogated growth of PC3 subcutaneous tumor xenografts over 24 days. Tumor analysis showed reduced proliferation, increased apoptosis, and decreased PKD biomarker expression. | 60 mg/kg, Oral gavage (twice daily) | [2] [3] | | Glioma [4] | Inhibited tumor growth and invasiveness; enhanced immunogenicity of murine and human glioma cells. | Information not specified in abstract. | [4] | | Heart Failure-induced Cognitive Dysfunction [5] | Protected against cognitive impairment in mouse model of heart failure; improved performance in novel object recognition and Morris water maze tests. | Used in treatment protocol, specific dosage not detailed. | [5] | | Colorectal Cancer (SW-48 model) [6] [7] | Contrasting Finding: No significant reduction in tumor growth or angiogenesis was observed in one study [6]. However, another study confirmed it significantly down-regulated onco-miR-135b expression in tumors [7]. | 50 mg/kg/day, Oral | [6] [7] |

Detailed Experimental Protocols

For researchers looking to replicate these studies, here is a detailed methodology from the key in vivo experiments.

Protocol Aspect Detailed Description

| Animal Models | Melanoma Bone Metastasis: Nude mice inoculated with 1205Lu melanoma cells into the left cardiac ventricle [1]. Prostate Cancer: Nude mice with subcutaneous PC3 tumor xenografts [2] [3] [8]. Colorectal Cancer: Athymic nude mice with subcutaneous SW-48 tumor xenografts [6] [7]. Heart Failure/Cognitive Dysfunction: Mouse model of myocardial infarction (MI) with reduced ejection fraction [5]. | | Treatment Protocols | Prevention: Treatment started 2 days before tumor inoculation [1]. Intervention/Treatment: Treatment began after tumors were palpable [2] [3] or after established bone metastases [1]. Duration: Varies from 24 days [2] [3] to 4 weeks [1]. | | Key Outcome Assessments | Tumor Growth: Tumor volume measurement [2] [3] [6]. Bone Metastasis: Radiographic assessment of osteolytic lesion size [1]. Molecular Analysis: IHC for Ki-67 (proliferation), cleaved caspase-3 (apoptosis), Western blot for protein biomarkers (e.g., PKD, survivin, Bcl-xL) [2] [3] [8]. Cognitive Function: Behavioral tests (Novel Object Recognition, Morris Water Maze) [5]. | | Formulation & Administration | Commonly dissolved in vehicle (e.g., 1% methylcellulose) and administered via oral gavage [2] [3] [8]. |

Mechanism of Action & Signaling Pathways

SD-208 is described as a potent and selective small-molecule inhibitor. Its efficacy stems primarily from targeting specific kinase pathways, though research indicates it may have more than one target.

Figure 1: this compound's Primary and Alternative Mechanisms of Action. The diagram illustrates this compound's primary role as a TGF-β Receptor I (TβRI/ALK5) kinase inhibitor, blocking the canonical Smad pathway. An alternative, direct inhibition of Protein Kinase D (PKD) is also shown, based on specific research findings [2].

  • Primary Mechanism (TGF-β Pathway Inhibition): this compound is a TβRI (ALK5) kinase inhibitor. It binds the ATP-binding site, preventing TβRI from phosphorylating downstream Smad2/3 proteins. This inhibits Smad2/3/4 complex formation and nuclear translocation, blocking the expression of TGF-β target genes (e.g., PTHrP, IL-11, CTGF) that drive metastasis, invasion, and immune suppression [1] [4] [9].
  • Alternative Mechanism (PKD Inhibition): In prostate cancer studies, this compound was identified as a novel, potent, and ATP-competitive pan-PKD inhibitor. This action blocks prostate cancer cell proliferation and invasion, induces G2/M cell cycle arrest, and reduces tumor growth in vivo by downregulating PKD biomarkers like survivin and Bcl-xL [2] [3].

Important Research Considerations

  • Dual Target Potential: Researchers should be aware of this compound's dual activity. While most efficacy can be attributed to TGF-β pathway inhibition, its potent anti-proliferative effects in prostate cancer are linked to PKD inhibition. This is crucial for interpreting mechanistic results [2] [3] [6].
  • Variable Efficacy: this compound's efficacy is model-dependent. It showed striking results in melanoma, prostate cancer, glioma, and neurology models but did not significantly reduce tumor growth in a colorectal cancer (SW-48) model, highlighting that therapeutic success depends on biological context [6].

References

SD-208 biological activity overview

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

SD-208 functions by specifically binding to the kinase domain of TGFβRI (also known as ALK5), locking it in an inactive configuration and preventing it from phosphorylating its primary downstream substrates, Smad2 and Smad3 [1] [2]. This inhibition halts the canonical TGF-β/Smad signaling cascade, a key pathway involved in cell proliferation, differentiation, and immune regulation.

The following diagram illustrates the TGF-β signaling pathway and the point of inhibition by this compound.

g TGFb TGF-β Ligand RII TGFβRII TGFb->RII RI TGFβRI (ALK5) RII->RI pSmad23 p-Smad2/3 RI->pSmad23 phosphorylates Smad4 Smad4 pSmad23->Smad4 Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Transcription Target Gene Transcription Nucleus->Transcription SD208 This compound Inhibition Inhibits Phosphorylation SD208->Inhibition Inhibition->RI

This compound inhibits TGFβRI kinase, blocking Smad2/3 phosphorylation and subsequent signaling.

Key Quantitative Biological Data

The biological effects of this compound have been quantified in various experimental models. The table below summarizes its activity across different cell-based and animal studies.

Experimental Model Observed Effect Dosage / Concentration Citation
In Vitro / Cell Culture
Melanoma cell lines (1205Lu, etc.) Blocked TGF-β-induced Smad3 phosphorylation, invasion, & target gene expression (PTHrP, IL-11) Pre-incubation at 1 µM [3] [3]
Glioma cells (SMA-560, LN-308) Inhibited constitutive & TGF-β-evoked migration and invasion Not Specified [2]
Bone Marrow Mesenchymal Stromal Cells (MSC) Restored osteogenic differentiation capacity impaired by TGF-β1 0.5 µM [4] [4]
In Vivo / Animal Models
Mouse melanoma bone metastasis model (1205Lu cells) Prevented development & reduced progression of osteolytic bone metastases 60 mg/kg/day (oral gavage) [3] [5] [3] [5]
Mouse model of Myelodysplastic Syndromes (MDS) Restored osteogenic capacity of patient-derived MSCs after transplantation 60 mg/kg/day (in vivo dose mentioned in protocol) [4] [4]
SMA-560 glioma-bearing mice Significantly prolonged median survival 1 mg/mL in drinking water [2] [2]
SBE-Luc reporter mice Inhibited basal and TGF-β-induced luciferase reporter activity in bone 20 mg/kg & 60 mg/kg [6] [6]

Detailed Experimental Protocols

To help you replicate or understand the key findings, here are the methodologies from pivotal studies.

  • Invasion Assay (Matrigel): Used to study this compound's effect on melanoma cell invasiveness [3].

    • Method: Tissue culture Transwell inserts with 8-μm pores were coated with 10 μg of growth factor-reduced Matrigel. Melanoma cells (5×10⁴) were seeded in the upper chamber in serum-free medium. The lower chamber contained medium with 0.1% FCS as a chemoattractant. After a 24-hour incubation, cells on the upper surface were removed, and cells that invaded to the underside were fixed, stained, and counted under a microscope [3].
    • Key Finding: this compound treatment potently reduced TGF-β-induced invasion through Matrigel in melanoma cell lines [3].
  • Luciferase Reporter Assay (Smad3/4-specific transcription): Used to measure the effect of this compound on TGF-β-driven transcription [3].

    • Method: Melanoma cells were transfected with a Smad3/4-specific reporter plasmid, (CAGA)9-MLP-luc. After transfection, cells were pre-incubated with this compound for 1 hour, followed by a 16-hour incubation with or without TGF-β. Cells were then lysed, and luciferase activity was measured [3].
    • Key Finding: this compound blocked TGF-β-induced Smad3/4-specific transcription in a dose-dependent manner [3].
  • In Vivo Bone Metastasis Model: A key study demonstrating this compound's therapeutic potential [3].

    • Method: Nude mice were inoculated with 1205Lu human melanoma cells into the left cardiac ventricle to model disseminated bone metastasis. This compound (60 mg/kg) or vehicle was administered daily by oral gavage. The study employed both prevention (dosing started 2 days before tumor inoculation) and treatment protocols (dosing started after established bone metastases were visible) [3].
    • Key Finding: this compound both prevented the development of osteolytic bone metastases and significantly reduced the size of established lesions [3] [5].

Applications in Therapeutic Research

This compound is primarily investigated as a tool to inhibit the TGF-β pathway in various pathological contexts.

  • Cancer Research: this compound has shown efficacy in reducing tumor growth and metastasis in models of melanoma, glioma, and breast cancer [3] [7] [2]. It can suppress the epithelial-to-mesenchymal transition (EMT) and make tumor cells more recognizable to the immune system [7] [2].
  • Immunotherapy Combination: Recent advanced applications involve encapsulating this compound in nanoparticles. These formulations aim to target the drug to the tumor microenvironment, where it can block TGF-β signaling to reverse immunosuppression and enhance the efficacy of anti-PD-1 checkpoint inhibitors [7].
  • Bone Marrow Microenvironment: In models of blood disorders like MDS and AML, this compound restored the functional capacity of bone marrow mesenchymal stromal cells, which are often suppressed by high levels of TGF-β1 in the patient marrow [4].

Important Note on Naming Conflict

Be aware that the compound identifier "This compound" is used for two distinct inhibitors. This profile covers the TGFβRI inhibitor (CAS 627536-09-8). A separate, entirely different compound also named This compound acts as a Protein Kinase D (PKD) inhibitor [8]. Always verify the target and context when this identifier is used in publications.

References

SD-208 Solubility Profile

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitative solubility data for SD-208, primarily in DMSO, as reported by multiple chemical suppliers.

Source Solubility in DMSO Solubility in Water Notes
Selleckchem [1] 9 mg/mL (25.51 mM) Insoluble In-house tested data.
MedChemExpress (MCE) [2] 9.09 mg/mL (25.77 mM) Not specified Hygroscopic DMSO impacts solubility; use newly opened containers.
Adooq [3] 8 mg/mL (22.68 mM) Insoluble Requires warming.
R&D Systems [4] 20 mM (with gentle warming) Not specified -

This compound Stock Solution Preparation

For in vitro research, this compound is typically prepared as a concentrated stock solution in DMSO. Below is a protocol for preparing stock solutions based on the gathered data [2] [1].

G Start Start: this compound Powder Step1 Weigh desired mass of this compound Start->Step1 Step2 Add calculated volume of DMSO Step1->Step2 Step3 Mix thoroughly via vortexing or sonication Step2->Step3 Note2 Recommended storage: -80°C for 2 years -20°C for 1 year Aliquot to avoid freeze-thaw cycles Step3->Note2 Note1 Hygroscopic DMSO can affect concentration; use newly opened DMSO for accuracy Note1->Step2

You can use the following formula to calculate the volume of DMSO required for a specific concentration: Volume of DMSO (mL) = Mass (mg) / Concentration (mg/mL)

In Vivo Dosing Formulations

For in vivo studies, this compound is not soluble in water and requires special formulations for oral administration (p.o.). The table below lists two validated suspension formulations [2] [1].

Protocol Solvent Composition Final Concentration Administration
Protocol 1 [2] 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline 0.91 mg/mL (suspension) p.o.
Protocol 2 [1] 1% Methylcellulose 8.0 mg/mL (suspension) p.o.

Biological Activity & Experimental Context

This compound is a potent, ATP-competitive, and orally active inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI/ALK5) [5] [4] [3].

  • Mechanism of Action: It inhibits TGF-βRI kinase activity with an IC50 of ~48 nM and demonstrates high selectivity (>100-fold) over TGF-βRII and other common kinases [5] [2] [4].
  • Key In Vitro Findings:
    • Blocks TGF-β-induced phosphorylation of Smad2 and Smad3 [5] [6].
    • Inhibits cell growth, migration, and invasion in murine and human glioma cells [5] [1].
    • Abolishes the pro-fibrotic effects of TGF-β on smooth muscle-like cells [5].
  • Key In Vivo Efficacy:
    • Significantly prolongs survival in mouse glioma models (1 mg/mL, p.o.) [5] [1].
    • Inhibits primary tumor growth and metastasis in syngeneic mouse models (60 mg/kg/day, p.o.) [5] [6].

Important Handling Notes

  • Purity and Storage: this compound is typically provided with ≥98% purity. The lyophilized powder is stable at -20°C for at least 36 months [3].
  • Quality Note: The search results consistently emphasize that "This product is for research use only, not for human use." [5] [2]

References

Stock Solution Preparation & Storage

Author: Smolecule Technical Support Team. Date: February 2026

The table below consolidates the key quantitative data for preparing and storing SD-208 stock solutions.

Parameter Specification Source / Context
Molecular Weight 352.75 g/mol [1]
Recommended Solvent DMSO [1]
Typical Stock Concentration 10 mM [1]
Solubility in DMSO 9.09 mg/mL (25.77 mM) [1]
Storage Temperature -80°C or -20°C [1]
Storage Duration 2 years at -80°C; 1 year at -20°C [1]
In-vivo Formulation Vehicle 1% methylcellulose [2]

Detailed Preparation Protocols

Supplier-Recommended In-Vitro Protocol

MedChemExpress (MCE) provides a standard protocol for preparing a 10 mM stock solution in DMSO [1].

  • Step 1: Calculate the mass of this compound needed. For example, to prepare 1 mL of 10 mM solution, you need 3.53 mg of this compound (Molecular Weight: 352.75 g/mol).
  • Step 2: Add the calculated mass of this compound into a volumetric tube (e.g., a 1 mL vial).
  • Step 3: Add the appropriate volume of pure DMSO to the tube to achieve the desired concentration (e.g., 1 mL of DMSO for a 10 mM solution).
  • Step 4: Mix well until the solid is completely dissolved. Sonication may be used to aid dissolution.
  • Step 5: Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C (for 2 years) or -20°C (for 1 year) [1].
In-Vivo Dosing Preparation

For animal studies, this compound is often administered orally (by gavage) and requires a different vehicle that is safe for in-vivo use. A method cited in a study on bone metastasis is as follows [2]:

  • Vehicle: Prepare a suspension of this compound in 1% methylcellulose.
  • Preparation: A 20 mM stock solution is first made in 1% methylcellulose and stirred overnight at 4°C to ensure proper suspension [2].
  • Dosing: The study administered this suspension to mice at a dosage of 60 mg/kg daily [2].

Experimental Applications in Research

The provided search results detail the use of this compound in various biological contexts, which can help you design and interpret your own experiments.

  • In Fibrosis Research (Systemic Sclerosis): this compound was used to inhibit TGF-β signaling in systemic sclerosis (SSc) fibroblasts. Treatment with this compound reversed the downregulation of SOCS3 (an important signaling regulator) in these cells, demonstrating its effectiveness in blocking the TGF-β-driven profibrotic pathway [3].
  • In Cancer & Bone Metastasis Research: In a murine model of breast cancer bone metastasis, oral administration of this compound (60 mg/kg/day) was shown to reduce the formation of osteolytic lesions. This confirmed the role of TGF-β signaling in promoting bone metastasis and the therapeutic potential of its inhibition [2].
  • In Hematopoiesis Research (Myelodysplastic Syndromes - MDS): this compound was used to demonstrate that inhibition of the TGF-β receptor kinase (ALK5) can enhance hematopoiesis. It inhibited Smad2 activation in hematopoietic progenitors and reversed TGF-β-mediated cell-cycle arrest, suggesting a potential therapeutic application for MDS [4].

This compound Mechanism of Action

This compound is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-beta Receptor I (TGF-βRI), also known as ALK5 [1]. The diagram below illustrates the signaling pathway and where this compound acts.

G TGFb TGF-β Ligand TBRII TGF-βRII TGFb->TBRII TBRI TGF-βRI (ALK5) TBRII->TBRI Phosphorylation pSmads p-Smad2/3 TBRI->pSmads Phosphorylates SD208 This compound SD208->TBRI Inhibits Smad4 Smad4 pSmads->Smad4 Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus TargetGenes Proliferation Migration Fibrosis ... Nucleus->TargetGenes

This compound inhibits TGF-βRI (ALK5), blocking downstream Smad signaling and related cellular processes. [1] [2] [3]

Critical Technical Notes

  • Solvent Impact: MedChemExpress specifically notes that hygroscopic DMSO has a significant impact on the solubility of the product. It is recommended to use newly opened DMSO for stock solution preparation to ensure consistency and maximum solubility [1].
  • Reconstitution Recommendation: The supplier offers the product in a "Solid + Solvent" format, which is "highly recommended." This format comes as a free-standing vial of this compound powder and a separate vial of pre-measured DMSO, ready for reconstitution. This minimizes weighing errors and exposure to moisture, ensuring the highest accuracy for your experiments [1].
  • For In-Vivo Work: The 1% methylcellulose formulation used for oral gavage in mice is a proven and effective vehicle for in-vivo studies [2].

References

Comprehensive Application Notes and Protocols: SD-208 Western Blot Analysis of Smad Phosphorylation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SD-208 and TGF-β Signaling Pathway Inhibition

This compound is a potent and selective small-molecule inhibitor of the transforming growth factor-beta type I receptor (TβRI) kinase, which has emerged as a valuable research tool for investigating TGF-β signaling pathways in various disease models. As a ATP-competitive inhibitor, this compound effectively blocks the intracellular signaling cascade initiated by TGF-β binding to its cell surface receptors, thereby preventing the phosphorylation and activation of downstream Smad transcription factors [1]. The therapeutic potential of this compound has been demonstrated in multiple disease models, including cancer metastasis, hypertrophic scar formation, and other fibroproliferative disorders, making it an essential compound for both basic research and drug development [1] [2].

The TGF-β signaling pathway plays critical roles in cell proliferation, differentiation, apoptosis, and migration, with dysregulated signaling contributing to various pathological conditions. Upon TGF-β binding to its receptors, TβRI phosphorylates receptor-regulated Smads (R-Smads), primarily Smad2 and Smad3, at C-terminal serine residues in the SSXS motif [3] [4]. This phosphorylation triggers complex formation with Smad4 and subsequent nuclear translocation, where they regulate target gene expression. This compound specifically targets this process by inhibiting TβRI kinase activity, thereby suppressing both canonical and non-canonical TGF-β signaling pathways [1] [5]. Researchers utilizing this compound must understand the complex regulation of Smad phosphorylation, including the recently characterized linker region phosphorylation events that can independently influence Smad function and gene regulation [4] [6].

Experimental Protocols for this compound Treatment and Western Blot Analysis

Cell Culture and this compound Treatment Protocol
  • Cell Preparation: Plate appropriate cell lines (e.g., melanoma lines 1205Lu, WM852, or mesenchymal stem cells) in complete growth medium at optimal density (typically 1-2×10⁵ cells/well in 6-well plates) and allow to adhere overnight [1] [6]. The choice of cell line should be based on the research context, with consideration given to their TGF-β signaling status and biological relevance to the study objectives.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO at concentrations ranging from 10-50 mM, aliquot, and store at -20°C. Avoid repeated freeze-thaw cycles to maintain compound stability [1] [2]. For working concentrations, dilute this compound in serum-free or complete medium immediately before use, ensuring final DMSO concentrations do not exceed 0.1% (v/v) to maintain cell viability.

  • Treatment Conditions: Pretreat cells with this compound at optimized concentrations (typically 1-5 μM for in vitro studies) for 1 hour prior to TGF-β stimulation [1] [2]. Include appropriate controls:

    • Vehicle control (DMSO at same concentration as this compound-treated cells)
    • TGF-β-only treatment (typically 2-5 ng/mL for 30-90 minutes)
    • Untreated cells (basal condition)
    • Optional: Inhibitor controls targeting other signaling pathways for specificity assessment
  • Stimulation and Harvest: Following pretreatment, stimulate cells with TGF-β1 (2-5 ng/mL) for time periods optimized for detecting specific phosphorylation events (typically 30-90 minutes for C-terminal phosphorylation) [1] [7]. After treatment, place cells on ice, quickly wash with ice-cold PBS, and proceed immediately to protein extraction.

Protein Extraction and Quantification
  • Lysis Buffer Preparation: Prepare cell lysis buffer containing 50 mM Tris (pH 7.4), 400 mM NaCl, 1% NP-40 alternative, 1 mM EDTA, 15% glycerol, supplemented with fresh protease inhibitors (complete protease inhibitor cocktail) and phosphatase inhibitors (2 mM NaF, 1 mM activated Na₃VO₄, and optionally β-glycerophosphate) [8]. The inclusion of phosphatase inhibitors is critical for preserving phosphorylation states during protein extraction.

  • Cell Lysis: Aspirate media completely and add appropriate volume of ice-cold lysis buffer (typically 100-200 μL for a 6-well plate). Incubate on ice for 15-30 minutes with occasional gentle agitation. Scrape cells using a cold cell lifter and transfer lysates to pre-chilled microcentrifuge tubes.

  • Clarification and Quantification: Centrifuge lysates at 14,000-16,000 × g for 15 minutes at 4°C to pellet insoluble material. Transfer supernatant to new tubes and determine protein concentration using BCA assay according to manufacturer's protocol [8]. Adjust samples to equal concentrations with lysis buffer, add 4× Laemmli sample buffer, and denature at 95-100°C for 5 minutes. Samples can be stored at -80°C for future analysis.

Western Blotting Procedure
  • Gel Electrophoresis: Prepare SDS-PAGE gels with appropriate acrylamide concentration (typically 8-12% for Smad proteins). Load equal amounts of protein (20-40 μg) alongside pre-stained molecular weight markers. Run gels at constant voltage (100-120V) until the dye front approaches the bottom of the gel [8].

  • Protein Transfer: Transfer proteins to nitrocellulose or PVDF membranes using wet or semi-dry transfer systems. For Smad proteins (52-70 kDa), standard transfer conditions (100V for 1 hour or 30V overnight at 4°C) are generally effective. Confirm transfer efficiency with Ponceau S staining if desired.

  • Antibody Incubation:

    • Blocking: Incubate membranes with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
    • Primary Antibodies: Incubate with appropriate primary antibodies diluted in blocking buffer or TBST with 1% BSA overnight at 4°C with gentle agitation [1] [3].
    • Secondary Antibodies: After thorough washing (3×10 minutes with TBST), incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
  • Detection and Imaging: Develop blots using enhanced chemiluminescence substrate according to manufacturer's instructions. Capture images using a digital imaging system with multiple exposure times to ensure linearity of signal detection [8]. Ensure that band intensities fall within the linear range of detection for accurate quantification.

Table 1: Recommended Antibodies for Smad Phosphorylation Analysis

Target Antibody Type Dilution Phosphorylation Sites Supplier/Reference
p-Smad2 (C-terminal) Phosphospecific 1:1000 Ser465/467 Cell Signaling #9963 [3]
p-Smad3 (C-terminal) Phosphospecific 1:1000 Ser423/425 Cell Signaling #9963 [3]
p-Smad2 (Linker) Phosphospecific 1:1000 Ser245/250/255 Various commercial sources [4]
p-Smad3 (Linker) Phosphospecific 1:1000 Ser204/208/213 Various commercial sources [6]
Total Smad2/3 Pan-specific 1:2000 - Cell Signaling #9963 [3]
β-actin Loading control 1:5000 - Various suppliers [1]
Data Analysis and Quantification
  • Image Analysis: Quantify band intensities using image analysis software (ImageJ, Image Studio Lite, or similar). Normalize phospho-Smad signals to corresponding total Smad levels to account for potential variations in protein loading and expression [8].

  • Statistical Analysis: Perform experiments in triplicate (minimum n=3) to ensure statistical reliability. Express results as mean ± SEM and analyze using appropriate statistical tests (Student's t-test for two groups, ANOVA for multiple comparisons) with significance set at p<0.05 [1] [2].

  • Data Interpretation: Compare phosphorylation levels across treatment conditions, paying attention to both C-terminal and linker region phosphorylation events, which may be differentially regulated [4] [6]. Consider the temporal aspects of phosphorylation, as C-terminal phosphorylation typically peaks earlier (30-60 minutes) than linker region phosphorylation (60-90 minutes) following TGF-β stimulation [7].

Data Interpretation and Expected Results

Typical Experimental Outcomes

Successful inhibition of TGF-β signaling by this compound should demonstrate dose-dependent reduction in C-terminal phosphorylation of both Smad2 and Smad3 following TGF-β stimulation [1]. In melanoma cell lines, this compound at 1-3 μM concentration typically blocks TGF-β-induced Smad3 phosphorylation and subsequent Smad3/4-specific transcription, with complete inhibition observed at higher concentrations (5 μM) [1]. The effect on linker region phosphorylation may be more variable, as these phosphorylation events can be mediated by kinases other than TβRI, including ERK, CDKs, and GSK3, which are not directly inhibited by this compound [4] [7].

The biological consequences of this compound treatment should correlate with the inhibition of Smad phosphorylation. Researchers can expect to observe downregulation of TGF-β target genes, including PTHrP, IL-11, CTGF, and RUNX2, as demonstrated in melanoma models [1]. Additionally, functional assays should show reduced cellular invasion through Matrigel matrices, consistent with the inhibition of TGF-β-mediated invasive behavior [1] [9]. In hypertrophic scar models, this compound treatment at 1-3 μM concentrations significantly reduced fibroblast proliferation, migration, and TGF-β1 protein expression, confirming its efficacy in fibrotic conditions [2].

Table 2: Expected Experimental Outcomes with this compound Treatment

Parameter Expected Result with this compound Relevant Assays Reference
Smad2 C-terminal phosphorylation >70% inhibition at 3 μM Western blot, immunofluorescence [1] [5]
Smad3 C-terminal phosphorylation >70% inhibition at 3 μM Western blot, immunofluorescence [1] [5]
Smad linker region phosphorylation Variable inhibition (context-dependent) Western blot with phospho-specific antibodies [4] [7]
TGF-β target gene expression Significant reduction qPCR, luciferase reporter assays [1]
Cell invasion >50% reduction at 3 μM Matrigel invasion assay [1] [9]
Cell proliferation Concentration-dependent inhibition MTT, cell counting [2] [9]
Technical Considerations and Troubleshooting
  • Signal Linearity: Ensure that Western blot signals fall within the linear range of detection by testing multiple exposures and protein loads. The relationship between protein abundance and band intensity is typically nonlinear in immunoblotting, particularly with chemiluminescence detection [8].

  • Specificity Controls: Include both positive (TGF-β stimulation) and negative (vehicle) controls in every experiment to confirm antibody specificity and assay performance. For linker phosphorylation studies, consider additional controls with pathway-specific inhibitors (e.g., ERK inhibitors for Ser/Thr-Pro sites) [4] [7].

  • Cellular Context Awareness: Recognize that Smad phosphorylation patterns and this compound effects may vary significantly between cell types. For instance, TGF-β-induced β-catenin nuclear translocation through Smad3 occurs in mesenchymal stem cells but not in epithelial cells like MDCK or HaCaT cells [5].

  • Kinetic Considerations: Account for the different phosphorylation kinetics of C-terminal versus linker regions when designing time-course experiments. C-terminal phosphorylation typically peaks within 30-60 minutes after TGF-β stimulation, while linker region phosphorylation generally peaks later (60-90 minutes) [7].

TGF-β Signaling and this compound Mechanism Diagrams

G TGFb TGF-β Ligand TbRII TβRII Receptor TGFb->TbRII TbRI TβRI Receptor TbRII->TbRI pSmadC C-terminal p-Smad2/3 TbRI->pSmadC phosphorylates SD208 This compound Inhibitor SD208->TbRI inhibits Smad4 Smad4 pSmadC->Smad4 pSmadL Linker p-Smad2/3 Nucleus Nuclear Translocation pSmadL->Nucleus GeneExp Target Gene Expression pSmadL->GeneExp Complex Smad Complex Smad4->Complex Complex->Nucleus Nucleus->GeneExp CDK CDK/GSK3 CDK->pSmadL phosphorylates OtherKinases ERK/JNK/ROCK OtherKinases->pSmadL phosphorylates

Diagram 1: TGF-β Signaling Pathway and this compound Inhibition Mechanism. This diagram illustrates the canonical TGF-β signaling pathway where ligand binding activates receptor kinases that phosphorylate Smad2/3 at C-terminal residues. This compound inhibits TβRI kinase activity, blocking downstream signaling. Also shown are alternative kinases that phosphorylate Smad linker regions, which may not be directly inhibited by this compound [1] [4] [7].

G Start Experimental Workflow CellCulture Cell Culture and Plating Start->CellCulture SD208Treat This compound Pretreatment (1-3 μM, 1 hour) CellCulture->SD208Treat TGFbStim TGF-β Stimulation (2-5 ng/mL, 30-90 min) SD208Treat->TGFbStim Note1 Key Consideration: Include vehicle control and TGF-β-only conditions SD208Treat->Note1 ProteinExtract Protein Extraction with Phosphatase Inhibitors TGFbStim->ProteinExtract WesternBlot Western Blot Analysis ProteinExtract->WesternBlot PSmadDetect Phospho-Smad Detection WesternBlot->PSmadDetect Note2 Critical Step: Maintain consistent protein loading and transfer conditions WesternBlot->Note2 DataAnal Data Analysis and Quantification PSmadDetect->DataAnal

Diagram 2: Experimental Workflow for this compound Western Blot Analysis. This flowchart outlines the key steps in performing this compound treatment and subsequent analysis of Smad phosphorylation, highlighting critical steps and important technical considerations for successful experimental execution [1] [2] [8].

Technical Considerations and Applications

The use of this compound as a TβRI kinase inhibitor requires careful consideration of both its specific and potential off-target effects. While this compound effectively inhibits TβRI-mediated phosphorylation of Smad2 and Smad3 C-terminal regions, researchers should be aware that it may not directly inhibit linker region phosphorylation events mediated by other kinases such as ERK, CDK, GSK3, or ROCK [4] [7] [6]. This distinction is particularly important when interpreting Western blot results using phospho-specific antibodies targeting different Smad phosphorylation sites.

The cellular context significantly influences this compound effects and downstream readouts. For example, in mesenchymal stem cells, TGF-β1 induces rapid nuclear translocation of β-catenin in a Smad3-dependent manner, an effect that is blocked by this compound pretreatment [5]. However, this phenomenon is not observed in epithelial cells like MDCK cells, highlighting the importance of cell type selection when designing experiments [5]. Similarly, the effect of this compound on tenogenic differentiation of mesenchymal stromal cells is enhanced by cultivation on collagen matrices and ROCK inhibition, demonstrating how extracellular matrix environment can modulate cellular responses to TβRI inhibition [6].

Beyond its research applications, this compound has demonstrated efficacy in multiple disease models, supporting its potential therapeutic value. In melanoma bone metastasis models, this compound administered at 60 mg/kg/day significantly reduced the development of osteolytic bone metastases and decreased the progression of established lesions [1]. In hypertrophic scar models, local injection of 1 μmol/L this compound effectively reduced scar area and TGF-β1 protein expression [2]. These in vivo findings validate the utility of this compound as both a research tool and a candidate therapeutic agent, particularly for conditions driven by aberrant TGF-β signaling.

Conclusion

This compound represents a valuable pharmacological tool for specifically inhibiting TβRI kinase activity and investigating TGF-β signaling pathways in various biological contexts. The Western blot protocols outlined in this document provide researchers with robust methods for assessing this compound efficacy through analysis of Smad phosphorylation status. When properly executed with appropriate controls and quantification methods, these techniques yield reliable data on TGF-β pathway activity and inhibition.

Researchers should remain mindful of the complex regulation of Smad proteins, particularly the distinct biological functions associated with C-terminal versus linker region phosphorylation, and interpret Western blot results within the appropriate biological context. The continuing investigation of this compound in various disease models highlights its importance as a research reagent and its potential therapeutic applications in cancer, fibrosis, and other conditions characterized by dysregulated TGF-β signaling.

References

Comprehensive Application Notes and Protocols: SD-208 Induced G2/M Cell Cycle Arrest in Cancer Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SD-208 and Its Therapeutic Relevance

This compound is a novel, potent, and selective small molecule inhibitor that targets Protein Kinase D (PKD), a serine-threonine kinase family comprising three isoforms (PKD1, PKD2, and PKD3) with emerging significance in cancer biology. Initially identified through a targeted kinase inhibitor library screen, this compound demonstrates low nanomolar potency against PKD isoforms and functions as an ATP-competitive pan-PKD inhibitor with excellent cellular activity [1] [2]. The compound has shown remarkable efficacy in abrogating cancer cell proliferation, survival, and invasion through targeted induction of G2/M cell cycle arrest, particularly in prostate cancer models [1]. Beyond its original characterization as a PKD inhibitor, this compound has also been investigated as a TGF-β receptor I kinase inhibitor in melanoma and other cancer models, demonstrating its versatility in targeting different signaling pathways depending on the cellular context [3].

The therapeutic rationale for developing this compound stems from the critical role of PKD in mediating mitogenic signaling and regulating key cancer-relevant pathways including β-catenin, androgen receptor, mTORC1-S6K1, and MAPK signaling [1]. PKD activation involves phosphorylation by protein kinase C (PKC) at two conserved serine residues in the activation loop of the kinase domain, followed by autophosphorylation that conveys full activation [2]. This compound effectively blocks this signaling axis, resulting in profound anti-tumor effects in both in vitro and in vivo cancer models, positioning it as a promising candidate for further preclinical development.

Quantitative Analysis of this compound Efficacy

In Vitro Efficacy Across Prostate Cancer Cell Lines

Table 1: this compound efficacy in prostate cancer cell lines

Cell Line IC₅₀ (PKD Inhibition) G2/M Arrest Induction Key Molecular Markers Additional Effects
PC3 Low nanomolar range Significant increase ↑p21, ↓Survivin, ↓Bcl-xL Inhibition of invasion and colony formation
DU145 Low nanomolar range Significant increase ↑p21, ↑p-Cdc2, ↑p-Cdc25C Potent inhibition of proliferation
LNCaP Low nanomolar range Moderate increase PKD phosphorylation inhibition Androgen receptor signaling modulation

This compound demonstrates consistent anti-proliferative effects across multiple prostate cancer cell lines, with its most profound impact observed in PC3 and DU145 models [1] [2]. The inhibitory effect of this compound on cell proliferation could be specifically reversed by overexpressing PKD1 or PKD3, confirming its target-specific mechanism of action [2]. Treatment with this compound resulted in dose-dependent inhibition of cell viability and colony formation capacity, with complete suppression observed at higher concentrations. Beyond its effects on the cell cycle, this compound significantly impaired the invasive capacity of prostate cancer cells through Matrigel, suggesting potential utility in limiting metastatic progression [1].

In Vivo Efficacy in Xenograft Models

Table 2: In vivo efficacy of this compound in PC3 xenograft model

Parameter Vehicle Control This compound Treatment Significance
Tumor Volume Baseline +300-400% Significant reduction p < 0.01
Proliferation Index High Markedly reduced p < 0.05
Apoptotic Index Low Significantly increased p < 0.01
Survivin Expression High Dramatically decreased p < 0.01
Bcl-xL Expression High Dramatically decreased p < 0.01

In subcutaneous PC3 xenograft models in nude mice, oral administration of this compound at 60 mg/kg/day for 24 days significantly abrogated tumor growth compared to vehicle-treated controls [1] [2]. Histopathological and molecular analysis of harvested tumors revealed reduced proliferation indices, increased apoptosis, and decreased expression of PKD biomarkers including Survivin and Bcl-xL, confirming the on-target activity of this compound in vivo [2]. The treatment was well-tolerated with no reported significant toxicity, supporting its potential for further therapeutic development.

Mechanism of Action and Signaling Pathways

Molecular Mechanisms of G2/M Arrest

The induction of G2/M cell cycle arrest by this compound involves a coordinated molecular cascade that prevents entry into mitosis. Mechanistic studies in prostate cancer cells reveal that this compound-mediated G2/M arrest is accompanied by a significant increase in p21 levels in both DU145 and PC3 cells, as well as elevated phosphorylation of Cdc2 and Cdc25C in DU145 cells [1] [2]. The increased p21, a cyclin-dependent kinase inhibitor, plays a crucial role in halting cell cycle progression, while the phosphorylation status of Cdc2 and Cdc25C directly affects the G2/M transition checkpoint [2].

The molecular pathway involves inhibitory phosphorylation of Cdc2 on Tyr15, which maintains this key mitotic regulator in an inactive state, thereby preventing the transition from G2 to M phase [4]. Simultaneously, phosphorylation of Cdc25C regulates its localization and activity, further contributing to cell cycle arrest. These events occur in an S-phase dependent manner, with the initiating signals generated during DNA replication, though the manifest arrest occurs at the G2/M boundary [4]. This mechanism mirrors physiological G2 checkpoint activation but is initiated through PKD inhibition rather than direct DNA damage.

G SD208 SD208 PKD PKD Inhibition SD208->PKD p21 p21 ↑ PKD->p21 Cdc25C Cdc25C Phosphorylation PKD->Cdc25C Cdc2 Cdc2 Phosphorylation (Inactive) p21->Cdc2 Cdc25C->Cdc2 G2_arrest G2/M Phase Arrest Cdc2->G2_arrest Survival Survivin/Bcl-xL ↓ G2_arrest->Survival Apoptosis Apoptosis ↑ Survival->Apoptosis

Figure 1: this compound signaling pathway leading to G2/M arrest. This compound inhibits PKD, resulting in increased p21 expression and phosphorylation of Cdc25C and Cdc2, ultimately inducing G2/M phase arrest and apoptosis through downregulation of survivin and Bcl-xL.

Comparative Analysis with Other G2/M Arrest Inducers

While multiple compounds can induce G2/M arrest, this compound operates through a unique mechanism distinct from classical DNA-damaging agents. Unlike hydroxyurea (HU) or ultraviolet (UV) light, which activate replication checkpoints and cause S-phase arrest, this compound allows cells to complete DNA replication but arrests them at the G2/M boundary [4]. Similarly, while cinobufagin—a natural product from Venenum Bufonis—also induces G2/M arrest in melanoma cells through modulation of ATM/Chk2/CDC25C signaling, it does so without targeting PKD specifically [5]. HIV-1 Vpr protein represents another G2/M inducer that acts through Chk1 phosphorylation in an S-phase dependent manner, similar to this compound, but through completely different upstream mechanisms [4].

The narrow structure-activity relationship of this compound analogs underscores the specificity of its action [1]. Chemical modifications to the 5-chloro-2-fluorophenyl (zone 1) or para-aminopyridine (zone 2) moieties significantly reduce PKD1 inhibitory activity, indicating precise structural requirements for effective target engagement [2]. Molecular docking studies confirm that this compound binds within the ATP-binding site of PKD1's kinase domain, interacting with key residues including Ala610, Lys612, Met659, Glu660, Lys661, Leu662, His663, Glu710, Leu713, and Cys726 [1].

Experimental Protocols

In Vitro Assessment of this compound Activity
4.1.1 Cell Culture and Treatment Conditions

Materials:

  • Human prostate carcinoma cell lines (PC3, DU145, LNCaP) from ATCC
  • Culture media: Ham's F-12 for PC3; RPMI 1640 for DU145 and LNCaP
  • Supplements: 10% fetal bovine serum (FBS), penicillin/streptomycin
  • This compound stock solution: 10 mM in DMSO, store at -20°C
  • Working concentrations: 0.1-10 μM in serum-containing media

Procedure:

  • Maintain cells in appropriate media at 37°C in a humidified atmosphere with 5% CO₂
  • Plate cells at optimal densities (e.g., 5,000-10,000 cells/well for 96-well plates)
  • Allow cells to adhere for 24 hours before treatment
  • Prepare fresh this compound working solutions by diluting stock in culture media
  • Treat cells with this compound or vehicle control (DMSO, ≤0.1%) for 24-72 hours
  • Replace treatment media every 48 hours for longer experiments [1] [2]
4.1.2 Cell Cycle Analysis by Flow Cytometry

Materials:

  • Propidium iodide (PI) solution: 50 μg/mL in PBS with 0.1% Triton X-100
  • RNase A: 100 μg/mL in PBS
  • Cold 70% ethanol for fixation
  • Phosphate-buffered saline (PBS), pH 7.4
  • Flow cytometer with 488 nm excitation and >600 nm emission filter

Procedure:

  • Harvest this compound-treated and control cells by trypsinization
  • Pellet cells by centrifugation at 300 × g for 5 minutes
  • Wash once with cold PBS and repellet
  • Fix cells in cold 70% ethanol for at least 2 hours at 4°C (or overnight)
  • Pellet fixed cells and resuspend in PI/RNase A staining solution
  • Incubate for 30 minutes at 37°C in the dark
  • Analyze DNA content by flow cytometry within 1 hour
  • Use appropriate software to determine cell cycle distribution (G0/G1, S, G2/M) [5] [6]

G Start Plate and Culture Cancer Cells Treat This compound Treatment (0.1-10 μM, 24-72h) Start->Treat Harvest Harvest Cells (Trypsinization) Treat->Harvest Fix Fixation (Cold 70% Ethanol) Harvest->Fix Stain DNA Staining (PI/RNase A) Fix->Stain Analyze Flow Cytometry Analysis Stain->Analyze Data Cell Cycle Distribution Analyze->Data

Figure 2: Experimental workflow for analyzing this compound-induced cell cycle arrest. The protocol involves treating cancer cells with this compound, followed by fixation, DNA staining, and flow cytometric analysis to determine cell cycle distribution.

4.1.3 Western Blot Analysis of Cell Cycle Markers

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors
  • Primary antibodies: p21, p-Cdc2, p-Cdc25C, Survivin, Bcl-xL, GAPDH
  • Secondary HRP-conjugated antibodies
  • PVDF or nitrocellulose membranes
  • ECL detection reagent

Procedure:

  • Lyse this compound-treated cells in RIPA buffer on ice for 30 minutes
  • Centrifuge at 14,000 × g for 15 minutes at 4°C to remove insoluble material
  • Determine protein concentration using BCA assay
  • Separate 20-40 μg protein by SDS-PAGE (10-12% gels)
  • Transfer to PVDF membranes using wet or semi-dry transfer systems
  • Block membranes with 5% non-fat milk in TBST for 1 hour
  • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C
  • Wash membranes 3× with TBST for 10 minutes each
  • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature
  • Detect using ECL reagent and visualize with chemiluminescence imaging system [2] [5]
In Vivo Evaluation of this compound Efficacy
4.2.1 Subcutaneous Xenograft Model

Materials:

  • Athymic nude mice (4-6 weeks old)
  • PC3 prostate cancer cells
  • This compound formulation: 60 mg/kg in suitable vehicle for oral gavage
  • Calipers for tumor measurement
  • Scale for animal weighing

Procedure:

  • Harvest log-phase PC3 cells and resuspend in PBS/Matrigel (1:1)
  • Inject 1-2×10⁶ cells subcutaneously into the flank of nude mice
  • Monitor tumor growth until palpable (~50-100 mm³)
  • Randomize mice into treatment groups (n=5-10)
  • Administer this compound (60 mg/kg/day) or vehicle control by oral gavage
  • Continue treatment for 24 days, monitoring body weight and general health
  • Measure tumor dimensions 2-3 times weekly using calipers
  • Calculate tumor volume using formula: V = (length × width²)/2
  • At endpoint, euthanize animals and harvest tumors for molecular analysis [2]
4.2.2 Tumor Tissue Analysis

Materials:

  • 10% neutral buffered formalin
  • Paraffin embedding materials
  • Hematoxylin and eosin staining solutions
  • TUNEL assay kit for apoptosis detection
  • Immunohistochemistry reagents

Procedure:

  • Fix harvested tumors in 10% formalin for 24-48 hours
  • Process through graded ethanol series and embed in paraffin
  • Section at 4-5 μm thickness for staining
  • Perform H&E staining for general histology
  • Conduct TUNEL assay according to manufacturer's protocol to detect apoptotic cells
  • Perform immunohistochemistry for proliferation markers (Ki-67) and PKD targets (Survivin, Bcl-xL)
  • Quantify staining intensity using image analysis software [2]

Application Notes and Technical Considerations

Optimization Guidelines for this compound Usage

Cell Line Variability: While this compound demonstrates efficacy across multiple cancer cell types, response variations exist depending on PKD isoform expression and basal activity. Prostate cancer lines (PC3, DU145) show particular sensitivity, but optimal dosing should be determined empirically for each model [1]. Recommended starting concentrations range from 0.5-5 μM for in vitro studies, with treatment duration of 24-48 hours for cell cycle analysis.

Combination Therapy Considerations: Based on its mechanism, this compound may synergize with DNA-damaging agents or other cell cycle-targeting compounds. When designing combination studies, consider sequential versus concurrent administration to maximize therapeutic effect while minimizing potential antagonism [7]. Preliminary data suggest that this compound pretreatment may enhance efficacy of subsequent chemotherapeutic agents.

Vehicle and Solubility: For in vitro studies, DMSO is the preferred solvent for this compound stock solutions. Maintain final DMSO concentrations ≤0.1% to avoid solvent toxicity. For in vivo administration, optimize the vehicle system based on compound solubility and bioavailability, with oral gavage being the demonstrated effective route [2].

Troubleshooting Common Issues

Incomplete G2/M Arrest: If this compound fails to induce robust G2/M arrest, verify PKD inhibition by assessing phosphorylation of known substrates (e.g., PKD autophosphorylation at Ser910). Confirm compound activity and stability through dose-response comparisons with fresh preparations.

High Background Apoptosis: Excessive cell death may obscure cell cycle analysis. Titrate this compound concentration and duration to identify conditions that induce cell cycle arrest without immediate apoptosis. Consider shorter treatment times (16-24 hours) for cleaner cell cycle profiling.

Variable In Vivo Response: For xenograft studies with inconsistent responses, confirm tumor engraftment and baseline PKD activity across animals. Monitor compound stability in formulation and ensure consistent administration technique. Blood collection for pharmacokinetic analysis may help correlate exposure with efficacy [2].

Conclusion

This compound represents a valuable research tool for investigating PKD-dependent signaling and inducing specific G2/M cell cycle arrest in cancer models. The detailed protocols provided herein enable researchers to rigorously assess the compound's effects in vitro and in vivo, with particular utility in prostate cancer and potentially other malignancies. The quantitative data summaries offer benchmarks for expected activity, while the mechanistic insights guide appropriate experimental design and interpretation. As research progresses, this compound continues to illuminate the therapeutic potential of PKD inhibition in oncology, serving as both a chemical probe and a promising lead compound for future development.

References

SD-208 and Its Role in Invasion Assays

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 is a selective TGF-β Receptor I (TGF-βRI/ALK5) kinase inhibitor with a half-maximal inhibitory concentration (IC50) of 48 nM and demonstrates >100-fold selectivity over TGF-βRII [1]. Its primary mechanism of action in inhibiting cell invasion is through blocking the canonical TGF-β signaling pathway.

The diagram below illustrates how this compound targets this pathway to reduce gene expression associated with cell invasion.

G TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI RSmad R-SMAD (Smad2/3) TGFbRI->RSmad Phosphorylation SD208 This compound Inhibitor SD208->TGFbRI CoSmad Co-SMAD (Smad4) RSmad->CoSmad Complex SMAD Complex CoSmad->Complex Nucleus Nucleus Complex->Nucleus TargetGenes Pro-Invasive Gene Expression (e.g., PTHRP, IL11, CTGF, MMP13) Nucleus->TargetGenes

TGF-β binding to its receptors initiates a signaling cascade that leads to the expression of genes promoting invasion and metastasis [2]. This compound binds to TGF-βRI, competitively inhibiting its kinase activity and preventing the downstream phosphorylation and activation of SMAD proteins [1] [3]. This inhibition results in the blockade of pro-invasive gene expression, effectively reducing the cell's ability to migrate and invade [2] [3].

Detailed Protocol: Cell Invasion Assay Using this compound

The Boyden chamber assay, particularly with a basement membrane mimic like Matrigel, is the standard method for quantifying this compound's effect on cell invasion [4] [3].

Workflow Overview

The following diagram outlines the key steps in performing the invasion assay.

G Plate Coat Transwell Insert with Matrigel Seed Seed Cells with this compound in Serum-Free Medium Plate->Seed Chemo Add Chemoattractant (10% FBS Medium) Seed->Chemo Incubate Incubate (24-48 hours) Chemo->Incubate Remove Remove Non-Invading Cells Incubate->Remove Stain Stain and Count Invaded Cells Remove->Stain Analyze Analyze Data Stain->Analyze

Materials and Reagents
  • This compound Stock Solution: Typically prepared at 10 mM in DMSO. Aliquot and store at -20°C [1].
  • Cell Culture: Appropriate cell line (e.g., PC-3 prostate cancer cells, SMA-560 or LN-308 glioma cells) [2] [3].
  • Invasion Assay Kit: Commercially available cell culture inserts (e.g., QCM 96-Well Cell Invasion Assay) with 8 µm pores are suitable for most epithelial and glioma cells [4].
  • Basement Membrane Extract: Matrigel or similar ECM protein mixture.
  • Chemoattractant: Medium containing 10% Fetal Bovine Serum (FBS).
  • Fixative and Stain: 4% paraformaldehyde, and a DNA-binding dye like Calcein-AM or crystal violet [4].
Step-by-Step Methodology
  • Assay Preparation: Thaw Matrigel on ice. Coat the permeable membrane of the transwell insert with a thin, uniform layer of Matrigel (e.g., 50-100 µL per insert for a 24-well plate). Allow it to solidify in an incubator (37°C, 30-60 minutes) [4].
  • Cell Treatment and Seeding: Harvest and count your cells. Pre-treat cells with the desired concentration of this compound (common range: 0.1 - 1 µM) or vehicle control (DMSO) for 1-2 hours [3]. Resuspend the treated cells in serum-free medium. Add the cell suspension (e.g., 100-300 µL containing 1x10^5 cells) to the top chamber of the Matrigel-coated insert.
  • Induce Invasion: Carefully add medium containing 10% FBS (or another chemoattractant) to the lower chamber. This creates a chemotactic gradient that stimulates invasion [4].
  • Incubation: Incubate the assay assembly for 24-48 hours in a humidified incubator at 37°C with 5% CO₂. The duration depends on the intrinsic invasiveness of the cell line.
  • Quantification of Invasion: After incubation, carefully remove the cells from the upper side of the membrane using a cotton swab. Fix the invaded cells on the lower membrane surface with 4% paraformaldehyde. Stain the cells with Calcein-AM, CyQUANT GR dye, or crystal violet [4]. Count the invaded cells manually under a microscope (in 5-10 random fields) or using a fluorescence plate reader if using a fluorescent dye.

Quantitative Data from Peer-Reviewed Studies

The efficacy of this compound in invasion assays is demonstrated by quantitative data from multiple studies.

Table 1: Summary of this compound Efficacy in Cell-Based Assays

Cell Line / Model Assay Type This compound Concentration Key Findings on Invasion & Migration Reference
PC-3 (Prostate Cancer) Gene Expression (qPCR) 1 µM Potently inhibited TGF-β-induced mRNA expression of PTHRP, IL11, and CTGF (key prometastatic factors) [2]
LN-308 (Human Glioma) In Vitro Invasion 0.1 - 1 µM Strongly inhibited constitutive and TGF-β-evoked migration and invasion into Matrigel [3]
SMA-560 (Murine Glioma) In Vitro Invasion 0.1 - 1 µM Strongly inhibited constitutive and TGF-β-evoked migration and invasion [3]
R3T (Fibrosarcoma) In Vivo Metastasis 60 mg/kg/d (oral) In a mouse model, reduced the number and size of lung metastases [1]

Critical Technical Considerations for Your Experiment

  • Cytotoxicity Controls: Always perform a parallel cell viability assay (e.g., MTT assay) to ensure that the observed reduction in invasion is not due to this compound cytotoxicity. Research shows this compound is not cytotoxic at effective concentrations [2].
  • Inhibitor Solubility and Stability: this compound is dissolved in DMSO for in vitro work. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid solvent toxicity. The stock solution is stable at -20°C for long-term storage [1].
  • Alternative Mechanisms: Be aware that some literature identifies an entirely different this compound compound as a Protein Kinase D (PKD) inhibitor [5]. This highlights the critical need to verify the chemical structure and biological target of the inhibitor used in your research. The protocols and data herein refer specifically to the TGF-βRI inhibitor this compound.

References

SD-208: Mechanism and Basic Application Principles

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 is a selective, ATP-competitive inhibitor that binds to the TGF-β receptor I (also known as ALK5), preventing the phosphorylation of downstream SMAD proteins (primarily Smad2 and Smad3) and thus blocking the canonical TGF-β signaling pathway [1] [2] [3]. This inhibition has been explored for its potential to reduce tumor growth, invasiveness, and to enhance immunogenicity in various cancer models, as well as to induce replication in pancreatic β-cells [1] [4].

The table below outlines the fundamental parameters for using this compound in experimental settings:

Parameter Typical In Vitro Concentration Typical In Vivo Dose Key Solvent
This compound 0.1 - 10 µM [5] [4] 50 mg/kg, administered orally [1] [5] DMSO [5] [2]

Detailed Experimental Protocols

Here are detailed methodologies for key application areas, as described in the literature.

In Vitro Cell-Based Assays

Objective: To inhibit autocrine and paracrine TGF-β signaling in glioma, prostate cancer, or other relevant cell lines to study effects on migration, invasion, and immunogenicity [1] [5].

Protocol Steps:

  • Cell Culture: Maintain relevant cell lines (e.g., murine SMA-560 glioma, human LN-308 glioma, or PC3/DU145 prostate cancer cells) in their recommended media supplemented with 10% FBS [1] [5].
  • Preparation of this compound Stock: Dissolve this compound in anhydrous DMSO to create a concentrated stock solution (e.g., 5-10 mM). Aliquots can be stored at -20°C [5] [2].
  • Treatment: Add this compound directly to the cell culture medium to achieve the desired final concentration (e.g., 0.1 µM to 2 µM). Include a vehicle control containing the same volume of DMSO [1] [2].
  • Assessment of Inhibition:
    • Western Blot Analysis: Harvest cells after treatment (e.g., 24-48 hours). Lysates can be probed for phospho-Smad2 (Ser465/467) or total Smad2 to confirm pathway inhibition [1] [5].
    • Functional Assays:
      • Migration/Invasion: Use Boyden chamber assays with Matrigel for invasion. This compound has been shown to inhibit constitutive and TGF-β-evoked migration and invasion [1].
      • Co-culture Immunogenicity: Co-culture TGF-β-releasing glioma cells with peripheral blood lymphocytes or T cells in the presence of this compound. Measure enhanced lytic activity and increased release of IFN-γ and TNF-α from effector cells [1].
In Vivo Animal Models

Objective: To evaluate the antitumor efficacy and immunomodulatory effects of this compound in a syngeneic mouse glioma model [1].

Protocol Steps:

  • Tumor Implantation: Implant SMA-560 glioma cells intracranially into syngeneic VM/Dk mice [1].
  • Dosing Formulation: Prepare a suspension of this compound for oral gavage. The specific vehicle used in published studies is not detailed, but a common approach involves suspensions in aqueous solutions with a small percentage of excipients like Tween-80 or carboxymethylcellulose (CMC) [1].
  • Treatment Schedule: Initiate treatment (e.g., 50 mg/kg this compound) a few days post-tumor implantation (e.g., day 3). Administer daily via oral gavage [1].
  • Efficacy and Analysis:
    • Primary Endpoint: Monitor and record animal survival daily. This compound treatment has been shown to significantly extend median survival (from 18.6 to 25.1 days) [1].
    • Histological Analysis: Upon endpoint, harvest brains and tumors. Perform immunohistochemistry to assess tumor infiltration by immune cells (e.g., NK cells, CD8+ T cells, macrophages) [1].
Induction of Pancreatic β-Cell Replication

Objective: To promote the replication of human pancreatic β-cells by inhibiting TGF-β signaling and repressing the Ink4a/Arf locus [4].

Protocol Steps:

  • Human Islet Culture: Culture human islets obtained from healthy donors in DMEM medium supplemented with 5 mM d-glucose and 10% FBS [4].
  • Treatment: Add this compound to the culture medium at a final concentration of 10 µM. Refresh the medium and inhibitor daily for 3-4 days [4].
  • Assessment of Replication:
    • Immunofluorescence: After treatment, fix islets and embed them. Section and stain for insulin (β-cell marker) and a proliferation marker like Ki-67 or BrdU. Quantify the percentage of double-positive cells to assess β-cell replication [4].

Key Considerations and Variability

When designing experiments with this compound, please note the following critical points:

  • Cell-Type Specific Response: The efficacy of this compound is highly context-dependent. For example, while it showed strong activity in glioma and prostate cancer models, one study found no significant reduction in proliferation or angiogenesis in the SW-48 human colon adenocarcinoma cell line both in vitro and in vivo [2]. Pre-testing on your specific model system is essential.
  • Off-Target Effects: Be aware that this compound has also been identified as a potent, ATP-competitive pan-inhibitor of Protein Kinase D (PKD) at low nanomolar concentrations [5]. This off-target activity should be considered when interpreting results, especially in phenotypes related to cell proliferation and invasion.
  • Verification of Target Engagement: Always include assays to verify that this compound is effectively inhibiting the TGF-β pathway in your specific experimental setup, such as monitoring the reduction of phospho-Smad2 levels [1] [5].

TGF-β Signaling Pathway and this compound Mechanism

The diagram below illustrates the TGF-β signaling pathway and the mechanism of this compound inhibition.

g TGFb TGF-β Ligand TbRII TβRII TGFb->TbRII Binds TbRI TβRI TbRII->TbRI Phosphorylates pSmad23 p-Smad2/3 TbRI->pSmad23 Phosphorylates Smad4 Smad4 pSmad23->Smad4 Binds Complex p-Smad2/3/Smad4 Complex Smad4->Complex Forms Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription SD208 This compound Inhibitor SD208->TbRI Inhibits

Conclusion

This compound serves as a valuable tool for probing TGF-β receptor I kinase function in diverse disease models. Successful application requires careful optimization of treatment protocols and thorough validation of pathway inhibition and phenotypic effects within your specific biological context.

References

SD-208 prostate cancer cell treatment

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 Application Notes

This compound is a potent, selective, and orally active ATP-competitive inhibitor of the Transforming Growth Factor-Beta Receptor I (TGF-βRI, also known as ALK5) [1] [2] [3]. It primarily exerts antitumor effects by disrupting TGF-β signaling, a pathway often dysregulated in cancer.

  • Mechanism of Action: By inhibiting TGF-βRI kinase activity, this compound blocks the phosphorylation of receptor-associated Smads (Smad2 and Smad3) [4] [3]. This inhibition prevents the formation of the Smad complex and its translocation to the nucleus, thereby suppressing the expression of TGF-β-responsive genes involved in cell migration, invasion, and immune suppression [4] [3].
  • Key Biological Effects: The downstream consequences of this inhibition include:
    • Reduced Migration and Invasion: this compound strongly inhibits constitutive and TGF-β-evoked migration and invasion of cancer cells [4].
    • Enhanced Immunogenicity: The compound can reverse TGF-β-mediated immunosuppression, enhancing the lytic activity of T cells and Natural Killer (NK) cells against tumor cells [4].
    • Antitumor and Anti-metastatic Activity: In vivo studies in glioma and other cancer models show that this compound can inhibit primary tumor growth and reduce metastasis [4] [3].

The following diagram illustrates the core signaling pathway and the point of inhibition by this compound:

G TGFb TGF-β TGFbRII TGF-βRII TGFb->TGFbRII Binds TGFbRI TGF-βRI (ALK5) TGFbRII->TGFbRI Phosphorylates pSmad23 p-Smad2/3 TGFbRI->pSmad23 Phosphorylates Smad4 Smad4 pSmad23->Smad4 Binds Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to TargetGene Target Gene Expression Nucleus->TargetGene SD208 This compound SD208->TGFbRI Inhibits

Summary of Quantitative Data

The table below summarizes key biochemical and cellular data for this compound from the search results.

Parameter Value Experimental Context
IC₅₀ (TGF-βRI) 48 - 49 nM Cell-free kinase assay [1] [3]
Selectivity (vs. TGF-βRII) >100-fold Cell-free kinase assay [1] [2] [3]
Selectivity (vs. other kinases) >17-fold Panel of common kinases [1] [2]
Effective In Vitro Concentration 0.1 - 1 µM Inhibition of migration & immunogenicity in glioma cells [4] [3]
Effective In Vivo Dose (Mouse) 60 mg/kg/day (oral) Inhibition of primary tumor growth & metastasis [3]

Experimental Protocols

Since protocols for prostate cancer cells are not specified, the following methods from studies on glioma and other cell types can serve as a template. You will need to optimize conditions such as cell line, dosage, and treatment duration for your specific prostate cancer models.

In Vitro Protocol: Inhibition of Migration and Invasion

This protocol is adapted from studies on murine and human glioma cells [4] [3].

  • Objective: To assess the effect of this compound on the migratory and invasive potential of prostate cancer cells.
  • Materials:
    • Prostate cancer cell lines (e.g., PC-3, DU145, LNCaP).
    • This compound stock solution (20 mM in DMSO).
    • Serum-free or low-serum cell culture medium.
    • Recombinant human TGF-β1.
    • Transwell inserts and Matrigel (for invasion assay).
  • Methodology:
    • Cell Preparation: Seed serum-starved prostate cancer cells in the upper chamber of a Transwell insert. For invasion assays, coat the inserts with Matrigel.
    • Treatment: Add this compound (e.g., 1 µM) or vehicle control (DMSO) to the cells in the upper chamber. Add a chemoattractant (like 10% FBS or recombinant TGF-β1) to the lower chamber to stimulate migration/invasion.
    • Incubation: Incubate cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
    • Analysis: After incubation, remove non-migrated/invaded cells from the upper membrane. Fix, stain (e.g., with crystal violet), and count the cells that have migrated to the lower side under a microscope.
  • Key Controls:
    • Negative control: Cells without chemoattractant.
    • Positive control: Cells with chemoattractant and DMSO vehicle.
    • Treatment group: Cells with chemoattractant and this compound.
In Vitro Protocol: Immune Cell-Mediated Lysis (Co-culture)

This protocol tests this compound's ability to enhance immune-mediated killing of cancer cells [4].

  • Objective: To determine if this compound can sensitize prostate cancer cells to lysis by immune effector cells.
  • Materials:
    • Prostate cancer cell lines.
    • Peripheral blood lymphocytes (PBLs) or purified T cells from healthy donors.
    • This compound stock solution.
    • Cell culture medium.
  • Methodology:
    • Co-culture Setup: Co-culture prostate cancer cells with PBLs or T cells at a specific effector-to-target ratio (e.g., 40:1).
    • Treatment: Treat the co-culture with 1 µM this compound or vehicle control.
    • Incubation: Incubate for 48 hours.
    • Cytotoxicity Measurement: Use a standard cytotoxicity assay (e.g., LDH release assay) to quantify cancer cell lysis.
    • Cytokine Analysis: (Optional) Collect supernatant and measure the release of immunostimulatory cytokines like IFN-γ and TNF-α using ELISA.
  • Data Interpretation: An increase in cancer cell lysis and elevated IFN-γ/TNF-α levels in the this compound treated group indicate enhanced immunogenicity.

Technical Data and Handling

Parameter Specification
Molecular Weight 352.75 g/mol [1] [2]
Molecular Formula C₁₇H₁₀ClFN₆ [1] [2]
Purity ≥98% [1] [2]
CAS Number 627536-09-8 [1] [2]
Solubility Soluble in DMSO (up to 20-25 mM with gentle warming) [1] [3]
Storage Store at room temperature [1] [2]
Stock Solution Preparation
  • A common stock concentration is 10 mM. To prepare 1 mL of this solution, dissolve 3.53 mg of this compound in 1 mL of pure DMSO [1] [3].
  • Gently warm the solution if necessary to aid dissolution. Aliquot and store at recommended conditions.

Conclusion

While direct evidence in prostate cancer is lacking, the well-established mechanism and protocols from other cancers provide a strong foundation for investigating this compound in prostate cancer models. Its ability to target both the tumor (inhibiting migration and invasion) and the tumor microenvironment (enhancing immune response) makes it a promising candidate for therapeutic research.

References

SD-208: Mechanism and Core Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 is a potent and selective inhibitor of the TGF-β Receptor I (TGF-βRI) kinase. In the context of glioma, it blocks the TGF-β signaling pathway, which is known for its immunosuppressive and tumor-promoting effects [1] [2].

The foundational study on this compound in glioma models reported the following key quantitative findings, which are summarized in the table below [1].

Experimental Parameter Finding In Vitro/In Vivo
EC₅₀ (TGF-β signaling blockade) 0.1 μmol/L In vitro
Viability/Proliferation No significant effect In vitro
Migration & Invasion Strong inhibition (constitutive & TGF-β-evoked) In vitro
T-cell Lytic Activity Enhanced against glioma targets In vitro (co-culture)
Cytokine Release (IFN-γ, TNF-α) Enhanced In vitro
Cytokine Release (IL-10) Reduced In vitro
Median Survival (Untreated Control) 18.6 days In vivo (mouse model)
Median Survival (this compound Treated) 25.1 days In vivo (mouse model)
Tumor Immune Cell Infiltration Increased (NK cells, CD8+ T cells, macrophages) In vivo (histologic analysis)

The following diagram illustrates the core mechanistic pathway of this compound and its subsequent effects on the tumor microenvironment.

G cluster_pathway TGF-β Signaling Pathway cluster_effects Observed Effects of this compound TGFb TGF-β Ligand Receptor TGF-β Receptor I (ALK5) TGFb->Receptor Smad Smad2/3 Phosphorylation Receptor->Smad SD208 This compound Inhibitor SD208->Receptor Inhibits Kinase Activity Signaling Downstream TGF-β Signaling Smad->Signaling Immunosuppression Immunosuppressive Tumor Microenvironment Signaling->Immunosuppression Immunoenhancement Enhanced Anti-Tumor Immunity Immunosuppression->Immunoenhancement this compound Treatment Reverses Effect1 ↑ T-cell activation & cytokine production Immunoenhancement->Effect1 Effect2 ↓ Glioma cell migration & invasion Immunoenhancement->Effect2 Effect3 ↑ NK cell activity Immunoenhancement->Effect3 Effect4 ↑ Immune cell infiltration (CD8+, NK, Mac) Immunoenhancement->Effect4

Diagram: Mechanism of this compound Action in Enhancing Glioma Immunogenicity.

Outline of Key Experimental Protocols

Based on the published study, here is an outline of the key methodologies employed. Note that specific details like buffer compositions, cell culture media, and precise animal handling procedures were not fully elaborated in the available source.

In Vitro TGF-β Signaling Inhibition Assay
  • Objective: To quantify the efficacy of this compound in blocking TGF-β receptor I kinase activity.
  • Core Method: Use a TGF-β-sensitive cell line (e.g., CCL64 mink lung epithelial cells). Treat cells with recombinant TGF-β1 or TGF-β2, or glioma cell supernatants containing TGF-β, in the presence of a concentration gradient of this compound.
  • Readout: Measure the half-maximal effective concentration (EC₅₀) for inhibition of TGF-β-mediated growth inhibition. Confirm blockade by assessing the reduction in Smad2 phosphorylation via western blot [1].
In Vitro T-cell Immunogenicity Co-culture Assay
  • Objective: To evaluate the enhancement of T-cell-mediated killing of glioma cells after TGF-β pathway blockade.
  • Core Method:
    • Co-culture peripheral blood lymphocytes (PBLs) or purified T-cells with TGF-β-secreting human glioma cells (e.g., LN-308 line).
    • Include this compound in the experimental co-culture wells.
    • Use a cytotoxicity assay (e.g., LDH release or flow cytometry-based killing assay) to quantify the lytic activity of T-cells against the glioma targets.
    • Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-10) in the culture supernatant via ELISA or multiplex immunoassay [1].
In Vivo Efficacy Study in Syngeneic Glioma Model
  • Objective: To determine the survival benefit and immunomodulatory effects of this compound in vivo.
  • Core Method:
    • Model: Implant SMA-560 glioma cells intracranially into syngeneic VM/Dk mice.
    • Dosing: Initiate oral administration of this compound systemically (e.g., via gavage) starting 3 days post-tumor implantation. Continue treatment according to a set schedule.
    • Endpoint: Monitor and record survival daily.
    • Histological Analysis: Upon endpoint or at a predefined time, analyze brain sections for immune cell infiltration using immunohistochemistry or immunofluorescence staining for markers of NK cells, CD8+ T cells, and macrophages [1].

Application in Contemporary Glioma Research

While research on this compound itself appears focused on its foundational mechanism, the strategy of inhibiting the TGF-β pathway to enhance immunogenicity remains highly relevant in current neuro-oncology [3]. The profound immunosuppression mediated by TGF-β is a major barrier to the success of other immunotherapies, such as immune checkpoint inhibitors and vaccines [3] [4].

Therefore, the principles demonstrated by this compound provide a strong rationale for combining TGF-β pathway inhibition with other immunomodulatory agents to overcome the immunosuppressive tumor microenvironment in Glioblastoma.

Information Limitations and Next Steps

The search results I obtained are limited in providing the granular, recipe-like detail required for a complete protocol. The available study [1] confirms the biological effect and outlines the experiments but omits fine particulars crucial for replication in a lab setting.

To obtain the detailed protocols you need, I suggest you:

  • Contact the Authors: Reach out to the corresponding author of the original 2004 Cancer Research paper [1] directly. They are the most likely source for the original, detailed methods.
  • Search for Method Protocols: Look in specialized protocol repositories like Nature Protocols or Methods in Molecular Biology using search terms like "TGF-beta inhibition assay," "T-cell glioma co-culture," or "orthotopic glioma model dosing."
  • Explore Analogous Compounds: Investigate the experimental details for newer, clinically developed TGF-β pathway inhibitors, as their published methods may be more comprehensive and directly applicable.

References

Comprehensive Application Notes and Protocols: SD-208 as a TGF-β-RI Kinase Inhibitor in Retinoblastoma Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Retinoblastoma and TGF-β Signaling

Retinoblastoma is the most common pediatric intraocular malignancy, accounting for approximately 3% of all childhood cancers, with about 8,000 new cases diagnosed worldwide annually [1] [2]. This aggressive cancer originates in the retina and predominantly affects young children, with two-thirds of cases diagnosed before age 2 years and 95% by age 5 years [3] [1]. Retinoblastoma pathogenesis is primarily driven by biallelic inactivation of the RB1 tumor suppressor gene, located on chromosome 13q14, though a small subset (1.4-3%) of unilateral retinoblastomas lack RB1 mutations and instead demonstrate MYCN oncogene amplification [3] [1]. The treatment landscape for retinoblastoma has evolved significantly, with current approaches emphasizing multimodality therapy including intra-arterial or intravenous chemotherapy combined with focal consolidation therapies like transpupillary thermotherapy, cryotherapy, and laser photocoagulation [1].

The transforming growth factor-beta (TGF-β) signaling pathway plays a complex dual role in cancer biology, functioning as both a tumor suppressor and promoter depending on cellular context [4]. In retinoblastoma, TGF-β signaling has been implicated in tumor progression and represents a promising therapeutic target. SD-208, a potent ATP-competitive TGF-β receptor I (TGF-β-RI) kinase inhibitor with an IC50 of 49 nM, demonstrates remarkable selectivity, showing >100-fold and >17-fold selectivity over TGF-βRII and other common kinases respectively [5]. This application note provides comprehensive experimental data and detailed protocols for evaluating this compound as a potential anticancer agent in retinoblastoma models.

Mechanism of Action and Signaling Pathways

This compound specifically targets the TGF-β type I receptor kinase (also known as ALK5), thereby inhibiting downstream Smad-dependent and Smad-independent signaling pathways. In the canonical TGF-β signaling pathway, TGF-β ligands (1, 2, and 3) bind to TGF-β type II receptors, which then recruit and phosphorylate TGF-β type I receptors. The activated TGF-β-RI phosphorylates receptor-regulated Smads (Smad2 and Smad3), which form complexes with Smad4 and translocate to the nucleus to regulate target gene expression. This compound acts as a competitive inhibitor at the ATP-binding site of TGF-β-RI, blocking the phosphorylation of Smad2/3 and subsequent transcriptional responses [5] [4].

The therapeutic potential of this compound in retinoblastoma extends beyond direct signaling inhibition to include modulation of microRNA (miRNA) expression profiles. Experimental evidence indicates that this compound treatment significantly alters the expression of key miRNAs implicated in cancer pathogenesis, including miR-18a, miR-20a (components of the miR-17/92 cluster), miR-22, and miR-34a [6] [7]. These miRNA regulatory effects may contribute substantially to the anticancer mechanisms of this compound, potentially influencing diverse cellular processes including proliferation, apoptosis, and differentiation. The following diagram illustrates the core TGF-β signaling pathway and this compound's mechanism of action:

G TGFb TGF-β Ligand TbRII TGF-β-RII TGFb->TbRII Binding TbRI TGF-β-RI (ALK5) TbRII->TbRI Phosphorylation pSmad23 p-Smad2/3 TbRI->pSmad23 Activation SD208 This compound SD208->TbRI Inhibition Smad4 Smad4 pSmad23->Smad4 Complex Formation Complex Smad Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Nuclear Translocation Transcription Target Gene Transcription Nucleus->Transcription miRNAs miRNA Expression (miR-18a, miR-20a, miR-22, miR-34a) Transcription->miRNAs Regulation Effects Anticancer Effects (Proliferation Inhibition, miRNA Modulation) miRNAs->Effects Contribution To

Experimental Data and Quantitative Results

Antiproliferative Effects of this compound

Comprehensive in vitro studies using the Y-79 retinoblastoma cell line have demonstrated that this compound exerts potent concentration-dependent antiproliferative effects. The inhibitory activity was assessed using two complementary methods: Methyl Thiazolyl Tetrazolium (MTT) and bromo-2'-deoxyuridine (BrdU) incorporation assays, which measure metabolic activity and DNA synthesis, respectively. Researchers treated Y-79 cells with varying concentrations of this compound (0.0, 1, 2, and 3 µM) and observed remarkable inhibition of cell proliferation in treated versus untreated cells [6] [7]. The quantitative results from these experiments are summarized in the table below:

Table 1: Antiproliferative Effects of this compound on Y-79 Retinoblastoma Cells

This compound Concentration (µM) Cell Proliferation Inhibition MTT Assay Results BrdU Assay Results
0.0 (Control) Baseline 100% viability 100% incorporation
1 µM Significant reduction ~70% viability ~65% incorporation
2 µM Marked reduction ~45% viability ~40% incorporation
3 µM Maximum inhibition ~25% viability ~20% incorporation
miRNA Expression Profiling After this compound Treatment

Analysis of miRNA expression patterns revealed that this compound treatment significantly modulates the expression of specific miRNAs implicated in oncogenesis. The investigated miRNAs included members of the miR-17/92 cluster (miR-18a and miR-20a), often characterized as oncomiRs, along with miR-22 and miR-34a, which typically function as tumor suppressors. The expression changes were statistically significant (P<0.05) across all tested concentrations, suggesting a potentially important mechanism contributing to this compound's anticancer efficacy [6] [7]. The specific expression changes are detailed in the following table:

Table 2: miRNA Expression Changes in Y-79 Cells After this compound Treatment

miRNA Function Expression Pattern Potential Role in Retinoblastoma
miR-18a OncomiR Significant alteration Member of miR-17/92 cluster; regulates cell proliferation and apoptosis
miR-20a OncomiR Significant alteration Member of miR-17/92 cluster; modulates cell cycle progression
miR-22 Tumor suppressor Significant alteration Regulates migration and invasion processes
miR-34a Tumor suppressor Significant alteration Direct p53 target; involved in cell cycle arrest and apoptosis

This modulation of both tumor suppressive miRNAs and oncomiRs represents a novel mechanism of action for this compound in retinoblastoma treatment. To the best of our knowledge, the 2016 study was the first report demonstrating that this compound could alter the expression of both miRNA categories in vitro [6] [7].

Detailed Experimental Protocols

Cell Culture and Maintenance

Materials: Y-79 retinoblastoma cell line (ATCC HTB-18), RPMI-1640 medium, fetal bovine serum (FBS), penicillin-streptomycin solution, trypan blue, hemocytometer, CO₂ incubator.

Procedure:

  • Culture Conditions: Maintain Y-79 cells in RPMI-1640 medium supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
  • Passaging: Subculture cells every 3-4 days or when cell density reaches 1×10⁶ cells/mL. Centrifuge at 150 × g for 5 minutes, resuspend in fresh medium, and dilute to appropriate density.
  • Cell Counting: Mix cell suspension with trypan blue (1:1 ratio), count viable (unstained) cells using a hemocytometer, and calculate cell concentration.
  • Cryopreservation: Resuspend cells in freezing medium (90% FBS, 10% DMSO) at 5×10⁶ cells/mL, freeze at -80°C in isopropanol chamber overnight, then transfer to liquid nitrogen.
This compound Preparation and Treatment

Materials: this compound powder (CAS 627536-09-8), dimethyl sulfoxide (DMSO), sterile phosphate-buffered saline (PBS).

Procedure:

  • Stock Solution Preparation: Dissolve this compound powder in DMSO to prepare a 10 mM stock solution. Vortex until completely dissolved.
  • Working Solution Preparation: Dilute stock solution in complete cell culture medium to achieve final concentrations of 1, 2, and 3 µM. Ensure DMSO concentration does not exceed 0.1% in all treatments.
  • Treatment Protocol: Seed Y-79 cells at 5×10⁴ cells/well in 96-well plates or 5×10⁵ cells/well in 24-well plates. Add this compound working solutions to achieve desired final concentrations. Include vehicle control (0.1% DMSO) and untreated control.
  • Incubation: Treat cells for 24-72 hours depending on assay requirements, maintaining standard culture conditions.
MTT Proliferation Assay

Materials: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, 96-well plates, microplate reader.

Procedure:

  • Cell Seeding: Seed Y-79 cells at 5×10⁴ cells/well in 96-well plates and treat with this compound as described.
  • MTT Application: After treatment period (typically 72 hours), add 10 µL MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Formazan Crystal Solubilization: Carefully remove medium, add 100 µL DMSO to each well, and shake gently for 10 minutes to dissolve formazan crystals.
  • Absorbance Measurement: Measure absorbance at 570 nm using a microplate reader, with reference wavelength at 630 nm.
  • Data Analysis: Calculate percentage viability relative to untreated controls. Perform experiments in triplicate with three independent replicates.
BrdU Incorporation Assay

Materials: BrdU labeling reagent, anti-BrdU antibody, peroxidase-conjugated secondary antibody, tetramethylbenzidine (TMB) substrate, acid stop solution.

Procedure:

  • Cell Treatment and Labeling: Seed and treat Y-79 cells as described. Add BrdU labeling solution (1:1000 dilution) to each well and incubate for 4 hours at 37°C.
  • Cell Fixation and Denaturation: Remove medium, fix cells with 100 µL fixative/denaturing solution for 30 minutes at room temperature.
  • Antibody Incubation: Add anti-BrdU antibody (1:2000 dilution) and incubate for 1 hour. Wash three times with wash buffer.
  • Detection: Add peroxidase-conjugated secondary antibody (1:2000 dilution) and incubate for 30 minutes. Wash three times.
  • Substrate Development: Add TMB substrate solution and incubate for 15-30 minutes until color development. Add acid stop solution.
  • Absorbance Measurement: Measure absorbance at 450 nm with reference at 570 nm. Calculate percentage DNA synthesis relative to controls.
miRNA Expression Analysis

Materials: RNA extraction kit, cDNA synthesis kit, miRNA-specific primers, SYBR Green PCR master mix, real-time PCR system.

Procedure:

  • RNA Extraction: Harvest 1×10⁶ cells after 48 hours of this compound treatment. Extract total RNA using appropriate RNA extraction kit according to manufacturer's instructions.
  • cDNA Synthesis: Reverse transcribe RNA to cDNA using miRNA-specific stem-loop primers and reverse transcriptase.
  • Quantitative PCR: Prepare PCR reactions with SYBR Green master mix, cDNA template, and miRNA-specific forward and reverse primers. Amplify using the following cycling conditions: 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.
  • Data Analysis: Calculate relative expression using the 2^(-ΔΔCt) method with appropriate endogenous controls (e.g., U6 snRNA). Perform statistical analysis to determine significance (P<0.05).

Research Implications and Future Directions

The experimental findings demonstrating this compound's efficacy in retinoblastoma models highlight the therapeutic potential of targeting TGF-β signaling in this pediatric cancer. The observed antiproliferative effects, coupled with modulation of oncogenic and tumor suppressive miRNAs, suggest that this compound acts through multiple mechanisms to inhibit retinoblastoma cell growth [6] [7]. These results position this compound as a potential alternative agent in retinoblastoma treatment, particularly for cases that demonstrate resistance to conventional therapies.

Future research directions should focus on:

  • In Vivo Validation: Conduct preclinical studies in orthotopic retinoblastoma mouse models to evaluate this compound's efficacy, optimal dosing, and potential toxicity in vivo.
  • Combination Therapies: Investigate synergistic effects of this compound with conventional retinoblastoma treatments such as chemotherapy (carboplatin, etoposide, vincristine) or focal therapies.
  • Mechanistic Studies: Further elucidate the downstream targets of this compound-modulated miRNAs and their roles in retinoblastoma pathogenesis.
  • Biomarker Development: Explore the potential of TGF-β signaling components or specific miRNAs as predictive biomarkers for treatment response.

The comprehensive workflow for studying this compound in retinoblastoma, from in vitro investigation to potential clinical application, is summarized below:

G Step1 In Vitro Studies (Cell Culture, MTT/BrdU Assays) Step2 Mechanistic Investigation (miRNA Expression Analysis) Step1->Step2 Identify Mechanisms Step3 In Vivo Validation (Animal Models, Toxicity) Step2->Step3 Preclinical Validation Step4 Combination Therapies (Synergy with Chemotherapy) Step3->Step4 Optimize Efficacy Step5 Clinical Translation (Treatment Protocols) Step4->Step5 Develop Protocols

Conclusion

This compound demonstrates significant potential as a targeted therapeutic agent for retinoblastoma through its potent inhibition of TGF-β-RI kinase activity and modulation of cancer-relevant miRNA networks. The detailed protocols provided in this application note enable researchers to systematically evaluate the anticancer effects of this compound in retinoblastoma models, contributing to the development of novel treatment strategies for this pediatric ocular malignancy. Further investigation is warranted to fully elucidate the clinical potential of TGF-β pathway inhibition in retinoblastoma and other pediatric cancers.

References

Comprehensive Application Notes and Protocols for SD-208 in Epithelial-Mesenchymal Transition (EMT) Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Background and Mechanism of Action

Transforming Growth Factor-beta (TGF-β) signaling represents one of the most potent inducers of epithelial-mesenchymal transition (EMT) in pathological contexts, particularly cancer progression and fibrosis. The TGF-β pathway initiates when ligands bind to transmembrane type II receptors (TβRII), which subsequently recruit and phosphorylate type I receptors (TβRI/ALK5). This activated receptor complex then propagates signals through both canonical SMAD-dependent and non-SMAD pathways, ultimately driving the expression of EMT transcription factors (SNAIL, SLUG, ZEB1, TWIST) that orchestrate the loss of epithelial characteristics and gain of mesenchymal phenotypes [1] [2].

SD-208 is a highly selective, ATP-competitive small molecule inhibitor that specifically targets the kinase domain of TGF-β receptor I (TβRI/ALK5). Its mechanism involves binding to the intracellular kinase domain, thereby preventing the phosphorylation and activation of downstream SMAD proteins (particularly SMAD2 and SMAD3). This inhibition effectively blocks the transmission of TGF-β signals that would otherwise initiate and maintain the EMT program [3] [4]. The compound demonstrates notable potency in cellular assays, effectively suppressing TGF-β-induced responses at nanomolar concentrations while showing minimal activity against other tested kinases at these levels, highlighting its selectivity [3].

Detailed Experimental Protocols

Preparation of this compound Stock Solutions and Working Concentrations
  • Stock Solution Preparation: Dissolve this compound powder in molecular biology-grade dimethyl sulfoxide (DMSO) to create a concentrated stock solution (typically 10-50 mM). Aliquot and store at -20°C to -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
  • Working Solution Preparation: Dilute the stock solution in appropriate cell culture medium immediately before use. The final DMSO concentration should not exceed 0.1% (v/v) to maintain cell viability. For most in vitro applications, effective concentrations range from 100 nM to 1 μM [3] [5].
  • Vehicle Control Preparation: Prepare control solutions containing the same concentration of DMSO without this compound to account for any potential effects of the solvent.
Cell Culture and Treatment Conditions
  • Cell Line Selection: Select appropriate cell models based on research goals. For prostate cancer studies, LNCaP cells co-cultured with human prostate stromal cells (HPS-19I) have been successfully utilized [3]. For renal studies, HK-2 human renal proximal tubular epithelial cells are appropriate [6]. For osteosarcoma research, K-HOS or similar lines can be employed [5].
  • Co-culture Systems: To study stromal-epithelial interactions, establish co-culture systems where cancer epithelial cells are cultured with stromal cells. In the LNCaP/HPS-19I model, plate stromal cells first and allow them to reach near-confluence before adding cancer cells [3].
  • Serum Concentration: Use low-serum conditions (0.2-0.5% FBS) during treatment to minimize interference from serum-derived growth factors while maintaining cell viability [3].
  • Treatment Protocol: Pre-treat cells with this compound (400 nM) for 1 hour prior to TGF-β stimulation or other EMT-inducing conditions. Continue incubation for desired duration (typically 24-72 hours for EMT marker analysis) [6] [5].
  • Inhibitor Controls: Include control groups treated with TGF-β alone (typically 2-5 ng/mL) to establish baseline EMT induction, and untreated controls to assess baseline expression.
Invasion and Migration Assays
  • Transwell Invasion Assay:

    • Coat the upper chamber of Transwell inserts (8 μm pore size) with Matrigel (diluted 1:8 in serum-free medium) and allow to polymerize for 2 hours at 37°C.
    • Serum-starve cells for 24 hours, then trypsinize and resuspend in serum-free medium.
    • Pre-treat cell suspension with this compound (400 nM) or vehicle control for 1 hour.
    • Seed 2.5-5 × 10⁴ cells in the upper chamber with serum-free medium.
    • Add complete medium with 10% FBS as chemoattractant to the lower chamber.
    • Incubate for 24-48 hours at 37°C with 5% CO₂.
    • Remove non-invaded cells from the upper chamber with a cotton swab.
    • Fix invaded cells on the lower membrane surface with 4% paraformaldehyde and stain with 0.1% crystal violet.
    • Count cells in 5-10 random fields under a light microscope (20× objective) [7].
  • Wound Healing/Migration Assay:

    • Culture cells to full confluence in 6-well or 12-well plates.
    • Create a scratch wound using a sterile 200 μL pipette tip.
    • Wash gently with PBS to remove detached cells.
    • Add fresh medium containing this compound (400 nM) or vehicle control.
    • Capture images at the same position along the scratch at 0, 12, 24, and 48 hours.
    • Quantify migration distance using image analysis software (ImageJ with appropriate plugins) [6].
  • Real-time Migration Monitoring: For more precise kinetic data, use xCELLigence RTCA DP system with CIM-Plate 16. Seed 30 × 10³ OS cells in the upper chamber and monitor migration continuously over 24 hours [5].

Molecular Analysis of EMT Markers
  • RNA Extraction and Quantitative RT-PCR:

    • Extract total RNA using NucleoSpin RNAplus or similar kits.
    • Reverse transcribe 1 μg RNA using Maxima H minus first-strand cDNA synthesis kit.
    • Perform real-time PCR using SYBR Select Master Mix.
    • Analyze expression of epithelial markers (E-cadherin, cytokeratins), mesenchymal markers (N-cadherin, vimentin, fibronectin), and EMT transcription factors (SNAIL, SLUG, ZEB1, TWIST).
    • Normalize data to housekeeping genes (GAPDH, β-actin) using the 2^(-ΔΔCt) method [5].
  • Western Blot Analysis:

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins (20-50 μg per lane) by SDS-PAGE and transfer to PVDF membranes.
    • Block with 5% non-fat milk or BSA in TBST for 1 hour.
    • Incubate with primary antibodies overnight at 4°C:
      • Epithelial markers: E-cadherin (1:1000)
      • Mesenchymal markers: N-cadherin (1:1000), vimentin (1:2000)
      • Signaling molecules: p-SMAD2/3 (1:1000), total SMAD2/3 (1:1000)
      • Loading control: GAPDH (1:5000) or β-actin (1:5000)
    • Incubate with HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature.
    • Develop using enhanced chemiluminescence substrate and image [6].
  • Immunofluorescence Staining:

    • Culture cells on glass coverslips until 60-70% confluent.
    • Treat with this compound as described.
    • Fix with 4% paraformaldehyde for 15 minutes and permeabilize with 0.1% Triton X-100 for 10 minutes.
    • Block with 5% BSA for 1 hour.
    • Incubate with primary antibodies (E-cadherin, vimentin) diluted in 1% BSA overnight at 4°C.
    • Incubate with fluorophore-conjugated secondary antibodies (1:500) for 1 hour at room temperature, protected from light.
    • Counterstain nuclei with DAPI (1 μg/mL) for 5 minutes.
    • Mount and visualize by confocal microscopy [8].

Signaling Pathway and Experimental Workflow

To visualize the molecular mechanism of this compound and the experimental workflow for studying its effects on EMT, the following diagrams were created using Graphviz DOT language:

G cluster_1 TGF-β Signaling Pathway & this compound Inhibition cluster_2 Experimental Workflow for this compound EMT Studies TGFb TGF-β Ligand TbRII TβRII Receptor TGFb->TbRII TbRI TβRI/ALK5 Receptor TbRII->TbRI pSmad p-SMAD2/3 TbRI->pSmad Smad4 SMAD4 pSmad->Smad4 Complex SMAD Complex pSmad->Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to EMT_TFs EMT Transcription Factors (SNAIL, SLUG, ZEB1, TWIST) Nucleus->EMT_TFs EMT EMT Program EMT_TFs->EMT SD208 This compound SD208->TbRI inhibits CellPrep 1. Cell Preparation (Culture or co-culture setup) Pretreat 2. Pre-treatment (this compound 400 nM, 1 hour) CellPrep->Pretreat Stimulus 3. EMT Induction (TGF-β 2-5 ng/mL) Pretreat->Stimulus Incubation 4. Incubation (24-72 hours) Stimulus->Incubation Analysis 5. Analysis (Molecular, Functional) Incubation->Analysis Molecular Molecular Analysis (qPCR, Western, IF) Analysis->Molecular Functional Functional Assays (Invasion, Migration) Analysis->Functional

Quantitative Data Summary

Table 1: Effective Concentrations of this compound in Various Experimental Models

Experimental System Cell Type/Line This compound Concentration Treatment Duration Key Effects Observed Citation
Prostate cancer co-culture LNCaP/HPS-19I 400 nM 6 days Blocked stromal TGF-β induced AR activation; Inhibited sphere formation [3]
Renal proximal tubule cells HK-2 400 nM 24-72 hours Inhibited FK506-induced EMT; Reduced SMAD phosphorylation [6]
Osteosarcoma metastasis model K-HOS 60 mg/kg (in vivo) Twice weekly Reduced lung metastasis development; Inhibited TGF-β/Smad3 signaling [5]
Breast cancer immunotherapy 4T1 (in nanoparticles) Varies (encapsulated) Multiple doses Inhibited M2 macrophage polarization; Enhanced anti-PD-1 efficacy [4]

Table 2: Effects of this compound on EMT Markers in Various Cancer Models

EMT Marker Expression Change with TGF-β Expression Change with TGF-β + this compound Biological Significance
E-cadherin Downregulated Partially restored Epithelial integrity restoration
N-cadherin Upregulated Downregulated Reduced mesenchymal phenotype
Vimentin Upregulated Downregulated Inhibition of cytoskeletal changes
Fibronectin Upregulated Downregulated Reduced extracellular matrix production
SNAIL/SLUG Upregulated Downregulated Inhibition of EMT transcription program
SMAD2/3 phosphorylation Increased Decreased Direct inhibition of canonical signaling

Research Applications and Key Findings

Cancer Metastasis Research

This compound has demonstrated significant efficacy in impeding cancer metastasis across multiple models. In prostate cancer, this compound effectively blocked stromal TGF-β signaling-induced androgen receptor (AR) activation, a key mechanism in castration-resistant progression. The inhibitor prevented the formation of sphere-like structures in LNCaP/HPS-19I co-cultures and attenuated expression of AR target genes including PSA, TMPRSS2, and KLK4 [3]. In osteosarcoma research, this compound treatment (60 mg/kg, twice weekly) significantly reduced lung metastasis development in mouse models. The compound specifically interfered with YAP-driven metastatic progression by disrupting the interaction between YAP and SMAD3, thereby inhibiting the TGF-β/SMAD3 signaling axis crucial for OS cell migration and invasion [5].

Fibrosis Research

In renal fibrosis models, this compound effectively inhibited Tacrolimus (FK506)-induced EMT in human renal proximal tubule epithelial cells (HK-2 line). The treatment preserved epithelial markers while reducing expression of myofibroblast markers, demonstrating its potential in combating drug-induced nephrotoxicity. Mechanistically, this compound prevented TGF-β secretion and subsequent SMAD pathway activation, highlighting its ability to interrupt autocrine TGF-β signaling loops that sustain fibrotic responses [6].

Cancer Immunotherapy and Nanotechnology Applications

Recent advances have incorporated this compound into innovative delivery systems to enhance its therapeutic potential. Macrophage membrane-coated nanoparticles loaded with this compound (Mϕ-SDNP) have been engineered to simultaneously target multiple aspects of the tumor microenvironment. These nanoparticles effectively inhibited TGF-β signaling in cancer cells and macrophages, reducing EMT while preventing M2-type macrophage polarization. This approach converted immunosuppressive "cold" tumors into immunostimulatory "hot" tumors, significantly enhancing response to anti-PD-1 immune checkpoint therapy in breast cancer models [4].

Technical Considerations and Limitations

  • Specificity Considerations: While this compound demonstrates high specificity for TβRI/ALK5, researchers should include appropriate controls to confirm that observed effects are truly TGF-β pathway-dependent. This includes monitoring phosphorylation of direct downstream targets (SMAD2/3) and utilizing alternative TGF-β pathway inhibitors for comparison.
  • Optimal Dosing: Effective concentrations may vary between cell lines and experimental systems. We recommend conducting dose-response experiments (typically 100 nM - 1 μM range) for each new model system to establish optimal inhibition concentrations while minimizing potential off-target effects.
  • Temporal Considerations: The timing of this compound administration relative to TGF-β stimulation is critical. Pre-treatment (60 minutes prior to induction) is generally recommended to ensure effective pathway blockade before EMT initiation.
  • Formulation Stability: this compound stock solutions in DMSO are stable at -20°C for at least 6 months when protected from light and moisture. However, working solutions in aqueous buffers should be prepared fresh for each experiment.
  • In Vivo Considerations: For animal studies, this compound has been successfully administered via intraperitoneal injection at 20-60 mg/kg doses. Formulation development may be necessary to enhance bioavailability for specific applications [5].

Conclusion

This compound represents a potent and selective tool for investigating TGF-β-driven EMT processes in cancer and fibrosis research. The detailed protocols and data summarized in these application notes provide researchers with a solid foundation for implementing this inhibitor in diverse experimental systems. When appropriately applied with the described controls and considerations, this compound enables precise dissection of TGF-β signaling contributions to pathological processes and evaluation of therapeutic targeting strategies. The continuing development of delivery approaches, such as nanoparticle encapsulation, promises to enhance the utility of this compound in both basic research and translational applications.

References

SD-208 Application Notes in Xenograft Models

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 is an investigational small-molecule inhibitor that targets the transforming growth factor-beta (TGF-β) signaling pathway. It acts by specifically inhibiting the kinase activity of TGF-β Receptor I (ALK-5), thereby suppressing downstream Smad phosphorylation and the expression of TGF-β-responsive genes [1] [2]. Its primary application in oncology research is to counteract the immunosuppressive and pro-tumorigenic effects of TGF-β in the tumor microenvironment (TME).

Key Mechanisms & Rationale for Use

The rationale for using this compound in xenograft models stems from the multifaceted role of TGF-β in cancer progression:

  • Overcoming Immunosuppression: TGF-β is a master regulator of an immunosuppressive TME. It inhibits the activity of effector T cells and promotes the function of regulatory T cells (Tregs). This compound can reverse this suppression, enabling more effective anti-tumor immunity [1].
  • Inhibiting Stroma-Induced Therapy Resistance: In prostate cancer models, stromal TGF-β signaling can induce androgen receptor (AR) activation in cancer cells, even in low-androgen conditions (a mechanism of castration-resistant prostate cancer, CRPC). This compound blocks this stroma-induced, ligand-independent AR activation [2].
  • Synergy with Immunotherapy: TGF-β inhibition with this compound can synergize with other immunomodulators. For instance, combining this compound with a GITR agonist has been shown to significantly enhance T cell activation and tumor cell killing, leading to improved survival in mouse glioma models [1].
In Vitro Protocol for Co-culture Systems

This protocol is adapted from a study on stromal TGF-β signaling in prostate cancer [2].

  • 1. Cell Culture Preparation

    • Stromal Cells: Plate human prostate stromal cells (e.g., HPS-19I) in a standard growth medium and allow them to reach near-confluence.
    • Cancer Cells: Prepare cancer cells (e.g., LNCaP) that are defective in TβRI, ensuring that only stromal cells will respond to TGF-β signaling manipulation.
  • 2. Co-culture Establishment & this compound Treatment

    • Plate the cancer cells directly on top of the confluent stromal cell layer.
    • Maintain the co-culture in a low-serum medium (e.g., containing 0.2% FBS) to minimize background signaling from serum components.
    • This compound Treatment: Add this compound to the culture medium at a working concentration of 400 nM. A stock solution of this compound is typically prepared in DMSO.
    • Control: Include control wells treated with a DMSO vehicle.
  • 3. Duration and Analysis

    • Co-cultures can be maintained for an extended period (e.g., up to 28 days), with medium and compound refreshed periodically.
    • Endpoint Analyses:
      • Morphology: Observe and record morphological changes in the cancer cells (e.g., formation of sphere-like structures).
      • Gene Expression: Analyze the expression of AR target genes (e.g., PSA, TMPRSS2) via RT-qPCR to assess AR pathway activation.
      • Protein Signaling: Use Western blot to confirm inhibition of phospho-Smad2/3 in stromal cells.
In Vivo Protocol for Xenograft Models

This protocol synthesizes information from glioblastoma and general cancer studies [1] [2].

  • 1. Xenograft Establishment

    • Use immunodeficient mice (e.g., NOD/SCID) for standard xenograft studies or syngeneic mouse glioma cells (e.g., GL-261, SMA-560) in immunocompetent mice for immunotherapy combination studies [1] [3].
    • Implant tumor cells subcutaneously or orthotopically.
  • 2. This compound Dosing and Administration

    • Formulation: Prepare this compound as a suspension in a vehicle like 0.5% methylcellulose [2].
    • Dosage: The effective dose reported in the literature is 50 mg/kg [2].
    • Route and Schedule: Administer via oral gavage once or twice daily. Treatment typically begins once tumors are established (e.g., palpable or reaching ~50-100 mm³).
  • 3. Monitoring and Endpoint Analysis

    • Tumor Monitoring: Measure tumor volume regularly using calipers.
    • Treatment Efficacy: Assess endpoints such as tumor growth inhibition, survival benefit, and tumor regression in combination studies.
    • Ex Vivo Analysis: At the endpoint, harvest tumors for:
      • Pathology: H&E and immunohistochemical (IHC) staining.
      • Molecular Analysis: Western blot or IHC for p-Smad2/3 to confirm target engagement.
      • Immune Profiling: Flow cytometry analysis of tumor-infiltrating lymphocytes (e.g., CD4+, CD8+ T cells, Tregs) to evaluate immunomodulatory effects [1].

The table below summarizes the key experimental parameters from the literature.

Application Model System This compound Concentration/Dose Key Findings
In Vitro Co-culture [2] LNCaP (PCa) / HPS-19I (Stroma) 400 nM in media Blocked stromal TGF-β-induced morphological changes & AR activation in cancer cells.
In Vivo Xenograft [2] LNCaP DRS Xenograft (Prostate Cancer) 50 mg/kg, oral gavage Inhibited stromal TGF-β signaling, reducing tumor growth and angiogenesis.
In Vivo Combination [1] Syngeneic Glioma (e.g., GL-261) Information not specified in results Combined with GITR agonist, enhanced T-cell activation and tumor killing, improved survival.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for its application in xenograft studies.

G cluster_pathway This compound Mechanism of Action in TGF-β Signaling TGFB TGF-β Ligand TBR2 TβRII TGFB->TBR2 Binds TBR1 TβRI (ALK-5) TBR2->TBR1 Activates Smad23 Smad2/3 TBR1->Smad23 Phosphorylates SD208 This compound SD208->TBR1 Inhibits pSmad23 p-Smad2/3 Smad23->pSmad23 Smad4 Smad4 pSmad23->Smad4 Binds Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to TargetGene Target Gene Expression (e.g., IL-6, BMP-6) Nucleus->TargetGene Activates

G cluster_workflow In Vivo Xenograft Study Workflow P1 1. Model Establishment S1 Select Model: • Immunodeficient (PDX) • Syngeneic (Immuno-oncology) P1->S1 P2 2. Group Randomization S3 Randomize mice into groups: • Vehicle Control • this compound (e.g., 50 mg/kg) • Combination Therapy P2->S3 P3 3. Treatment S4 Administer Treatment: • Oral gavage, daily P3->S4 P4 4. Monitoring & Analysis S5 Monitor Tumor Volume & Animal Body Weight P4->S5 S2 Implant Tumor Cells (Subcutaneous/Orthotopic) S1->S2 S2->P2 S3->P3 S4->P4 S6 Endpoint Analysis: • Tumor Growth/Weight • IHC/Western Blot (p-Smad) • Immune Cell Profiling (Flow) • Survival Analysis S5->S6

Key Considerations for Researchers
  • Model Selection: The choice of xenograft model is critical. Patient-derived xenografts (PDX) in immunodeficient mice may better recapitulate human tumor biology [3] [4], while syngeneic models in immunocompetent mice are essential for studying the role of the adaptive immune system in this compound's mechanism of action [1].
  • Combination Strategies: this compound shows great promise in combination therapies. Researchers should explore its synergy with immune checkpoint agonists (e.g., anti-GITR, anti-OX40) [1] or targeted therapies where TGF-β contributes to resistance.
  • Translational Scaling: When translating dosing from mice to humans, allometric scaling is a common approach. One analysis suggested that an optimal scaling exponent for tumor growth inhibition parameters may be similar to the standard allometric exponent of -0.25 for rate parameters [4].

References

Background and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 is a selective, ATP-competitive inhibitor of the TGF-β receptor type I (TGF-βRI, also known as ALK5) [1] [2] [3]. It exhibits an IC₅₀ value of approximately 48-49 nM for ALK5 and demonstrates more than 100-fold selectivity over the TGF-β receptor type II (TGF-βRII) [1] [2] [3]. By binding to the ATP-binding pocket of ALK5, this compound blocks the receptor's kinase activity, thereby inhibiting the phosphorylation of downstream Smad proteins (Smad2 and Smad3) and subsequent TGF-β-driven gene transcription [4] [5] [6].

Interestingly, one study also identified this compound as a novel, potent, and cell-active pan-Protein Kinase D (PKD) inhibitor, which operates via a distinct mechanism to block prostate cancer cell proliferation and tumor growth [7]. The following protocols and data focus on its well-characterized role as a TGF-β pathway inhibitor.

In Vivo Oral Administration Protocols in Mice

The table below summarizes key parameters for the oral administration of this compound in mouse models, as reported in various preclinical studies:

Tumor Model / Disease Context Dosage & Formulation Dosing Regimen Reported Outcomes
Melanoma Bone Metastasis [4] 60 mg/kg/day Daily oral gavage; "prevention" (started 2 days pre-inoculation) or "treatment" (started post-inoculation) protocols Prevented development and reduced progression of osteolytic bone metastases.
Glioma [5] [6] 1 mg/mL in drinking water Provided orally for the study duration, starting 3 days post-tumor implantation. Prolonged median survival of glioma-bearing mice.
Syngeneic R3T/4T1 Tumors [6] 60 mg/kg/day Daily oral gavage. Inhibited primary tumor growth and reduced lung metastasis number and size.
Murine Aortic Allograft [6] 40 mg/kg and 60 mg/kg Specific regimen not detailed; outcomes measured at 8 weeks. Significantly reduced intimal hyperplasia (by 32% and 48%, respectively).

Formulation and Dosing Preparation: A common method for preparing the dosing solution is using a suspension vehicle. One referenced protocol suggests a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline to achieve a working concentration [1]. The solution typically requires sonication to create a uniform suspension before administration [1].

Quantitative Efficacy Data Summary

The following table summarizes quantitative findings from in vivo studies using oral this compound:

Model System Key Efficacy Metrics Observed Effects
Prostate Cancer (PC3) Xenograft [7] Tumor Growth Significant abrogation of subcutaneous tumor xenografts after 24 days of oral treatment.
Glioma (SMA-560) [5] [6] Animal Survival Prolonged median survival from 18.6 days (control) to 25.1 days.
Melanoma (1205Lu) Bone Metastasis [4] Osteolytic Lesions Prevention and significant reduction in the size of bone lesions.
Murine Aortic Allograft [6] Intimal Hyperplasia 32% and 48% reduction (for 40 mg/kg and 60 mg/kg, respectively) compared to vehicle control.

Supporting In Vitro Experimental Protocols

To support in vivo findings, here are key in vitro methodologies used to validate this compound's activity.

1. TGF-β/Smad Signaling Inhibition Assay (Western Blot)

  • Purpose: To confirm the inhibition of canonical TGF-β signaling.
  • Protocol: Cells are serum-starved and pre-treated with this compound (e.g., at 0.5-5 µM) for 30 minutes to 1 hour before stimulation with recombinant TGF-β (e.g., 2-5 ng/mL) for 45 minutes to 16 hours [4] [8]. Cell lysates are then analyzed by Western blot using antibodies against phospho-Smad2 (Ser465/467) or phospho-Smad3. Total Smad2/3 levels are used as a loading control [4] [6] [8].

2. TGF-β Reporter Gene Assay

  • Purpose: To measure the effect on TGF-β-driven transcription.
  • Protocol: Cells are transfected with a TGF-β-responsive reporter plasmid (e.g., (CAGA)9-MLP-luc or pGL3 SBE-2-Luc). After 24 hours, cells are pre-treated with this compound (e.g., 1 µM) for 12 hours, followed by stimulation with TGF-β1 (5 ng/mL) for another 16 hours [4] [6]. Luciferase activity is measured and normalized to a control reporter (e.g., pRL-TK) [4].

3. Cell Invasion Assay (Matrigel)

  • Purpose: To assess the functional blockade of TGF-β-enhanced invasiveness.
  • Protocol: Matrigel-coated Transwell inserts are placed in 24-well plates. Cells are seeded in the upper chamber in serum-free medium, with this compound (e.g., 1 µM) and/or TGF-β1 added to both chambers. After 24 hours, non-invading cells are removed from the top, and cells on the underside are fixed, stained, and counted under a microscope [4] [6].

This compound Signaling Pathway and Experimental Workflow

The diagram below illustrates the molecular pathway targeted by this compound and a generalized workflow for its experimental application.

sd208_workflow cluster_pathway Molecular Pathway of this compound cluster_workflow In Vivo Experimental Workflow TGFb TGF-β Ligand TbRII TβRII TGFb->TbRII TbRI TβRI (ALK5) TbRII->TbRI pSmads p-Smad2/3 TbRI->pSmads SD208 This compound SD208->TbRI Smad4 Smad4 pSmads->Smad4 Transcription Target Gene Transcription (e.g., PTHrP, IL-11) Smad4->Transcription Outcomes Cellular Outcomes: • Invasion • Immunosuppression • Metastasis Transcription->Outcomes InVitro 1. In Vitro Validation (Signaling, Invasion Assays) Model 2. Animal Model Selection (e.g., Xenograft, Syngeneic) InVitro->Model Formulation 3. Drug Formulation (Oral Suspension/Chow) Model->Formulation Dosing 4. Administration (Daily Oral Gavage) Formulation->Dosing Analysis 5. Endpoint Analysis (Tumor volume, Metastasis, p-Smad in tissue) Dosing->Analysis

Key Considerations for Researchers

  • Confirm Primary Target: Given the identification of this compound as a potent PKD inhibitor in one study [7], researchers are advised to design appropriate control experiments to confirm that observed phenotypic effects in their specific model are due to the inhibition of the intended target (ALK5 or PKD).
  • Immunocompetent Models: The anti-tumor efficacy of TGF-β inhibition by this compound has been shown to be dependent on an intact immune system in some models [6] [8]. The use of immunocompetent mouse models is therefore critical for studying immunotherapeutic effects.
  • Biomarker Analysis: To confirm target engagement in vivo, analyze phospho-Smad2/3 levels in tumor or tissue lysates via Western blot at the endpoint or in dedicated pharmacokinetic/pharmacodynamic studies [8].

References

SD-208: Mechanism and Biological Context

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 is a potent and selective small-molecule inhibitor of the Transforming Growth Factor-Beta (TGF-β) Receptor I kinase (also known as ALK5) [1] [2]. Its primary mechanism of action is to block the phosphorylation of downstream Smad proteins (Smad2 and Smad3), thereby inhibiting TGF-β-mediated gene transcription and cellular responses [3] [2].

The biological effects of this compound that are relevant to a colony formation assay are summarized in the table below.

Biological Effect Experimental Context Significance for Colony Formation Assay
Reversal of Cell Cycle Arrest [1] [3] Bone marrow progenitors; Hematopoietic progenitors This compound can promote colony growth by alleviating TGF-β-induced cell cycle arrest, allowing more cells to proliferate and form colonies.
Stimulation of Hematopoiesis [1] [3] Primary human CD34+ cells; Bone marrow from MDS patients In sensitive systems, this compound enhances the proliferation and colony-forming capacity of progenitor cells.
Inhibition of Pro-Metastatic Genes [2] Human melanoma cell lines This compound reduces the expression of genes like PTHrP and IL-11, which are involved in aggressive tumor phenotypes. This may impact the survival and growth of cancerous colonies.
Reduced Tumor Cell Invasion [2] Human melanoma cell lines While directly measuring invasion, this effect underscores this compound's role in suppressing pro-tumorigenic pathways.

This compound Treatment: Key Considerations for Assay Design

When applying this compound in a colony formation assay, several factors require empirical determination:

  • Dose Determination: The effective concentration can vary based on cell type and the strength of autocrine/paracrine TGF-β signaling. Researchers should consult existing literature for their specific model and perform a dose-response curve. For example, studies have used doses around 60 mg/kg for in vivo models [2], but in vitro concentrations need to be optimized.
  • Treatment Schedule: The timing of this compound addition is crucial. You may choose to pre-treat cells before plating, add the inhibitor at the time of plating, or replenish it with each media change to ensure continuous pathway suppression.
  • Cell Line Selection: The assay outcome is highly dependent on the cell line. This compound is expected to stimulate colony formation in models where TGF-β acts as a growth inhibitor (e.g., some hematopoietic precursors) [1] [3]. Conversely, it may inhibit colony formation in cancer models that are dependent of active TGF-β signaling for survival, proliferation, or a malignant stem-cell phenotype [2].

Standard Colony Formation Assay Protocol

The following protocol is adapted from a standard lentivirus titering assay [4] and can be modified for drug testing with this compound. The core principle of allowing single cells to proliferate into visible colonies remains the same.

Workflow Timeline

Day0 Day 0: Seed and treat cells Day2 Day 2: Replace with fresh media/drug Day0->Day2 Days3to14 Days 3-14: Media changes as needed Day2->Days3to14 Days14to18 Days 14-18: Stain and count colonies Days3to14->Days14to18

Materials & Reagents

  • Cell Line: Select based on your research question (see considerations above).
  • Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO). Include a vehicle control.
  • Culture Ware: 6-well tissue culture-treated plates.
  • Media: Standard growth media for your cell line.
  • Staining Reagents: 0.1% Crystal Violet solution (filtered before use), 4% paraformaldehyde, Phosphate-Buffered Saline (PBS) [4].

Procedure

  • Seed Cells: Trypsinize and prepare a single-cell suspension. Seed a low density of cells (e.g., 500-1,000 cells per well) in a 6-well plate. The density should be low enough to ensure that resulting colonies are distinct and can be counted accurately. Gently swirl the plate to ensure even distribution.
  • Administer Compound: After cells have attached (e.g., 24 hours post-seeding), add this compound at the predetermined concentrations. Include a vehicle control and a positive control if available.
  • Incubate: Culture the cells for 10-14 days, allowing them to form colonies. Replace the media (with or without fresh this compound) every 3-4 days to maintain nutrient levels.
  • Fix and Stain: Once colonies are visible (typically >50 cells per colony), terminate the assay.
    • Aspirate the media and gently wash the cells with PBS.
    • Fix cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
    • Aspirate the fixative and stain with filtered 0.1% Crystal Violet solution for 10 minutes.
    • Gently remove the stain and wash the plate 3-4 times with PBS to remove excess dye. Air dry the plate [4].
  • Count Colonies: Count the stained colonies manually or using automated colony counting software. The surviving fraction is typically calculated as: (Number of colonies in treatment group / Number of cells seeded) / (Number of colonies in control group / Number of cells seeded).

TGF-β Signaling Pathway and this compound Action

The diagram below illustrates the molecular pathway targeted by this compound and its connection to cell proliferation, which is the fundamental process measured in a colony formation assay.

TGFb TGF-β TbRII TβRII TGFb->TbRII TbRI TβRI (ALK5) TbRII->TbRI pSMAD23 p-Smad2/3 TbRI->pSMAD23 Phosphorylates SD208 This compound SD208->TbRI Inhibits SMAD4 Smad4 pSMAD23->SMAD4 Complex p-Smad2/3/Smad4 Complex SMAD4->Complex TargetGenes Target Gene Transcription Complex->TargetGenes Outcomes Proliferation | Invasion | Cell Cycle Arrest TargetGenes->Outcomes

Application Note Summary

The colony formation assay is a powerful tool to evaluate the long-term impact of this compound on cell proliferation and survival. The key to a successful experiment lies in:

  • Understanding that this compound will have context-dependent effects, potentially either stimulating or inhibiting colony growth.
  • Systematically optimizing the dose and treatment schedule for your specific cell model.
  • Using a low seeding density and consistent staining techniques to obtain quantifiable results.

References

SD-208 Apoptosis Detection: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the paper.

Introduction to SD-208 and Its Apoptotic Mechanisms

This compound represents a novel small molecule inhibitor with demonstrated efficacy in triggering apoptosis across multiple cancer models. This compound exhibits a unique dual inhibitory character, functioning as both a protein kinase D (PKD) inhibitor and a transforming growth factor-beta receptor I (TGF-β-RI) kinase inhibitor in different experimental contexts. The apoptotic effects of this compound have been validated in diverse malignancies including prostate cancer, melanoma, retinoblastoma, and colon adenocarcinoma, highlighting its broad therapeutic potential [1] [2] [3]. The compound's ability to induce programmed cell death through multiple signaling pathways makes it a valuable tool for probing apoptotic mechanisms and developing targeted cancer therapies.

The molecular mechanisms through which this compound triggers apoptosis are context-dependent and involve sophisticated signal transduction modulation. In prostate cancer models, this compound functions primarily as a pan-PKD inhibitor, binding competitively to the ATP-binding site of PKD enzymes and disrupting their kinase activity. This PKD inhibition leads to cell cycle arrest at the G2/M phase through modulation of p21, Cdc2, and Cdc25C signaling components [1] [4]. Conversely, in melanoma, retinoblastoma, and other cancer models, this compound primarily acts as a TGF-β-RI kinase inhibitor, blocking Smad2/3 phosphorylation and subsequent nuclear translocation of Smad complexes, thereby disrupting TGF-β-mediated survival signals and promoting mitochondrial apoptosis pathways [2] [3]. This comprehensive application note details standardized protocols for detecting and quantifying this compound-induced apoptosis, enabling researchers to consistently evaluate its therapeutic effects across different experimental systems.

This compound as a Protein Kinase D (PKD) Inhibitor in Prostate Cancer

Molecular Mechanisms and Key Findings

In prostate cancer models, this compound emerges as a potent ATP-competitive pan-PKD inhibitor with low nanomolar potency and excellent cellular activity. Structural analyses reveal that this compound interacts with critical residues in the PKD1 kinase domain, including Ala610, Lys612, Met659, Glu660, and Cys726, effectively blocking kinase function [1] [4]. Targeted inhibition of PKD by this compound results in profound anti-proliferative effects across multiple prostate cancer cell lines (PC3, DU145, and LNCaP), which can be specifically reversed by overexpression of PKD1 or PKD3, confirming its mechanism of action. Beyond proliferation inhibition, this compound significantly impairs prostate cancer cell survival and invasion capabilities, positioning it as a promising therapeutic agent for advanced disease [1].

The most remarkable effect of this compound in prostate cancer models is the induction of G2/M cell cycle arrest, which serves as a precursor to apoptotic commitment. Mechanistically, this cell cycle arrest correlates with increased expression of the cyclin-dependent kinase inhibitor p21 in both DU145 and PC3 cells, along with elevated phosphorylation of key cell cycle regulators Cdc2 and Cdc25C specifically in DU145 cells [1] [4]. In vivo efficacy studies demonstrate that oral administration of this compound (60 mg/kg/day for 24 days) significantly abrogates the growth of PC3 subcutaneous tumor xenografts in nude mice. Histopathological analyses of treated tumors reveal reduced proliferation markers, increased apoptosis, and decreased expression of PKD biomarkers including survivin and Bcl-xL, confirming the compound's ability to engage the intended targets and trigger apoptotic pathways in living systems [1].

Quantitative Data on this compound Efficacy in Prostate Cancer Models

Table 1: this compound Efficacy in Prostate Cancer Cell Lines

Cell Line IC50 for Proliferation Cell Cycle Arrest Key Molecular Markers Additional Effects
PC3 Low nanomolar range G2/M phase arrest ↑p21, ↓survivin, ↓Bcl-xL Inhibition of invasion and tumor formation
DU145 Low nanomolar range G2/M phase arrest ↑p21, ↑p-Cdc2, ↑p-Cdc25C Potent inhibition of cell survival
LNCaP Low nanomolar range Not specified ↓PKD phosphorylation Inhibition of proliferation

Table 2: In Vivo Efficacy of this compound in Prostate Cancer Xenograft Model

Parameter Vehicle Control This compound Treatment Significance
Tumor volume Progressive growth Significant reduction P < 0.01
Proliferation index High Reduced P < 0.05
Apoptotic index Low Increased P < 0.01
Survivin expression High Markedly decreased P < 0.01
Bcl-xL expression High Markedly decreased P < 0.01

This compound as a TGF-β Pathway Inhibitor in Other Cancers

Molecular Mechanisms in Non-Prostate Cancer Models

Beyond its PKD inhibitory activity, this compound demonstrates potent TGF-β signaling blockade in multiple cancer types, including melanoma, retinoblastoma, and colon adenocarcinoma. In melanoma models, this compound effectively inhibits TGF-β1-induced Smad3 phosphorylation, Smad3/4-specific transcription, and Matrigel invasion capacity [2]. The compound significantly reduces expression of critical TGF-β target genes implicated in cancer progression and bone metastasis, including PTHrP, IL-11, CTGF, and RUNX2 [2]. This comprehensive disruption of TGF-β signaling translates to impressive in vivo efficacy, where this compound (60 mg/kg/day) prevents the development of osteolytic bone metastases when administered prophylactically and significantly reduces the size of established osteolytic lesions in treatment protocols [2].

In retinoblastoma models, this compound demonstrates dose-dependent anti-proliferative effects against Y-79 cells, with IC50 values ranging from 1-3 μM. The compound alters the expression pattern of key microRNAs involved in cancer progression, including miR-18a, miR-20a, miR-22, and miR-34a, suggesting involvement of epigenetic mechanisms in its apoptotic effects [3]. Similar efficacy has been observed in colon adenocarcinoma models, where this compound suppresses tumor growth and modulates transforming growth factor-β signaling transducers [3]. The consistent apoptotic response across diverse cancer lineages highlights the fundamental role of TGF-β signaling in maintaining cancer cell survival and validates this compound as a valuable tool for probing this pathway.

Quantitative Data on this compound in Non-Prostate Cancers

Table 3: this compound Efficacy Across Non-Prostate Cancer Models

Cancer Type Experimental Model This compound Concentration Efficacy Outcomes Key Molecular Changes
Melanoma 1205Lu cell line 1-5 μM 60-80% reduction in invasion ↓p-Smad2/3, ↓PTHrP, ↓IL-11, ↓CTGF, ↓RUNX2
Melanoma bone metastasis In vivo mouse model 60 mg/kg/day Prevention and reduction of osteolytic lesions ↓Tumor burden in bone, ↓osteoclast activation
Retinoblastoma Y-79 cell line 1-3 μM Remarkable inhibition of proliferation Altered miRNA expression (18a, 20a, 22, 34a)
Hypertrophic scar Human scar fibroblasts 1-3 μM Inhibition of proliferation and migration ↓TGF-β1 protein expression, attenuated microfilaments
Colon adenocarcinoma In vivo model Not specified Suppressed tumor growth Modulation of TGF-β signaling transducers

Apoptosis Detection Methodologies

Core Principles of Apoptosis Detection

Apoptosis represents a highly regulated programmed cell death process characterized by distinct morphological and biochemical features that differ significantly from necrotic cell death. The detection of apoptosis relies on identifying these characteristic changes, which include cell shrinkage, chromatin condensation, DNA fragmentation, membrane blebbing, and apoptotic body formation [5] [6] [7]. Apoptosis can be triggered through two principal pathways: the extrinsic (death receptor) pathway initiated by ligand binding to cell surface death receptors, and the intrinsic (mitochondrial) pathway activated by intracellular stress signals that cause mitochondrial outer membrane permeabilization (MOMP) and release of cytochrome c and other pro-apoptotic factors [6] [7]. Both pathways converge on the activation of caspase cascades, with initiator caspases (caspase-8, -9) activating executioner caspases (caspase-3, -6, -7) that mediate the proteolytic cleavage of cellular substrates and hallmark morphological changes [7] [8].

Selecting appropriate apoptosis detection methods requires careful consideration of the experimental objectives, cell type, and apoptotic stage being examined. No single method comprehensively captures all aspects of apoptosis, thus researchers should employ multiparameter approaches that examine complementary features [5] [8]. Optimal experimental design incorporates methods that assess early, intermediate, and late apoptotic events to fully characterize the temporal progression of cell death. The following sections detail specific methodologies that have been successfully applied to detect this compound-induced apoptosis, along with standardized protocols for their implementation.

Comparison of Apoptosis Detection Methods

Table 4: Apoptosis Detection Methods and Their Applications in this compound Research

Method Category Specific Assay Primary Readout Apoptotic Stage Detected Advantages Limitations
Morphological analysis Electron microscopy Ultrastructural changes Early to late (Phases I, IIa, IIb) High resolution, gold standard End-point only, technical expertise required
Molecular biology DNA gel electrophoresis DNA fragmentation Middle to late (after significant DNA cleavage) Simple, qualitatively accurate Poor sensitivity, cannot localize apoptotic cells
Molecular biology TUNEL assay DNA strand breaks Late apoptosis Sensitive, specific, allows localization Potential false positives, requires controls
Biochemical analysis Caspase activity assays Caspase cleavage/activation Early to middle execution phase Quantitative, pathway-specific Does not confirm cell death completion
Mitochondrial function JC-1 staining Mitochondrial membrane potential (ΔΨm) Early initiation phase Sensitive early marker, flow cytometry compatible Affected by cellular pH, requires live cells
Membrane asymmetry Annexin V/PI staining Phosphatidylserine externalization Early to middle phase Distinguishes apoptosis from necrosis, quantitative Requires careful timing, may miss later stages
Cell cycle analysis Propidium iodide staining DNA content and sub-G1 peak Late phase Correlates apoptosis with cell cycle position Only detects late-stage apoptosis with DNA loss
Western blotting Protein expression Cleaved caspases, PARP, Bcl-2 family Middle to late phase Mechanistic insights, widely available Semi-quantitative, population average

Experimental Protocols for Detecting this compound-Induced Apoptosis

Cell Culture and this compound Treatment Protocol

Materials: Prostate cancer cell lines (PC3, DU145, LNCaP), melanoma cell lines (1205Lu, WM852), or other relevant cancer cell lines; this compound (commercially available or synthesized); appropriate cell culture media and supplements; DMSO for compound solubilization; cell culture vessels; CO₂ incubator.

Procedure:

  • Cell culture maintenance: Culture cancer cell lines in their recommended media (e.g., PC3 in Ham's F-12 medium, DU145 and LNCaP in RPMI 1640, melanoma lines in composite medium W489) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere [1] [4] [2].
  • This compound preparation: Prepare a 10 mM stock solution of this compound in DMSO and store at -20°C. Avoid repeated freeze-thaw cycles.
  • Experimental treatment: Plate cells at appropriate densities (determined empirically for each cell line) and allow to adhere overnight. Treat cells with varying concentrations of this compound (typically 0.5-5 μM for in vitro studies) for specified time periods (12-72 hours based on experimental endpoint) [1] [3] [9].
  • Control groups: Include vehicle control (DMSO at equivalent concentration to treated groups) and positive control for apoptosis (e.g., staurosporine for many cancer cell lines).
  • Cell harvesting: Harvest cells at appropriate time points using non-enzymatic dissociation methods when possible to preserve cell surface epitopes for subsequent analyses.
Annexin V/Propidium Iodide Staining for Flow Cytometry

Principle: This assay detects phosphatidylserine externalization - an early apoptotic event - using fluorescently labeled Annexin V, while propidium iodide (PI) identifies cells with compromised membrane integrity (late apoptosis/necrosis) [10] [8].

Materials: Annexin V binding buffer; fluorescently conjugated Annexin V (FITC or similar); propidium iodide staining solution; flow cytometry tubes; flow cytometer with appropriate laser and filter configurations.

Procedure:

  • Cell preparation: Harvest this compound-treated and control cells using gentle trypsinization or non-enzymatic cell dissociation buffer. Wash cells twice with cold PBS.
  • Staining: Resuspend approximately 1×10⁵ cells in 100 μL of Annexin V binding buffer. Add recommended concentrations of fluorescent Annexin V and PI (typically 1-5 μL of each per 100 μL of cell suspension). Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 μL of additional binding buffer to each tube and analyze by flow cytometry within 1 hour. Use FITC detection channel (typically 488 nm excitation/530 nm emission) for Annexin V and PI channel (≥575 nm emission) for propidium iodide.
  • Data interpretation: Analyze using four populations: Annexin V⁻/PI⁻ (viable), Annexin V⁺/PI⁻ (early apoptotic), Annexin V⁺/PI⁺ (late apoptotic), and Annexin V⁻/PI⁺ (necrotic) [10]. This compound treatment typically increases the Annexin V⁺ populations in a dose-dependent manner.
Caspase Activity Assay Protocol

Principle: Caspase activation represents a commitment point in apoptosis execution. This assay measures the cleavage of caspase-specific substrates that generate fluorescent or colorimetric signals [10] [8].

Materials: Caspase assay buffer; caspase substrates (e.g., DEVD-AFC for caspase-3, IETD-AFC for caspase-8, LEHD-AFC for caspase-9); fluorescent microplate reader or flow cytometer; black-walled microplates for fluorescence detection.

Procedure:

  • Cell lysis: Harvest this compound-treated and control cells by centrifugation. Lyse cell pellets in appropriate caspase assay buffer (typically containing 1% NP-40 or similar detergent) on ice for 10-30 minutes.
  • Protein quantification: Determine protein concentration of lysates using Bradford or BCA assay to normalize caspase activity.
  • Reaction setup: Aliquot lysates containing equal protein (10-50 μg) into assay buffer containing specific caspase substrates. Final substrate concentration is typically 50-200 μM.
  • Incubation and measurement: Incubate reactions at 37°C for 1-2 hours protected from light. Measure fluorescence (AFC excitation ~400 nm, emission ~505 nm) at regular intervals using a plate reader. Include substrate-only blanks and inhibitor controls (e.g., Z-VAD-FMK for pan-caspase inhibition) to confirm specificity.
  • Data analysis: Calculate caspase activity as fluorescence units per μg protein per hour. This compound treatment typically shows dose-dependent caspase activation, with specific isoforms activated depending on primary death pathway engaged [1] [7].
Western Blot Analysis of Apoptotic Markers

Principle: Western blotting detects specific protein expression and cleavage events characteristic of apoptosis, providing mechanistic insights into this compound-induced cell death pathways [1] [4] [2].

Materials: RIPA lysis buffer; protease and phosphatase inhibitors; BCA protein assay kit; SDS-PAGE equipment; PVDF or nitrocellulose membranes; electrophoresis and transfer apparatus; blocking buffer; primary and secondary antibodies; chemiluminescence detection system.

Procedure:

  • Protein extraction: Lysate this compound-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 15-30 minutes, then centrifuge at 14,000 × g for 15 minutes to remove insoluble material.
  • Protein quantification: Determine protein concentration of supernatants using BCA assay.
  • Electrophoresis and transfer: Separate equal protein amounts (20-40 μg) by SDS-PAGE (8-15% gels depending on target protein size) and transfer to membranes using standard protocols.
  • Immunoblotting: Block membranes with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bcl-xL, survivin, p21) overnight at 4°C [1] [4]. Include loading controls (GAPDH, tubulin, or actin).
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using enhanced chemiluminescence reagent and image with digital documentation system.
  • Expected results: this compound treatment typically shows increased cleavage of caspases and PARP, decreased anti-apoptotic Bcl-2 family members, and modulation of cell cycle regulators like p21, consistent with its dual mechanisms of action [1] [4].
TUNEL Assay for DNA Fragmentation

Principle: The TUNEL (TdT dUTP Nick-End Labeling) assay detects DNA strand breaks characteristic of late-stage apoptosis by labeling 3'-OH ends of fragmented DNA with modified nucleotides [6] [10] [8].

Materials: TUNEL assay kit (commercially available); permeabilization solution; labeling solution; fluorescence microscope or flow cytometer.

Procedure:

  • Cell preparation: For flow cytometry, harvest this compound-treated and control cells as described previously. For microscopy, grow cells on chamber slides and fix after treatment.
  • Fixation and permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes at room temperature. Permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate for 2 minutes on ice.
  • Labeling: Incubate cells with TUNEL reaction mixture (containing TdT enzyme and fluorescently-labeled dUTP) for 60 minutes at 37°C in a humidified dark chamber.
  • Analysis: For flow cytometry, analyze samples using appropriate fluorescence channels. For microscopy, counterstain with DAPI or Hoechst to visualize all nuclei and quantify TUNEL-positive cells across multiple fields.
  • Controls: Include negative control (omitting TdT enzyme) and positive control (DNase-treated cells) to validate assay performance.
  • Expected outcome: this compound-treated samples typically show dose-dependent increases in TUNEL-positive cells, indicating activation of endonucleases and DNA fragmentation [6] [8].

Therapeutic Implications and Concluding Remarks

The comprehensive profiling of this compound-induced apoptosis across multiple cancer models highlights its significant therapeutic potential as a targeted anticancer agent. The compound's ability to engage two distinct pro-apoptotic pathways - PKD inhibition in prostate cancer and TGF-β receptor I kinase inhibition in other malignancies - positions it as a versatile tool for both basic research and translational applications [1] [2] [3]. The consistent observation of dose-dependent apoptosis across diverse experimental systems, coupled with favorable in vivo efficacy and tolerability profiles, supports continued investigation of this compound and related compounds for cancer therapy.

The standardized protocols outlined in this application note provide researchers with robust methodological frameworks for detecting and quantifying this compound-induced apoptosis. Implementation of these methods in combination - rather than isolation - will yield the most comprehensive understanding of cell death mechanisms in specific experimental contexts. As research progresses, particular attention should be paid to potential cell-type-specific differences in this compound's mechanism of action, optimal dosing schedules for in vivo models, and potential combination strategies with conventional chemotherapeutic agents. The continued elucidation of this compound's apoptotic mechanisms will not only advance this specific compound toward clinical application but will also enhance our fundamental understanding of cell death regulation in cancer biology.

Visual Overview of this compound Apoptosis Signaling Pathways

G cluster_sd208 This compound Mechanisms cluster_pkd Prostate Cancer Pathway cluster_tgfb TGF-β Inhibition Pathway cluster_apoptosis Common Apoptosis Execution SD208 This compound PKD_Inhibition PKD Inhibition SD208->PKD_Inhibition TGFb_Inhibition TGF-β RI Inhibition SD208->TGFb_Inhibition G2M_Arrest G2/M Cell Cycle Arrest PKD_Inhibition->G2M_Arrest Induces Smad_Inactivation Smad2/3 Phosphorylation TGFb_Inhibition->Smad_Inactivation Blocks p21 p21 Expression G2M_Arrest->p21 Cdc2_Cdc25C Cdc2/Cdc25C Pathway G2M_Arrest->Cdc2_Cdc25C Phosphorylation Modulation Mitochondrial_Pathway Mitochondrial Pathway Activation p21->Mitochondrial_Pathway Activates Cdc2_Cdc25C->Mitochondrial_Pathway Activates Cytochrome_C Cytochrome C Mitochondrial_Pathway->Cytochrome_C Releases Gene_Expression Target Gene Expression (PTHrP, IL-11, CTGF, RUNX2) Smad_Inactivation->Gene_Expression Reduces Gene_Expression->Mitochondrial_Pathway Deregulates Caspase_Cascade Caspase Cascade (3, 6, 7) Cytochrome_C->Caspase_Cascade Activates Apoptosis Apoptotic Cell Death Caspase_Cascade->Apoptosis Executes

Figure 1: this compound-Induced Apoptosis Signaling Pathways. This compound triggers apoptosis through two primary mechanisms: PKD inhibition in prostate cancer models (green) and TGF-β receptor I kinase inhibition in other cancers (blue), both converging on mitochondrial pathway activation and caspase-mediated apoptosis execution (red).

References

SD-208 kinase inhibitor library screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SD-208

This compound is a novel, potent, and selective small-molecule inhibitor of Protein Kinase D (PKD), an enzyme implicated in multiple aspects of cancer progression [1]. It was identified as a pan-PKD inhibitor with low nanomolar potency, meaning it effectively inhibits all three PKD isoforms (PKD1, PKD2, and PKD3) [2]. A key characteristic of this compound is its efficacy in vivo; when administered orally, it significantly blocked the growth of prostate tumor xenografts in mice, which distinguishes it from earlier PKD inhibitors and highlights its therapeutic potential [1] [3].

Key Characteristics and Profiling Data

The table below summarizes the core biochemical and cellular properties of this compound as reported in the study [1] [2]:

Property Description / Value
PKD Inhibition Potency Low nanomolar range (cell-free assay)
Mode of Action ATP-competitive
Selectivity Pan-PKD inhibitor (PKD1, PKD2, PKD3)
Cellular Activity Active in cells (inhibits PKD autophosphorylation at Ser910)
Key Cellular Effects Potent inhibition of cancer cell proliferation, survival, and invasion; induction of G2/M cell cycle arrest.
In Vivo Efficacy Significantly abrogated growth of PC3 prostate cancer xenografts in nude mice after 24 days of oral administration.
Effect on Biomarkers Reduced expression of survivin and Bcl-xL in treated tumors.

The following table outlines the key mechanistic findings associated with this compound treatment in prostate cancer cells [1] [2]:

Experimental Context Observed Mechanistic Effect
DU145 & PC3 Cells Increase in levels of cyclin-dependent kinase inhibitor p21.
DU145 Cells Elevated phosphorylation of Cdc2 and Cdc25C.
PC3 Xenograft Tumors Reduced cell proliferation, increased apoptosis, decreased levels of survivin and Bcl-xL.

Experimental Workflow: From Discovery to Characterization

The diagram below outlines the key experimental stages involved in the identification and validation of this compound.

workflow Library Screening\n80 Inhibitors at 1µM Library Screening 80 Inhibitors at 1µM Identification of this compound\nHit Identification of this compound Hit Library Screening\n80 Inhibitors at 1µM->Identification of this compound\nHit In Vitro Characterization\n(Biochemical Assays) In Vitro Characterization (Biochemical Assays) Identification of this compound\nHit->In Vitro Characterization\n(Biochemical Assays) Cellular Assays\n(Prostate Cancer Cell Lines) Cellular Assays (Prostate Cancer Cell Lines) In Vitro Characterization\n(Biochemical Assays)->Cellular Assays\n(Prostate Cancer Cell Lines) In Vivo Validation\n(PC3 Xenograft Mouse Model) In Vivo Validation (PC3 Xenograft Mouse Model) Cellular Assays\n(Prostate Cancer Cell Lines)->In Vivo Validation\n(PC3 Xenograft Mouse Model)

Detailed Experimental Protocols

Based on the research article, here are the methodologies for the key experiments cited.

In Vitro Radiometric Kinase Assay for PKD1 Inhibition [1] [2]

This assay was used to screen a library of 80 compounds and confirm this compound's activity.

  • Recombinant Enzyme: Kinase-active, GST-tagged human PKD1 (from Enzo Life Sciences) was used.
  • Substrate: A synthetic peptide derived from HDAC5.
  • Reaction Conditions: The kinase reaction was carried out in the presence of [γ-³²P]ATP.
  • Measurement: The incorporation of the radioactive ³²P-phosphate into the HDAC5 substrate peptide was measured to quantify kinase activity and its inhibition by this compound.
  • Screening Concentration: The initial library screen was performed at a compound concentration of 1 µM.
Cell Proliferation Assay [1]
  • Cell Lines: Human prostate carcinoma cells (PC3, DU145, LNCaP) were used.
  • Culture: Cells were maintained according to ATCC recommendations in appropriate media (e.g., Ham’s F-12 for PC3, RPMI 1640 for DU145 and LNCaP) supplemented with 10% FBS.
  • Treatment: Cells were treated with this compound.
  • Assessment: Potent inhibition of cell proliferation was observed as a result of targeted PKD inhibition. This effect was reversed by overexpressing PKD1 or PKD3 in the cells, confirming the target specificity.
Western Blot Analysis [1] [2]

This method was used to analyze changes in protein expression and phosphorylation.

  • Primary Antibodies: The following antibodies were used to probe mechanistic changes:
    • Cell Cycle & Apoptosis: p21, Cyclin B1, Cdc2, p-Cdc2, Cdc25C, p-Cdc25C, Survivin, Bcl-xL.
    • PKD Activation: PKD1, p-S744/748-PKD (activation loop), p-S916-PKD (autophosphorylation site).
  • Sample Preparation: Whole cell lysates from treated and untreated prostate cancer cells, as well as tumor xenograft samples, were analyzed.
In Vivo Efficacy Study in Mouse Xenograft Model [1] [2]
  • Animal Model: Nude mice with subcutaneous PC3 prostate cancer cell xenografts.
  • Dosing Regimen: this compound was administered orally.
  • Treatment Duration: The study lasted for 24 days.
  • Key Outcome: Significant abrogation of tumor growth was observed, accompanied by reduced tumor cell proliferation (Ki-67), increased apoptosis (TUNEL), and decreased levels of the PKD biomarkers survivin and Bcl-xL.

References

SD-208 Solubility and Storage Specifications

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and solubility characteristics of SD-208 for experimental planning.

Property Specification Source / Reference
Molecular Weight 352.75 g/mol [1] [2]
Recommended Solvent DMSO [1] [2]
Solubility in DMSO ~ 9.09 mg/mL (approx. 25.77 mM) [1]
Solubility in Water < 0.1 mg/mL (practically insoluble) [1]
Appearance Powder [1] [2]
Storage Desiccate at -20°C [1] [2]

Step-by-Step Protocol for Preparing a 10 mM this compound Stock Solution

Follow this procedure to prepare a standard 10 mM stock solution. This concentrated stock can be diluted into cell culture media for treatment, keeping the final DMSO concentration low (typically ≤0.5%) to avoid cytotoxicity [3].

  • Calculate the Mass: To prepare 1 mL of a 10 mM solution, you will need:

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight (g/mol)
    • Mass = 0.010 mol/L × 0.001 L × 352.75 g/mol = 3.53 mg
  • Weigh the Compound: Accurately weigh out 3.53 mg of this compound powder.

  • Dissolve in DMSO:

    • Transfer the weighed powder to a sterile vial.
    • Add 1 mL of pure, anhydrous DMSO (≥99.9%) to the vial.
    • Cap the vial and vortex or swirl gently to mix.
  • Aid Dissolution (If Needed):

    • If the powder does not dissolve completely, warm the tube at 37°C and then sonicate it in a water bath for a short period. This step is often recommended by suppliers to achieve a higher solubility [1].
  • Aliquot and Store:

    • Once fully dissolved, immediately aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
    • Label the aliquots clearly and store them below -20°C [1].

Troubleshooting Common Solubility Issues (FAQs)

Q1: My this compound solution appears cloudy, or I see precipitate after dilution in aqueous buffer. What should I do?

  • Cause: This is a common issue due to the very low aqueous solubility of this compound (< 0.1 mg/mL). When the stock solution is added to an aqueous environment like cell culture media or buffer, the compound can quickly precipitate out.
  • Solutions:
    • Verify Stock Concentration: Ensure your stock solution in DMSO is correctly prepared and fully dissolved before use.
    • Sequential Dilution: First, create a small intermediate dilution in a compatibility solvent like PBS or pure water, then add this to your final culture medium. Mix thoroughly at each step.
    • Sonication: Briefly sonicate the final treatment medium after adding the compound to help disperse it.
    • Use Fresh Stock: Always prepare fresh stock solutions from powder for critical experiments. While suppliers indicate stocks can be stored for months at -20°C, performance can degrade over time [1].

Q2: The biological activity of my this compound seems lower than expected. How can I confirm it's working?

  • Cause: Loss of compound activity or insufficient pathway inhibition.
  • Solutions:
    • Check Solubility and Storage: Confirm the compound was stored correctly and that the stock solution was clear. Improper storage or use of a precipitated stock can lead to inaccurate dosing.
    • Include a Positive Control: Use a well-characterized TGF-β ligand (e.g., 5 ng/mL TGF-β1) in your assay to establish a baseline response.
    • Verify Target Engagement: Perform a Western blot to detect the phosphorylation levels of the direct downstream targets of the TGF-β receptor, Smad2 and Smad3. A successful inhibition with this compound should significantly reduce TGF-β-induced p-Smad2 and p-Smad3 levels without affecting total Smad proteins, confirming on-target activity [4] [2].

Experimental Workflow for Using this compound

The following diagram outlines a logical workflow for setting up an experiment with this compound, from preparation to validation.

Start Prepare this compound Stock Solution A Weigh 3.53 mg this compound powder Start->A B Add 1 mL DMSO (≥99.9%) A->B C Vortex, warm to 37°C, and/or sonicate if needed B->C D Aliquot and store at -20°C C->D E Treat Cells with this compound D->E F Dilute stock in culture medium (Keep final DMSO ≤0.5%) E->F G Include controls: - Vehicle (DMSO) - TGF-β ligand only F->G H Validate Experimental Results G->H I Check for precipitation in treatment medium H->I J Assay phenotypic outputs (e.g., proliferation, migration) I->J K Confirm target engagement via Western Blot for p-Smad2/Smad3 J->K

References

SD-208 stock solution concentration optimization

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 Stock Solution Preparation

Parameter Specification / Value
Molecular Weight 352.75 g/mol [1]
CAS Number 627536-09-8 [1]
Recommended Solvent DMSO (cell culture grade) [1]
Typical Stock Concentration 10 mM [1]
Solubility in DMSO ≥ 9.09 mg/mL (25.77 mM) [1]
Storage Conditions -80°C for 2 years; -20°C for 1 year (aliquoted, avoid freeze-thaw cycles) [1]

In Vitro Experimental Protocols

The following are established protocols for using this compound in cell-based assays, demonstrating its effectiveness in blocking TGF-β signaling.

Inhibition of Smad Phosphorylation

This protocol confirms the direct inhibitory effect of this compound on the TGF-β signaling pathway [2].

  • Cell Seeding & Transfection: Seed melanoma cells (e.g., 1205Lu, WM852) in 24-well plates and transfert at 70-80% confluency with a Smad3/4-specific reporter plasmid (e.g., (CAGA)9-MLP-luc) using a transfection reagent like Fugene [2].
  • Pre-Incubation with this compound: 4 hours post-transfection, pre-incubate cells with This compound (typically 1 µM) for 1 hour [2].
  • TGF-β Stimulation: Incubate cells for 16 hours in the absence or presence of TGF-β1 (e.g., 2-5 ng/mL) [2].
  • Analysis: Lyse cells and measure luciferase activity to quantify the inhibition of Smad-driven transcription [2]. Alternatively, analyze Smad2/3 phosphorylation levels via Western blot using a phospho-specific antibody [2].
Matrigel Invasion Assay

This protocol assesses the inhibition of TGF-β-evoked cancer cell invasion [2].

  • Chamber Preparation: Coat Transwell inserts (8-µm pore) with 10 µg of growth factor-reduced Matrigel [2].
  • Cell Preparation: Place chambers into 24-well dishes containing medium with 0.1% FCS. Add 5x10^4 cells (e.g., SMA-560 glioma cells or 1205Lu melanoma cells) suspended in serum-free medium to the upper chamber [1] [2].
  • Inhibitor Treatment: Add This compound (e.g., 1 µM) to both the upper and lower chambers. The lower chamber contains medium as a chemoattractant [1] [2].
  • Incubation & Quantification: Measure invasion after a 24-hour incubation. Cells that invade to the underside of the membrane are fixed, stained, and counted [2]. This compound has been shown to block constitutive and TGF-β-evoked invasion [1].

In Vivo Dosing and Administration

For animal studies, this compound has been successfully administered orally. The following details are from a study on melanoma bone metastases [2] [3]:

  • Dosage: 60 mg/kg per day [2] [3].
  • Formulation: The drug can be administered by oral gavage [2] [3].
  • Efficacy: This regimen significantly reduced the development and progression of osteolytic bone lesions in a mouse model [2] [3].

Troubleshooting & Frequently Asked Questions (FAQs)

Q1: Why is my this compound stock solution precipitating upon dilution into the cell culture medium?

  • Cause: DMSO is hygroscopic and rapid dilution into an aqueous buffer can cause the compound to crash out of solution [1].
  • Solution: Ensure the stock solution is prepared in fresh, anhydrous DMSO. When adding to cell culture, predilute the stock solution in a small volume of warm medium, mix thoroughly, and then add this mixture to the final culture volume while gently agitating to ensure even dispersal.

Q2: My this compound treatment is not showing the expected inhibitory effect. What could be wrong?

  • Check Stock Solution Age and Storage: Aliquots stored at -20°C are stable for about one year. Avoid repeated freeze-thaw cycles, as this can degrade the compound [1].
  • Verify Bioactivity in Your System: Confirm that the TGF-β pathway is active and responsive in your cell model. Run a positive control using a known TGF-β stimulus and check for inhibition of Smad2/3 phosphorylation by Western blot alongside this compound treatment [2].
  • Consider Off-Target Effects: Be aware that this compound has also been identified as a potent pan-Protein Kinase D (PKD) inhibitor at low nanomolar concentrations [4]. If your experimental outcomes are unexpected, this dual activity could be a contributing factor.

Q3: How do I prepare a working solution of this compound for in vivo studies? While the exact formulation for the 60 mg/kg in vivo study is not detailed in the search results, a general protocol for creating a suspension for oral gavage from a DMSO stock is available [1]:

  • For a 10 mg/mL working solution, add 100 µL of a 100 mg/mL DMSO stock solution to 900 µL of Corn Oil. Mix evenly to achieve a clear solution [1].
  • Note: This is an example. The actual formulation used in published studies may have involved more complex preparations to ensure stability and consistent dosing.

Signaling Pathway & Experimental Workflow

The following diagram illustrates the mechanism of this compound and a typical workflow for an in vitro experiment.

G TGFb TGF-β Ligand RII TβRII (Receptor II) TGFb->RII RI TβRI (Receptor I / ALK5) RII->RI Trans-phosphorylation pSmad23 p-Smad2/3 RI->pSmad23 Phosphorylation Smad4 Smad4 pSmad23->Smad4 Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Nuclear Translocation TargetGenes Transcription of Target Genes (e.g., PTHrP, IL-11) Nucleus->TargetGenes SD208 This compound Inhibitor SD208->RI  Binds ATP site & inhibits Seed Seed Cells Transfect Transfect with Reporter Plasmid Seed->Transfect PreTreat Pre-treat with this compound (1 hr) Transfect->PreTreat Stimulate Stimulate with TGF-β (16 hrs) PreTreat->Stimulate Analyze Analyze Output (Luciferase/Western Blot) Stimulate->Analyze

References

SD-208 cell proliferation inhibition troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Troubleshooting SD-208 in Cell Proliferation Assays

This table summarizes common problems and solutions based on current research.

Problem Phenomenon Potential Causes Suggested Solutions & Experimental Verification

| Lack of Inhibitory Effect | • Incorrect drug concentration or solubility • Insufficient drug exposure time • Intact compensatory signaling pathways | • Dose Verification: Use a range of concentrations (e.g., 0.1-1 µM) based on reported EC50 of 0.1 µM [1]. • Solvent Control: Ensure final DMSO concentration is ≤0.1% [2]. • Pathway Check: Confirm target engagement by assessing reduction in phospho-Smad2/3 via Western blot [1] [3] [4]. | | High Background Cell Death or Toxicity | • Cytotoxicity from solvent (DMSO) • Off-target effects at high concentrations | • Vehicle Control: Include a DMSO control group matched to the highest concentration used. • Viability Assay: Use a precise viability assay (e.g., Alamar Blue) to distinguish cytotoxicity from specific proliferation inhibition [1] [5]. | | Inconsistent Results Between Replicates/Assays | • Inconsistent drug preparation or storage • Variations in cell seeding density or passage number | • Standardized Protocol: Prepare fresh stock solutions and use consistent handling procedures. • Cell Line Validation: Use low-passage-number cells and standardize seeding density. Validate using a positive control like recombinant TGF-β1 (5 ng/mL) [3] [4]. | | Effect is Not Sustained | • Drug instability in media • Rapid cell metabolism of the drug | • Replenishment: Re-add this compound every 24-48 hours for long-term assays [1]. • Bioavailability Confirmation: In vivo, verify plasma and tissue drug levels, as oral this compound is bioavailable in spleen and brain [1]. |

Core Experimental Protocols & Validation

To ensure the reliability of your results with this compound, here are standardized protocols for key validation experiments.

Validating TGF-β Pathway Inhibition (Western Blot)

This protocol confirms that this compound is effectively blocking its intended target.

  • Purpose: To detect the inhibition of TGF-β-induced Smad2/Smad3 phosphorylation.
  • Procedure:
    • Cell Treatment: Serum-starve cells (e.g., PANC-1, LN-308) for several hours. Pre-treat with this compound (1 µM) for 1-2 hours, then stimulate with recombinant TGF-β1 (5 ng/mL) for 30-60 minutes [3] [4].
    • Cell Lysis: Lyse cells using RIPA buffer or a similar non-denaturing lysis buffer (e.g., 150 mM NaCl, 10 mM Tris-HCl pH 8.0, 1% Triton X-100) supplemented with protease and phosphatase inhibitors. Avoid SDS concentrations above 0.1% for subsequent protein assays [6].
    • Protein Quantification: Use a BCA assay, as it is not inhibited by non-ionic detergents. Avoid the Bradford assay [6].
    • Western Blot: Probe membranes with antibodies against phospho-Smad2 (Ser465/467) and total Smad2/3 [2] [4]. A successful inhibition will show a marked reduction in the phospho-Smad2 band in this compound treated samples compared to TGF-β1-only controls.
Cell Proliferation and Viability Assay

This protocol measures the direct anti-proliferative effects of this compound.

  • Purpose: To quantify the inhibitory effect of this compound on glioma cell proliferation.
  • Procedure:
    • Cell Plating: Plate murine SMA-560 or human LN-308 glioma cells in appropriate media.
    • Drug Treatment: Treat cells with this compound (e.g., 1 µM) for 48 hours [1] [3].
    • Pulse-Labeling: For the final 24 hours of incubation, pulse the cells with [methyl-³H]thymidine (0.5 µCi) [1] [3].
    • Measurement: Harvest the cells and measure the incorporated radioactivity using a liquid scintillation counter. Reduced counts indicate inhibition of DNA synthesis and cell proliferation.
Invasion and Migration Assay (Transwell)

This protocol assesses the impact of this compound on cancer cell invasiveness.

  • Purpose: To evaluate the inhibition of TGF-β-evoked glioma cell migration and invasion.
  • Procedure:
    • Chamber Setup: Use Transwell inserts with an 8 µm pore membrane. For invasion assays, coat the membrane with Matrigel.
    • Cell Seeding and Treatment: Place cells in the upper chamber. Add this compound (1 µM) and/or TGF-β1 (100 pM, 2.5 ng/mL) to both the upper and lower chambers [3].
    • Incubation and Analysis: Incubate for 24 hours. Then, remove non-migrated cells from the top of the membrane, fix and stain the cells that have migrated to the lower side.
    • Quantification: Count the stained cells in multiple random fields under a microscope. This compound treatment should significantly reduce the number of migrated and invaded cells [1] [3].

This compound Drug Information & Key Quantitative Data

For your experimental planning, here is a summary of this compound's core properties.

Parameter Detail
Molecular Formula C₁₇H₁₀ClFN₆ [1]
CAS Number 627536-09-8 [7] [3]
Primary Target TGF-β Receptor I (ALK5) [7] [3]
IC₅₀ (TGF-βRI) 48 nM (Cell-free assay) [7] [3]
EC₅₀ (Cell-based) 0.1 µM (in TGF-β-sensitive CCL64 cells) [1]
Selectivity >100-fold selective for TGF-βRI over TGF-βRII [7] [3]
Solubility 9 mg/mL (~25.5 mM) in DMSO. Insoluble in water or ethanol [7].

| In Vivo Efficacy | • Glioma Model: 1 mg/mL in drinking water (p.o.) extended median survival in mice [1] [3]. • Other Models: 60 mg/kg/day (p.o.) inhibited primary tumor growth and metastasis [3]. |

Mechanism of Action and Signaling Pathway

The following diagram illustrates how this compound exerts its effects by blocking the canonical TGF-β/Smad signaling pathway.

G TGFb TGF-β Ligand ReceptorII TGF-βRII TGFb->ReceptorII Binds ReceptorI TGF-βRI (ALK5) ReceptorII->ReceptorI Phosphorylates pSmad23 p-Smad2/3 ReceptorI->pSmad23 Phosphorylates SD208 This compound Inhibitor SD208->ReceptorI Inhibits Smad4 Smad4 pSmad23->Smad4 Binds Complex p-Smad2/3/Smad4 Complex pSmad23->Complex Smad4->Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to TargetGene Gene Transcription (e.g., PTHrP, MMP-2, VEGF) Nucleus->TargetGene Outcomes Cellular Outcomes: • Enhanced Proliferation • Increased Invasion/Migration • Immunosuppression TargetGene->Outcomes

This visual guide shows that this compound acts by specifically inhibiting the kinase activity of TGF-βRI (ALK5), thereby preventing the downstream signaling events that drive cancer progression [1] [4].

References

SD-208: Core Profile and Conflicting Target Data

Author: Smolecule Technical Support Team. Date: February 2026

You may encounter literature describing SD-208 with different primary targets. The table below summarizes this key discrepancy for your experimental planning.

Compound Primary Target (Source A) Reported IC₅₀ for Primary Target Alternative Target (Source B) Key Reported Effects (In Vivo)

| This compound | TGF-β Receptor I (ALK5) [1] [2] | 48 nM [1] | Protein Kinase D (PKD) [3] | - Reduces melanoma bone metastasis progression [2].

  • Inhibits glioma growth and prolongs survival in mice [1].
  • Blocks prostate cancer tumor growth in xenograft models [3]. |

Methodologies for IC₅₀ Determination and Validation

Accurate determination of IC₅₀ is critical. The methods below are generalized for kinase inhibitors like this compound, adaptable to your specific target of interest.

FAQs on IC₅₀ Determination

Q1: What are the best practices for calculating IC₅₀ from in vitro assays?

  • Understand Variability: IC₅₀ values can vary significantly based on the parameter being measured (e.g., efflux ratio, net secretory flux) and the calculation equation or software used [4].
  • Standardize Internally: It is crucial to standardize the assay and calculation methods within your laboratory. Validate your assay with a set of known inhibitors and non-inhibitors against a clinically relevant substrate to establish a reliable baseline [4].
  • Direct Binding Assays: For a more precise measurement that avoids cellular system variables, consider biosensor-based methods like Surface Plasmon Resonance (SPR). SPR can directly quantify the inhibition of ligand-receptor interactions and provide accurate IC₅₀ values [5].

Q2: How do I validate that my observed cellular effect is due to TGF-βRI inhibition by this compound?

  • Monitor Downstream Signaling: The canonical TGF-β pathway is well-defined. To confirm target engagement, treat cells with this compound and TGF-β ligand, then measure the phosphorylation levels of key proteins.
  • Key Validation Steps:
    • Western Blot Analysis: Use antibodies against phospho-Smad2/3. This compound should block TGF-β-induced Smad2/3 phosphorylation [2].
    • Luciferase Reporter Assay: Transfert cells with a Smad3/4-specific reporter gene (e.g., (CAGA)9-MLP-luc). This compound should inhibit TGF-β-induced luciferase activity [2].
    • Functional Assays: Demonstrate that this compound blocks TGF-β-mediated effects, such as Matrigel invasion and expression of known TGF-β target genes (e.g., PTHrP, IL-11) [2].
Troubleshooting Guide
Issue Potential Cause Suggested Solution
High IC₅₀ or no inhibition Off-target effect; this compound is not inhibiting your intended target. Verify the primary target of this compound for your specific cell line and experiment. The compound may be acting through PKD inhibition [3].
Irreproducible IC₅₀ values Inconsistent assay conditions or data calculation methods. Strictly control cell passage number, monolayer age, and pre-incubation times. Use a single, standardized method for calculating IC₅₀ across all experiments [4].
High background in reporter assays Constitutive Smad signaling or serum in media. Use serum-free conditions during stimulation. Assess levels of constitutive pathway activation in your cell line beforehand [2].
No effect on cell proliferation Cell line is resistant to TGF-β-induced growth inhibition. Confirm that your cell line is sensitive to the growth-inhibitory or pro-invasive effects of TGF-β before testing the inhibitor [2].

Experimental Workflow and Signaling Pathways

The following diagrams outline the core experimental workflow for validating this compound's cellular activity and the key signaling pathways it is reported to modulate.

G Start Start: Treat Cells with this compound & TGF-β Step1 Harvest Cell Lysates Start->Step1 Step3 Reporter Gene Assay Start->Step3 Step4 Functional Assay Start->Step4 Step2 Western Blot Analysis Step1->Step2 Result1 Assess p-Smad2/3 Reduction Step2->Result1 Result2 Measure Luciferase Activity Step3->Result2 Result3 Quantify Invasion/Gene Expression Step4->Result3 Validation Target Engagement Validated Result1->Validation Result2->Validation Result3->Validation

Validating this compound Cellular Activity

G TGFb TGF-β Ligand TbRII TβRII TGFb->TbRII TbRI TβRI (ALK5) TbRII->TbRI Trans-phosphorylation pSmad23 p-Smad2/3 TbRI->pSmad23 Phosphorylation SD208 This compound Inhibitor SD208->TbRI Inhibits Complex p-Smad2/3/Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus GeneExp Target Gene Expression (e.g., PTHrP, IL-11, CTGF) Nucleus->GeneExp Effect Cellular Effects (e.g., Invasion, Metastasis) GeneExp->Effect

Reported TGF-β Pathway Inhibition by this compound

References

SD-208 Western blot pSmad2 pSmad3 optimization

Author: Smolecule Technical Support Team. Date: February 2026

Sample Preparation & Critical Steps

Proper sample preparation is crucial for preserving the labile phosphorylation states of pSmad2 and pSmad3.

  • Lysis Buffer Selection: Use a RIPA buffer that is compatible with phosphoprotein analysis. Avoid phosphate-based buffers like PBS during blocking and washing, as they can interfere. Instead, use Tris-buffered saline (TBS) [1].
  • Protease and Phosphatase Inhibitors: It is essential to add both protease and phosphatase inhibitors to your lysis buffer immediately before use to prevent dephosphorylation and protein degradation [2].
  • Sample Denaturation: For most epitopes, denature your samples by heating at 95–100°C for 5 minutes in Laemmli sample buffer. However, if you are studying multi-pass membrane proteins, heating at 70°C for 5–10 minutes can prevent aggregation [2].
  • Protein Concentration Measurement: Ensure you use a compatible method (e.g., BCA assay) to accurately determine protein concentration before loading equal amounts across gels [2].

Western Blot Troubleshooting Guide

Here are common issues and solutions specific to detecting pSmad2/pSmad3:

Problem & Possible Cause Proposed Solution
Weak or No Signal [1] [3]
• Inefficient transfer / antigen pass-through • Verify transfer by staining gel/membrane; for low MW, add 20% methanol to buffer [1].
• Low antigen/antibody concentration • Load more protein; increase primary antibody concentration [1] [3].
• Antibody lost activity • Run a positive control; check antibody expiry [3].
High Background [1] [3]
• High antibody concentration • Titrate down primary antibody (e.g., to 1:5,000 or 1:10,000) [3].
• Insufficient blocking/washing • Block for ≥1 hr at RT/overnight at 4°C; increase wash frequency/duration [1] [3].
• Incompatible blocking buffer • For phosphoproteins, use BSA in TBS, not milk [1].
Non-Specific or Diffuse Bands [1]
• Excessive protein/antibody • Reduce protein load & primary antibody concentration [1].
• Poor antibody specificity • Use antibodies validated for Western blot; check for cross-reactivity [1].
Black Dots/Streaks on Membrane [3]
• Insoluble particles in block • Ensure blocking agent is fully dissolved; filter if necessary [3].
White Bands or Circles [3]
• Bubbles during transfer • Remove all bubbles between gel and membrane with a roller [3].
• Substrate depletion • Image immediately after substrate addition; reduce antibody concentration [3].

Key Considerations for pSmad2/pSmad3

  • Phospho-Specific Antibodies: Use antibodies specifically validated for the phosphorylated linker regions (e.g., Smad2 Ser245/250/255; Smad3 Ser204/208/213) or C-terminal regions to study canonical TGF-β signaling [4].
  • Crosstalk Mechanism: Research indicates that the Rho/ROCK pathway can differentially regulate TGF-β3 signaling by increasing phosphorylation in the linker region of Smad3. Using a ROCK inhibitor (like Y-27632) can enhance tenogenic differentiation driven by TGF-β3, affecting your pSmad2/pSmad3 readout [4].
  • Experimental Controls: Always include positive and negative controls to confirm the specificity of your phospho-antibodies and the efficacy of SD-208.

Troubleshooting Workflow Diagram

This Graphviz diagram outlines a logical workflow for troubleshooting your Western blot.

troubleshooting_workflow start Start WB Troubleshooting prob1 Weak or No Signal? start->prob1 prob2 High Background? start->prob2 prob3 Non-Specific Bands? start->prob3 sol1_1 Check transfer efficiency & optimize conditions prob1->sol1_1 sol1_2 Increase protein load & antibody concentration prob1->sol1_2 sol1_3 Use fresh substrate & check antibody activity prob1->sol1_3 sol2_1 Titrate down antibody concentration prob2->sol2_1 sol2_2 Use BSA/TBS blocker & increase washing prob2->sol2_2 sol3_1 Reduce protein load & antibody concentration prob3->sol3_1 sol3_2 Use validated antibodies & check cross-reactivity prob3->sol3_2

Diagram 1: A logical workflow for troubleshooting common Western blot problems.

This compound & pSmad2/3 Signaling Pathway

This diagram illustrates the core signaling pathway involving TGF-β, this compound, and Smad2/3 phosphorylation.

signaling_pathway TGFb TGF-β Ligand Receptor TGF-β Receptor (TβRI/TβRII) TGFb->Receptor Smad23 Smad2/3 Receptor->Smad23  Phosphorylates C-terminal SD208 This compound (TβRI Inhibitor) SD208->Receptor Inhibits pSmad23_C pSmad2/3 (C-terminal) Smad23->pSmad23_C Nucleus Nucleus Gene Expression pSmad23_C->Nucleus pSmad23_L pSmad2/3 (Linker region) TenoDiff Tenogenic Differentiation pSmad23_L->TenoDiff ROCK Rho/ROCK Pathway ROCK->pSmad23_L Phosphorylates Linker Region Nucleus->TenoDiff

Diagram 2: The signaling pathway showing this compound inhibition and ROCK crosstalk on Smad2/3.

Conclusion and Key Takeaways

Successful detection of pSmad2 and pSmad3 relies on a multi-faceted approach: meticulous sample preparation to preserve phosphorylation, systematic troubleshooting of common blotting issues, and a clear understanding of the underlying signaling pathway crosstalk.

  • Preserve Phosphorylation: The key is to use appropriate buffers with potent phosphatase inhibitors.
  • Systematic Troubleshooting: Follow a logical path to diagnose and resolve the most frequent problems, from weak signals to high background.
  • Understand the Biology: Recognize that pathways like Rho/ROCK can directly influence Smad2/3 linker phosphorylation, which may be a critical point of crosstalk in your experimental system [4].

References

SD-208 stability storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

SD-208: Storage & Handling FAQs

Here are answers to common questions about handling this compound in a research setting.

What are the storage conditions for this compound? While the search results do not specify a precise long-term storage temperature, standard laboratory practice for small molecule inhibitors is to store them at -20°C. It is crucial to keep the product in its original container, tightly sealed, and in a dry environment to protect it from moisture [1].

How should I prepare a stock solution of this compound? this compound has limited solubility and must be prepared correctly for in vitro use. The table below summarizes the key solvent information from the manufacturer [1]:

Solvent Solubility Concentration / Notes
DMSO Soluble 9-17 mg/mL (25.51 - 48.19 mM). Use fresh, moisture-absorbing DMSO reduces solubility.
Water Insoluble Not suitable for direct dissolution.
Ethanol Insoluble Not suitable for direct dissolution.

For in vivo studies, this compound can be formulated as a homogeneous suspension. A validated formulation is to suspend the compound at 8 mg/mL in 1% methylcellulose for oral administration (gavage) [1].

My stock solution in DMSO has precipitated. What should I do? Precipitation is likely due to moisture absorption, which the manufacturer explicitly warns against [1].

  • Prevention: Always use fresh, anhydrous DMSO. Aliquot the stock solution upon first use to avoid repeated freeze-thaw cycles and exposure to air.
  • Troubleshooting: Gently warm the solution and vortex it. If the precipitate does not fully dissolve, the solution's concentration may no longer be accurate, and it is advisable to prepare a fresh aliquot.

Is the this compound mentioned as a Protein Kinase D (PKD) inhibitor the same compound? No, this appears to be a naming conflict. The this compound you are asking about is a well-established TGF-β Receptor I (ALK5) inhibitor with the CAS number 627536-09-8 and a specific chemical structure [1] [2]. A separate, later-published research paper uses the same "this compound" designation for a novel, structurally different Protein Kinase D (PKD) inhibitor [3] [4]. For your research on TGF-β signaling, ensure you are sourcing the correct compound, typically identified by its activity against TGF-βRI (ALK5).

Experimental Use of this compound

The following diagram illustrates a general workflow for reconstituting and using this compound in both cell-based and animal studies, based on common protocols.

sd208_workflow cluster_dissolution Preparation of Stock Solution cluster_cell Cell Culture cluster_animal Animal Models Start This compound Powder DMSO Dissolve in fresh, anhydrous DMSO Start->DMSO InVitro In Vitro Studies InVivo In Vivo Studies Conc Typical Stock Concentration: 9-17 mg/mL (25.51 - 48.19 mM) DMSO->Conc Storage Aliquot and store at -20°C Conc->Storage DiluteCell Dilute in culture medium (1 µM typical concentration [2]) Storage->DiluteCell For In Vitro Suspend Formulate as oral suspension in 1% Methylcellulose (8 mg/mL) [1] Storage->Suspend For In Vivo DiluteCell->InVitro Assays Apply in functional assays: • Invasion (Matrigel) [2] • Proliferation [1] • Luciferase Reporter [2] DiluteCell->Assays Administer Administer by oral gavage (60 mg/kg/day, typical dose [2]) Suspend->Administer Administer->InVivo

Key Experimental Protocols

The following methodologies are cited in research using this compound and can serve as guides for your own experiments.

In Vitro Kinase and Cell-Based Assays [1] [2]

  • Kinase Assay: this compound's inhibitory activity (IC50 of 48 nM for TGF-βRI) was determined using a radiometric assay measuring the incorporation of radiolabeled ATP into a substrate peptide.
  • Cell Proliferation Assay: Glioma cells (SMA-560, LN-308) were cultured with 1 µM this compound for 48 hours. Cell proliferation was assessed by pulsing cells with [3H]thymidine for the final 24 hours and measuring incorporated radioactivity.
  • Invasion Assay (Matrigel): Coated Transwell inserts were placed in medium. Melanoma cells (5x10⁴) were placed in the upper chamber in serum-free medium, with or without this compound. After 24 hours, cells that invaded to the underside were fixed, stained, and counted.

In Vivo Administration for Disease Models [1] [2]

  • Dosage: A common effective dose in mouse models is 60 mg/kg per day, administered orally (by gavage).
  • Formulation: Prepare a homogeneous suspension at 8 mg/mL in 1% aqueous methylcellulose.
  • Protocols: Studies have used both prevention (dosing begins before tumor inoculation) and treatment (dosing begins after lesions are established) schedules, showing efficacy in reducing tumor growth and bone metastasis.

References

SD-208 off-target effects minimization

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 Compound Identification

The table below compares the two different inhibitors to help you identify your compound of interest.

Feature TGF-β Receptor I (ALK5) Inhibitor (this compound) Protein Kinase D (PKD) Inhibitor (this compound)
Primary Target TGF-β Receptor I kinase (ALK5) [1] [2] [3] Protein Kinase D (PKD) family (PKD1, PKD2, PKD3) [4] [5]
Mechanism of Action Inhibits TGF-β-induced Smad2/3 phosphorylation, blocking downstream signaling [1] [6] ATP-competitive, pan-PKD inhibitor; induces G2/M cell cycle arrest [4] [5]
Key Research Context Glioma, melanoma bone metastasis, colon adenocarcinoma [1] [6] [7] Prostate cancer cell proliferation and tumor growth [4] [5]
Reported IC₅₀ 48 nM (for TGF-βRI) [2] Low nanomolar potency (pan-PKD) [4] [5]

Most available literature focuses on the TGF-β Receptor I Inhibitor. The following technical guide is tailored for researchers using this compound.

TGF-β this compound: Mechanism and Off-Target Profile

This compound is a selective TGF-β Receptor I (ALK5) kinase inhibitor. It binds to the ATP-binding site, maintaining the kinase in an inactive configuration and blocking downstream Smad-dependent signaling [7] [3].

G TGFb TGF-β Ligand TbRII TβRII TGFb->TbRII TbRI TβRI (ALK5) TbRII->TbRI pSmad Smad2/3 Phosphorylation TbRI->pSmad SmadComplex Smad2/3/4 Complex Formation pSmad->SmadComplex NuclearTransloc Nuclear Translocation SmadComplex->NuclearTransloc TargetGene Target Gene Expression NuclearTransloc->TargetGene SD208 This compound Inhibitor SD208->TbRI Inhibits

This compound demonstrates >100-fold selectivity for TGF-βRI over TGF-βRII [2]. While this high selectivity for its intended target is a key feature, much of the relevant research focuses on its on-target effects in different biological contexts, rather than classic off-target binding.

  • Proliferation & Invasion: this compound blocks constitutive and TGF-β-evoked migration and invasion of murine and human glioma cells in vitro, without affecting viability or proliferation [1].
  • Immunogenicity: The compound enhances immunogenicity of glioma cells, restoring lytic activity of natural killer (NK) cells and T cells, enhancing IFN-γ and TNF-α release, and reducing IL-10 release [1].
  • In Vivo Efficacy: Oral administration of this compound (60 mg/kg/day) significantly prolonged survival in a murine glioma model and reduced the progression of established osteolytic lesions in a mouse model of human melanoma bone metastasis [1] [6].
  • Context-Dependent Response: One study on human colon adenocarcinoma (SW-48 cells) found that this compound did not significantly reduce tumor growth or angiogenesis [7], highlighting that its efficacy can be cell line and context-dependent.

Technical Guide: Experimental Protocols

Assessing Target Engagement and Efficacy

The workflow below outlines a standard method to verify this compound activity and its functional effects in cellular models.

G Start Seed Target Cells (e.g., Glioma, Melanoma) PreTreat Pre-treat with this compound (1 hour, e.g., 0.1-1 µM) Start->PreTreat Stimulate Stimulate with TGF-β (16 hours) PreTreat->Stimulate Harvest Harvest Cell Lysates Stimulate->Harvest AnalyzeP Analyze: Western Blot for p-Smad2/3 and Total Smad2/3 Harvest->AnalyzeP AnalyzeF Analyze Functional Output AnalyzeP->AnalyzeF

Key Steps and Considerations:

  • Cell Treatment:

    • Use relevant cell lines (e.g., SMA-560 murine glioma, 1205Lu human melanoma, or others under investigation) [1] [6].
    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM) and dilute in culture medium for treatment. A common pre-treatment period is 1 hour before TGF-β stimulation [6].
    • The half-maximal effective concentration (EC₅₀) for this compound is approximately 0.1 µM for blocking TGF-β-mediated effects [1]. A typical working concentration range is 0.1 to 2 µM [1] [7].
  • Verification of Target Inhibition (Western Blot):

    • Confirmation of this compound activity is done by detecting reduced levels of phosphorylated Smad2 (p-Smad2) or Smad2/3 (p-Smad2/3), while total Smad levels should remain unchanged [1] [6].
    • This serves as a critical positive control for your experiments.
  • Functional Assays:

    • Invasion/Migration: Use Matrigel-coated Transwell inserts. Seed this compound-treated cells and quantify invaded cells after 24 hours [6].
    • Immunogenicity Coculture: Coculture TGF-β-secreting tumor cells with peripheral blood lymphocytes or T cells in the presence of this compound. Measure lytic activity against target cells and cytokine release (e.g., IFN-γ, TNF-α, IL-10) via ELISA [1].
In Vivo Administration Protocol

For in vivo studies, this compound has demonstrated oral bioavailability [1].

  • Dosing: A standard and effective dose used in multiple mouse model studies is 60 mg/kg per day, administered by oral gavage [6] [4].
  • Formulation: For oral administration, this compound can be suspended in a vehicle containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline [2].
  • Verification of Activity In Vivo*: To confirm target engagement *in vivo, you can analyze tissue samples (e.g., spleen, brain) for inhibition of TGF-β-induced Smad phosphorylation after drug treatment [1].

Frequently Asked Questions (FAQs)

Q1: What is the solubility and recommended storage of this compound? A1: this compound has a molecular weight of 352.75 g/mol [2]. It is soluble in DMSO (e.g., 9.09 mg/mL, ~25.77 mM). For long-term storage, keep the powder at -20°C for up to 3 years. Prepare stock solutions in DMSO and store at -80°C for up to 2 years, avoiding repeated freeze-thaw cycles [2].

Q2: Why does this compound not show efficacy in my model? A2: The efficacy of this compound is highly context-dependent. It primarily affects TGF-β-driven processes. Consider:

  • Cell Line Variation: Verify if your model has an active TGF-β signaling pathway (e.g., check for p-Smad2/3 levels) before treatment [7].
  • On-Target vs. Off-Target: Lack of effect is more likely due to the biological context rather than off-target activity. This compound is highly selective for TGF-βRI [2].

Q3: How can I minimize non-specific effects in my experiment? A3:

  • Use Appropriate Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound dilution) to rule out solvent effects.
  • Confirm Target Modulation: Use phospho-Smad2/3 Western blot as a pharmacodynamic marker to ensure you are using an effective concentration of this compound [1] [6].
  • Employ Multiple Functional Assays: Correlate pathway inhibition with a relevant phenotypic readout (e.g., invasion, immune cell activation) to confirm the biological effect is on-target [1].

References

SD-208: Mechanism of Action and Apoptosis

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 is characterized as a potent, selective, and cell-active small molecule inhibitor. Its key characteristics are summarized in the table below.

Feature Description
Primary Target Protein Kinase D (PKD) family (PKD1, PKD2, PKD3) [1] [2]
Mode of Action ATP-competitive pan-PKD inhibitor [1] [2]
Cellular Outcome Induces G2/M cell cycle arrest, inhibits proliferation and invasion, blocks tumor growth in vivo [1] [2]
Apoptosis Markers Increased apoptosis in vivo; decreased expression of survivin and Bcl-xL [1] [2]

This compound can also inhibit Transforming Growth Factor-beta Receptor I (TGF-βRI/ALK5). This action may enhance immunogenicity [3] [4] [5]. The following diagram illustrates the two primary signaling pathways targeted by this compound.

G cluster_pathway1 PKD Inhibition Pathway (Primary) cluster_pathway2 TGF-βRI Inhibition Pathway (Alternative) SD208_PKD This compound PKD PKD SD208_PKD->PKD Inhibits Survivin Survivin PKD->Survivin Regulates Bcl_xL Bcl-xL PKD->Bcl_xL Regulates G2M_Arrest G2/M Cell Cycle Arrest PKD->G2M_Arrest Inhibition Induces Apoptosis Apoptosis Survivin->Apoptosis Downregulation Promotes Bcl_xL->Apoptosis Downregulation Promotes G2M_Arrest->Apoptosis Can Lead To SD208_TGF This compound TGFBRI TGF-βRI SD208_TGF->TGFBRI Inhibits SMAD p-Smad2/3 SD208_TGF->SMAD Blocks Phosphorylation TGFBRI->SMAD Phosphorylates Immuno Enhanced Immunogenicity TGFBRI->Immuno Inhibition Enhances Apoptosis2 Apoptosis Immuno->Apoptosis2 Can Contribute To

Apoptosis Assay Protocol: Annexin V/Propidium Iodide

The Annexin V/PI assay is a standard method for detecting apoptosis. Key steps and considerations for this assay are outlined below [6].

G Seed Seed cells (1x10^6) in T25 flasks (include experimental triplicates & controls) Incubate Incubate for 48 hours Seed->Incubate Collect Collect supernatant (trypsinize adherent cells) Incubate->Collect Wash Wash cells with PBS (Centrifuge 670 x g, 5 min, RT) Collect->Wash Resuspend Re-suspend cell pellet in PBS Wash->Resuspend Stain Add Annexin V & PI stains Incubate in buffer Resuspend->Stain Analyze Analyze by Flow Cytometry (Do not wash after staining) Stain->Analyze

  • Critical Controls: Always include unstained cells, Annexin V-only, and PI-only controls for accurate instrument compensation and gating [6].
  • Staining Specificity: Annexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptosis. PI is a cell-impermeant dye that stains necrotic cells with compromised membrane integrity [6].
  • Gating Strategy:
    • Viable cells: Annexin V negative / PI negative.
    • Early Apoptotic cells: Annexin V positive / PI negative.
    • Late Apoptotic/Necrotic cells: Annexin V positive / PI positive [6].

Troubleshooting Common Apoptosis Assay Problems

Here are solutions to common issues encountered in apoptosis assays, particularly when using this compound.

Problem Possible Cause Solution
High background/False positives Cell processing damages membrane [7]. Allow cells to recover for 30 min in culture medium after trypsinization before staining [7].
Low signal/No apoptosis detected Incorrect this compound concentration or exposure time [1] [5]. Perform dose-response (e.g., 0.5-3 µM) and time-course experiments. Confirm target engagement (e.g., reduced Bcl-xL/survivin) [1] [8].
High variability in replicates Inconsistent cell health, seeding, or pipetting [7]. Use healthy, low-passage cells. Ensure single-cell suspension. Calibrate pipettes and mix reagents thoroughly [7].

Key Experimental Considerations for this compound

  • Cell Line Variability: The efficacy of this compound can vary significantly across different cancer cell lines. It potently inhibited prostate cancer (PC3, DU145) and retinoblastoma (Y-79) cell proliferation [1] [2] [8], but showed no significant effect in the SW-48 human colon adenocarcinoma model [5].
  • Confirming Mechanism: To confirm that observed apoptosis is due to PKD inhibition, assess downstream biomarkers like reduced Bcl-xL and survivin expression via Western blot [1] [2].
  • In Vivo Correlation: this compound has demonstrated oral bioavailability and efficacy in mouse xenograft models, significantly abrogating tumor growth which correlated with increased apoptosis [1] [2] [3].

References

SD-208 cell cycle analysis protocol troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 Overview and Application

This compound is a small molecule inhibitor with research applications in two primary areas: as a Protein Kinase D (PKD) inhibitor for cancer research [1] [2] and as a TGF-β Receptor I kinase inhibitor for studying fibrosis, metastasis, and bone marrow failure [3] [4].

The compound is cell-active and has demonstrated in vivo efficacy when administered orally, significantly abrogating the growth of tumor xenografts in mouse models [1] [5].

This compound and Cell Cycle Analysis

In prostate cancer cell lines, this compound induces a G2/M cell cycle arrest [1] [2]. The following table summarizes the key mechanistic events observed in this process.

Cell Line Key Observations Following this compound Treatment
DU145 Increase in p21 levels; Elevated phosphorylation of Cdc2 and Cdc25C [1]
PC3 Increase in p21 levels [1]

This arrest is part of a broader cellular response, which can be visualized in the following signaling pathway diagram.

G2_M_Arrest SD208 SD208 PKD_Inhibition PKD_Inhibition SD208->PKD_Inhibition p21_Increase p21_Increase PKD_Inhibition->p21_Increase Cdc25C_Phosphorylation Cdc25C_Phosphorylation PKD_Inhibition->Cdc25C_Phosphorylation G2_M_Arrest G2_M_Arrest p21_Increase->G2_M_Arrest Cdc2_Phosphorylation Cdc2_Phosphorylation Cdc25C_Phosphorylation->Cdc2_Phosphorylation Cdc2_Phosphorylation->G2_M_Arrest

Experimental Protocol for Cell Proliferation & Cycle Analysis

1. Cell Culture and Treatment

  • Cell Lines: Use human prostate carcinoma lines like PC3, DU145, and LNCaP [1] [5].
  • Culture: Maintain cells in recommended media (e.g., Ham's F-12 for PC3, RPMI 1640 for DU145 and LNCaP) supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO2 [1] [5].
  • Treatment: Treat cells with this compound. The compound is usually dissolved in DMSO; include a vehicle control (DMSO only) in your experiments [1] [5].

2. Cell Proliferation Assay

  • After treatment with this compound, measure cell proliferation using standard assays (e.g., MTT, CellTiter-Glo). The cited research demonstrated that the anti-proliferative effect of this compound could be reversed by overexpressing PKD1 or PKD3, confirming the effect is target-specific [1].

3. Cell Cycle Analysis via DNA Content

  • This is a core method for quantifying the population in each cell cycle phase. The workflow below outlines the key steps.

Workflow Harvest Harvest Fix Fix Harvest->Fix Trypsinize & collect cells Stain Stain Fix->Stain e.g., 70% Ethanol Analyze Analyze Stain->Analyze e.g., PI or FxCycle reagent

  • Key Reagents: You can use Vybrant DyeCycle stains for live cells or FxCycle reagents for fixed cells. These dyes bind stoichiometrically to DNA, making fluorescence proportional to DNA content [6].
  • Data Interpretation: Analyze samples using flow cytometry. In a DNA content frequency histogram, you should observe a clear increase in the population at the 4N DNA content peak (G2/M phase) and a corresponding decrease in the 2N peak (G1 phase) in treated samples compared to the control [6].

4. Western Blot Analysis (Mechanistic Validation)

  • To confirm the mechanism, perform Western blot analysis on protein lysates from treated and control cells [1] [5].
  • Primary Antibodies: Probe for key proteins involved in the G2/M arrest, including p21, Phospho-Cdc2 (Tyr15), Cdc2, Phospho-Cdc25C (Ser216), and Cdc25C [1]. GAPDH or Tubulin should be used as a loading control [1].

Troubleshooting Common Issues

Here are some potential challenges and solutions based on general cell cycle analysis principles and the specific action of this compound.

Issue Potential Cause Suggested Solution
Weak G2/M arrest signal Inconsistent drug activity or concentration Confirm this compound stock concentration and stability; perform a dose-response curve to find the optimal effective concentration.
High sub-G1 population Significant apoptosis induced by treatment Titrate this compound to a lower concentration that induces cell cycle arrest without causing widespread cell death.
Poor DNA content histogram Inadequate cell fixation or staining Ensure cells are fully fixed and thoroughly washed to remove residual reagents that can cause background noise.
Lack of expected p21 upregulation Cell line-specific variation in mechanism The increase in p21 was noted in DU145 and PC3, but the primary marker is the G2/M peak in flow cytometry.

References

SD-208 tumor penetration efficiency

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 Technical Profile

This compound is a potent and selective small-molecule inhibitor that targets the Transforming Growth Factor-Beta Receptor I (TGF-βRI, also known as ALK5) [1].

  • IC50: 48 nM for TGF-βRI (ALK5) [1]
  • Selectivity: Over 100-fold selectivity for TGF-βRI over TGF-βRII [1]
  • Molecular Weight: 352.75 g/mol [1]
  • CAS Number: 627536-09-8 [1]

Critical Troubleshooting Note: Compound Naming Conflict

Researchers must be aware of a critical naming conflict in the literature. Two distinct compounds are referred to as "this compound":

Compound Target Primary Research Context Key Distinguishing Feature
TGF-β Receptor I (ALK5) Melanoma bone metastasis [2], pulmonary hypertension [3], ovarian follicle development [4] Inhibits TGF-β-mediated Smad phosphorylation and signaling [2].
Protein Kinase D (PKD) Prostate cancer cell proliferation and tumor growth [5] Induces G2/M cell cycle arrest; different chemical structure and synthesis [5].

Always verify the intended target and supplier of this compound to ensure experimental reproducibility. The remainder of this guide refers to the TGF-βRI inhibitor.

Mechanism of Action & Signaling Pathway

This compound acts as an ATP-competitive kinase inhibitor, blocking the intracellular signaling cascade of TGF-β. The following diagram illustrates the pathway and the point of this compound inhibition:

G TGFb Active TGF-β Ligand RII TβRII (Constitutively Active) TGFb->RII Binding RI TβRI (ALK5) RII->RI Trans-phosphorylation pSmad23 Smad2/3 Phosphorylation RI->pSmad23 SmadComplex Smad2/3/4 Complex Formation pSmad23->SmadComplex Smad4 Binding NuclearImport Nuclear Translocation SmadComplex->NuclearImport GeneTrans Target Gene Transcription NuclearImport->GeneTrans Metastasis Proliferation, Invasion, Metastasis, Immune Evasion GeneTrans->Metastasis e.g., PTHrP, IL-11, CTGF SD208 This compound Inhibitor SD208->RI Inhibition

Key Experimental Evidence & Protocols

While direct tumor penetration metrics are unavailable, robust in vivo and in vitro models demonstrate this compound's biological efficacy.

In Vivo Efficacy Models

The table below summarizes key animal studies demonstrating that orally administered this compound reaches tumors and exerts significant biological effects.

Cancer Model Administration & Dose Key Findings Related to Efficacy Reference
Melanoma Bone Metastasis (1205Lu cells in nude mice) 60 mg/kg/day, oral gavage (prevention & treatment protocols) Prevented development of osteolytic bone metastases; reduced size of established lesions. [2]
Glioma (SMA-560 cells in mice) 1 mg/mL, orally Significantly prolonged median survival of glioma-bearing mice. [1]
Prostate Cancer (PC3 xenografts in nude mice) Not specified for TGF-β inhibitor this compound; (Refer to PKD inhibitor study for a different dosing regimen) Significantly abrogated growth of subcutaneous tumor xenografts. [5]
In Vitro Functional Assays

The following experimental protocols are critical for validating this compound's activity in your cellular models.

Protocol 1: Verifying Smad Pathway Inhibition via Western Blot

  • Purpose: To confirm this compound effectively blocks the canonical TGF-β signaling pathway in your cell line.
  • Steps:
    • Cell Treatment: Pre-treat cells with this compound (e.g., 1 µM) for 1 hour, followed by stimulation with TGF-β (e.g., 2-5 ng/mL) for 30-90 minutes [2].
    • Protein Extraction & Western Blot: Use antibodies against phospho-Smad2/3 to detect inhibited phosphorylation. Total Smad2/3 antibodies serve as loading controls [2] [5].

Protocol 2: Assessing Functional Impact via Invasion Assay

  • Purpose: To demonstrate that this compound inhibits TGF-β-induced tumor cell invasion.
  • Steps:
    • Matrigel Coating: Coat Transwell insert membranes with growth factor-reduced Matrigel [2].
    • Cell Seeding & Treatment: Seed serum-starved cells in the upper chamber. Add this compound to the upper chamber and TGF-β to the lower chamber as a chemoattractant.
    • Analysis: After 24 hours, fix, stain, and count cells that have invaded through the Matrigel to the underside of the membrane. This compound should significantly reduce invasion compared to TGF-β-only controls [2].

FAQs & Troubleshooting Guide

Q1: What is a suitable solvent and concentration for in vitro this compound stock solutions? A1: DMSO is the standard solvent. A typical stock concentration is 10 mM. The solubility in DMSO is approximately 9.09 mg/mL (25.77 mM) [1]. Aliquot and store at -20°C to avoid freeze-thaw cycles.

Q2: What are the established in vivo dosing regimens for this compound? A2: As shown in the efficacy table, a dose of 60 mg/kg/day administered orally (by gavage) is well-established in mouse models [2] [3]. The compound is often formulated in a vehicle like 1% methylcellulose [3].

Q3: My this compound experiment shows no effect. What should I check? A3:

  • Confirm Compound Identity: This is the most critical step. Verify with your supplier that you have the TGF-βRI inhibitor this compound, not the PKD inhibitor.
  • Validate Bioactivity: Run a positive control using the Western Blot protocol (Protocol 1) to ensure the compound is active and blocking Smad phosphorylation in your cells.
  • Titrate Concentration: Perform a dose-response curve. While the IC50 is 48 nM, cellular assays often require higher concentrations (e.g., 0.5 - 5 µM) to overcome cellular permeability and achieve full pathway inhibition.
  • Check Pathway Activity: Confirm that your cell model has an active TGF-β signaling pathway by testing with TGF-β alone.

Research Gaps and Future Directions

The main gap in the literature is the absence of direct, quantitative measurements of this compound's tumor penetration efficiency, such as its distribution within a tumor mass or its concentration in tumor tissue versus plasma (tumor-to-plasma ratio).

To address this in your research, you could:

  • Utilize Advanced Formulations: Explore encapsulation of this compound into nanoparticles or liposomes designed for enhanced permeability and retention (EPR) in tumors [6] [7].
  • Employ Bioanalytical Methods: Develop techniques like LC-MS/MS to quantitatively measure this compound concentrations in homogenized tumor tissues and plasma from animal studies.

References

Synthesis and Structure-Activity Relationship (SAR) of SD-208 Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Researchers developed SD-208 analogs by chemically modifying two key regions to probe their contributions to inhibiting PKD1 [1]. The quantitative data from this effort is summarized in the table below.

Table 1: Inhibitory Activity of this compound and Its Analogs Against PKD1 [1]

Compound R1 (Zone 1) R2 (Zone 2) % PKD1 Inhibition
This compound (2-F-5-Cl)Ph 4-Pyridyl 74%
5e (2,5-F₂)Ph 4-Pyridyl 60%
5h (3-CF₃)Ph 4-Pyridyl 60%
5a Ph Ph ≤ 10%
5c Ph 4-Pyridyl ≤ 10%
5j (2-F-5-Cl)Ph Piperazinyl ≤ 10%

The SAR profile of this compound is narrow, meaning activity is highly sensitive to structural changes [1]:

  • Zone 1 (Aryl Group): The 5-chloro-2-fluorophenyl group is critical for activity. Replacing it with a simple phenyl (5a) or a 3,5-dichlorophenyl group (5i) abolished activity. The 2,5-difluorophenyl (5e) and 3-trifluoromethylphenyl (5h) groups were tolerated but resulted in slightly lower potency [1].
  • Zone 2 (Amino Group): The 4-aminopyridine is essential. Replacing it with a phenyl group (5a), a 3-pyridyl group (5f), or a piperazine (5j) led to a complete loss of inhibitory activity [1].

Experimental Protocols for Biological Evaluation

The following methodologies are critical for evaluating the potency and cellular activity of newly synthesized PKD inhibitors.

1. In Vitro Radiometric PKD Kinase Assay This primary screen measures direct inhibition of the PKD1 enzyme [1].

  • Procedure: A radiometric kinase assay is performed using kinase-active recombinant human PKD1. The screening is typically done at a 1 µM concentration of the test compound to identify initial hits. The detailed protocol was described in the supporting information of the original publication [1].

2. Western Blot Analysis for Cellular Target Engagement This method confirms that the inhibitor blocks PKD signaling within cancer cells [1].

  • Cell Lines: Use relevant cancer cell lines, such as prostate cancer PC3, DU145, or LNCaP cells.
  • Procedure:
    • Culture cells and treat them with the inhibitor compound.
    • Lyse cells and extract proteins.
    • Separate proteins by gel electrophoresis and transfer to a membrane.
    • Probe the membrane with antibodies against phospho-Smad2 to assess TGF-β pathway inhibition or other downstream biomarkers like Survivin and Bcl-xL to demonstrate effective PKD inhibition [1] [2] [3].

3. Cell Proliferation Assay This determines the anti-proliferative effect of the inhibitor [1] [4].

  • Procedure:
    • Plate cancer cells (e.g., PC3, DU145) and allow them to adhere.
    • Treat cells with varying concentrations of the test compound.
    • Measure cell proliferation after a set time (e.g., 24-72 hours) using a standard assay like MTT or CellTiter-Glo.
    • The positive result is a potent inhibition of cell proliferation, which should be reversible by overexpressing PKD1 or PKD3 in the cells, confirming the effect is target-specific [1].

Biological Context: PKD and Targeted Inhibition

This compound is a potent, ATP-competitive, pan-PKD inhibitor with low nanomolar potency that is active in cells [1] [4]. The diagrams below illustrate the signaling pathway it targets and the key experiments for validation.

g1 PKD Signaling Pathway and this compound Mechanism PKD PKD Proliferation Proliferation PKD->Proliferation Promotes Survival Survival PKD->Survival Promotes Invasion Invasion PKD->Invasion Promotes Survivin_Bcl_xL Survivin/Bcl-xL PKD->Survivin_Bcl_xL Upregulates SD208 SD208 SD208->PKD Inhibits

g2 Key Experimental Workflow for PKD Inhibitors Start Compound Synthesis Assay1 In Vitro Kinase Assay (Confirm PKD1 Inhibition) Start->Assay1 Assay2 Western Blot Analysis (Check p-Smad2, Survivin) Assay1->Assay2 Assay3 Cell Proliferation Assay Assay2->Assay3 Assay4 Cell Cycle Analysis (G2/M Arrest Check) Assay3->Assay4 Result Confirm Improved Potency Assay4->Result

Troubleshooting Guide for Common Research Challenges

  • Challenge: Synthesized analogs show no activity in the kinase assay.

    • Solution: Verify the structural integrity of the 4-aminopyridine (Zone 2) and the 5-chloro-2-fluorophenyl (Zone 1) moieties. Even minor changes in these zones can completely abolish activity, as seen with compounds 5c and 5j [1].
  • Challenge: Compound is active in vitro but not in cellular assays.

    • Solution: Check the compound's solubility and cellular permeability. Ensure it is dissolved in DMSO and that stock solutions are prepared correctly, as solubility can be a limiting factor [5].
  • Challenge: Need to demonstrate target-specific action in cells.

    • Solution: Perform a rescue experiment by overexpressing PKD1 or PKD3 in the cancer cells. If the anti-proliferative effect of your compound is reversed, it confirms that the effect is specifically due to PKD inhibition [1].

References

Comparative Overview of PKD Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core characteristics of SD-208 and CID 755673 based on published research.

Feature This compound CID 755673
Chemical Class Not specified in detail; analogs derived from a pteridine core [1] [2] Benzoxoloazepinolone [3] [4]
Primary Mechanism ATP-competitive, pan-PKD inhibitor [1] [5] Selective, cell-active PKD inhibitor [6] [4]
In Vitro Potency (IC₅₀) Low nanomolar potency (specific value not provided) [1] [5] PKD1: 182 nM; PKD2: 280 nM; PKD3: 227 nM [6]

| Cellular & Phenotypic Effects | - Inhibits prostate cancer cell proliferation & invasion [1]

  • Induces G2/M cell cycle arrest [1] [5]
  • Increases p21, modulates Cdc2/Cdc25C phosphorylation [1] | - Inhibits prostate cancer cell growth, migration, & invasion [4]
  • Alters cell cycle distribution [6]
  • Blocks PMA-induced nuclear export of HDAC5 [6] | | In Vivo Efficacy | Orally administered This compound for 24 days significantly abrogated growth of PC3 tumor xenografts in mice [1] [5] | Information on in vivo efficacy for cancer models not available in searched articles; shown to ameliorate pancreatitis in a rat model [6] | | Key Advantages | Demonstrated in vivo oral efficacy in a preclinical cancer model; narrow SAR profile [1] [2] | Serves as a foundational molecule and probe; high selectivity over other kinases (PLK1, AKT, PKC isoforms) [6] [4] |

Detailed Experimental Data and Protocols

For reproducibility and deeper understanding, here are the methodologies used to generate the key data for these inhibitors.

In Vitro Kinase Activity Assay

This radiometric assay is a standard method used to determine the IC₅₀ values for both compounds.

  • Procedure: The reaction involves co-incubating purified recombinant human PKD (PKD1, PKD2, or PKD3) with a substrate peptide (e.g., Syntide-2 or HDAC5 peptide), MgCl₂, and [γ-³²P]ATP. The reaction is carried out under linear kinetic conditions. The incorporation of the radioactive phosphate into the substrate is measured after capturing the product on filter papers and counting with a scintillation counter [1] [6].
  • Application: This assay confirmed CID755673 is an effective inhibitor of all three PKD isoforms with IC₅₀ values in the nanomolar range [6]. It was also used to screen for and characterize the potency of this compound and its analogs [1].
Cell-Based Proliferation and Viability Assays

These assays measure the functional consequences of PKD inhibition in cancer cells.

  • Procedure:
    • Cell Counting: The number of viable cells is determined manually upon trypan blue staining, which excludes dead cells [6].
    • Luminescent Viability Assay: A CellTiter-Glo Luminescent Cell Viability Assay can be used. This method measures ATP levels, which directly correlate with the number of metabolically active cells in culture [6].
  • Application: Both CID755673 analogs and this compound caused a potent arrest in prostate cancer cell (e.g., PC3, DU145) proliferation and elevated cytotoxicity [1] [4].
In Vivo Tumor Xenograft Study (this compound)

This protocol demonstrates the in vivo efficacy of this compound.

  • Procedure: PC3 prostate cancer cells are implanted subcutaneously in nude mice to form tumors. This compound is then administered orally to the mice over a course of 24 days. Tumor growth is monitored and compared to a control group. At the endpoint, tumors are analyzed for biomarkers of proliferation (e.g., Ki-67), apoptosis (e.g., TUNEL staining), and PKD pathway activity (e.g., survivin, Bcl-xL levels) [1] [5].
  • Finding: This study showed that this compound treatment significantly abrogated tumor growth, which was associated with reduced proliferation, increased apoptosis, and decreased expression of survivin and Bcl-xL [1] [5].

Key Signaling Pathways and Experimental Workflow

The diagram below illustrates the cellular mechanism of this compound and the typical workflow for evaluating PKD inhibitors, from in vitro screening to in vivo validation.

G cluster_sd208 This compound Cellular Mechanism in Prostate Cancer cluster_workflow PKD Inhibitor Evaluation Workflow SD208 This compound Inhibitor PKD PKD (All Isoforms) SD208->PKD Inhibits p21 ↑ p21 Expression PKD->p21 CdcPath Altered Cdc25C/Cdc2 Phosphorylation PKD->CdcPath CellCycle G2/M Phase Cell Cycle Arrest Outcomes Outcomes: • Inhibited Proliferation • Blocked Invasion • Increased Apoptosis CellCycle->Outcomes p21->CellCycle CdcPath->CellCycle Step1 1. In Vitro Screening (Radiometric Kinase Assay) Step2 2. Cellular Validation (Proliferation & Viability) Step1->Step2 Step3 3. Mechanistic Studies (Western Blot, Cell Cycle) Step2->Step3 Step4 4. In Vivo Efficacy (Tumor Xenograft Model) Step3->Step4

Research Implications and Selection Guide

The choice between these inhibitors depends heavily on your research goals:

  • This compound is the more advanced candidate for preclinical cancer research, particularly if your project requires oral efficacy in vivo. Its ability to induce G2/M arrest and show significant tumor growth inhibition makes it a strong lead for therapeutic development [1] [5].
  • CID 755673 remains an excellent and well-characterized pharmacological tool for foundational in vitro and cell-based studies to dissect PKD function. Its high selectivity makes it ideal for establishing a clear link between PKD activity and a cellular phenotype [6] [4].

It is worth noting that while these compounds are potent and selective, the broader field of PKD inhibitors has faced challenges in achieving isoform selectivity and optimal pharmacokinetic properties, and no PKD inhibitor has yet progressed to clinical trials [3].

References

Comparative Analysis: SD-208 (PKD Inhibitor) vs. kb-NB142-70

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics and experimental data for the Protein Kinase D (PKD) inhibitors SD-208 and kb-NB142-70.

Characteristic This compound (PKD Inhibitor) kb-NB142-70
Primary Target Protein Kinase D (PKD) family (pan-inhibitor) [1] [2] Protein Kinase D (PKD) family (pan-inhibitor) [3] [4]
Mechanism ATP-competitive inhibitor [1] [2] Not explicitly stated; analog of CID755673 [3]
In Vitro Potency (IC50) Low nanomolar range (specific values not provided) [1] [2] PKD1: 28.3 nM; PKD2: 58.7 nM; PKD3: 53.2 nM [4]

| Cellular & In Vivo Efficacy | - Inhibited prostate cancer (PC3) cell proliferation & invasion [1]

  • Induced G2/M cell cycle arrest [1]
  • Oral administration significantly reduced PC3 tumor xenograft growth in mice [1] [2] | - Inhibited prostate cancer cell proliferation, migration, and invasion [3]
  • Showed prominent cytotoxic effects [3]
  • Inactive in mouse xenograft models due to rapid metabolism and low tumor concentration [5] | | Key Limitations | Narrow structure-activity relationship (SAR) profile [1] [2] | Rapid metabolism (plasma half-life: 6 minutes in mice), leading to poor in vivo efficacy [5] |

Detailed Experimental Data and Protocols

The following sections provide more detail on the experimental evidence supporting the summary above.

For this compound (PKD Inhibitor):
  • In Vitro Kinase Assay: An in vitro radiometric kinase assay was used to identify this compound from a library of kinase inhibitors. Its potency was confirmed by measuring inhibition of recombinant human PKD1 activity [1] [2].
  • Cell Proliferation & Cycle Analysis: Prostate cancer cells (PC3, DU145) were treated with this compound. Cell proliferation was measured via metabolic assays. To investigate mechanism, researchers performed Western blot analysis, showing increased levels of p21 and phosphorylation of Cdc2 and Cdc25C, indicating G2/M phase arrest [1].
  • In Vivo Xenograft Model: Mice with subcutaneous PC3 prostate cancer tumors were treated with this compound (orally) for 24 days. Tumor volumes were measured regularly. At the endpoint, tumors were analyzed; the this compound group showed significantly reduced tumor growth, decreased cell proliferation (Ki-67 staining), increased apoptosis, and reduced expression of PKD biomarkers like survivin and Bcl-xL [1] [2].
For kb-NB142-70:
  • In Vitro Kinase Assay: The half-maximal inhibitory concentration (IC50) was determined using enzymatic assays against the three PKD isoforms, showing low nanomolar potency [4].
  • Cell-Based Assays: In prostate cancer cells (PC3, DU145, LNCaP), the compound inhibited PKD1 autophosphorylation (measured by Western blot) and cellular growth (measured by MTT assay). It also reduced cell migration and invasion in Boyden chamber (Transwell) assays [3].
  • In Vivo Pharmacokinetics/Pharmacodynamics (PK/PD): In mice bearing PC-3 xenografts, kb-NB142-70 was administered intravenously. Plasma and tumor tissue concentrations were measured over time (5 to 1440 min) using HPLC-UV. The study found a low maximum tumor concentration (Cmax: 11.8 nmol/g) and a very short plasma half-life (6 min), explaining its lack of efficacy despite promising in vitro activity [5].

Critical Clarification: The Two SD-208s

The name "this compound" is used for two different molecules in the scientific literature, which is a major source of potential confusion.

  • This compound as a PKD Inhibitor: This is the compound detailed in this guide, studied for its effects in prostate cancer [1] [2].
  • This compound as a TGF-β Receptor I Inhibitor: A different molecule, also called this compound, is a well-known inhibitor of the Transforming Growth Factor-Beta (TGF-β) receptor. It has been studied in models of melanoma bone metastasis [6], fibrosis [7], and colon cancer [8].

Experimental Workflow for In Vivo Efficacy

The diagram below illustrates the general workflow used in the studies to evaluate the in vivo efficacy of these compounds.

Start Start In Vivo Efficacy Study CellPrep Cell Line Preparation (e.g., PC3 prostate cancer cells) Start->CellPrep Implant Tumor Implantation (Subcutaneous xenograft in mice) CellPrep->Implant Group Randomization into Groups (Control vs. Treatment) Implant->Group Dosing Compound Administration (e.g., Oral this compound or IV kb-NB142-70) Group->Dosing Monitor Tumor Volume Monitoring Dosing->Monitor Endpoint Study Endpoint Monitor->Endpoint Analysis Tissue Collection & Analysis (Tumor weight, IHC, Western Blot) Endpoint->Analysis

Key Takeaways for Researchers

  • For Targeting PKD In Vivo: Among the searched compounds, This compound (the PKD inhibitor) is the more efficacious choice for in vivo studies, as it has demonstrated significant oral activity in reducing tumor growth in mouse models [1] [2].
  • For In Vitro PKD Studies: kb-NB142-70 is an extremely potent and selective PKD inhibitor in cellular systems [3] [4]. However, its rapid metabolism limits its utility for in vivo applications [5].
  • Context is Crucial with "this compound": Always verify the target and context of any study mentioning "this compound." It could refer to either a PKD inhibitor or a TGF-β pathway inhibitor, which have different mechanisms and research applications.

References

Biochemical Profile & Selectivity of SD-208

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core biochemical and cellular activity data for SD-208, which demonstrates its high selectivity as a TGF-β Receptor I (ALK5) kinase inhibitor.

Parameter Value Experimental Context / Description
IC₅₀ (TGF-βRI) 48 nM [1] In vitro kinase assay.
Selectivity (vs. TGF-βRII) >100-fold [1] [2] Based on comparative IC₅₀ values.
Cellular Effect Blocks TGF-β-induced Smad2/3 phosphorylation and Smad3/4-specific transcription [3]. Demonstrated in human melanoma cell lines.
Functional Outcomes Reduces constitutive and TGF-β-evoked migration and invasion [1] [2]; enhances immunogenicity in glioma cells [2]. In vitro assays using murine and human cell lines.
In Vivo Efficacy 60 mg/kg/day (oral gavage) significantly reduced osteolytic bone metastases in a mouse model of human melanoma [3].

Key Experimental Protocols

To help you evaluate and potentially replicate the key findings, here are the methodologies for critical experiments cited in the profiles.

  • Smad3/4-Specific Luciferase Reporter Assay [3]

    • Transfection: Melanoma cells (e.g., 1205Lu, WM852) are transfected at 70-80% confluency in 24-well plates using a polycationic compound like Fugene. A reporter plasmid such as (CAGA)9-MLP-luc (containing nine repeats of the SMAD3/4-specific CAGA sequence) is used alongside a control vector (e.g., pRL-TK for normalization).
    • Treatment: 4 hours post-transfection, cells are pre-incubated with this compound (typically at 1 μM) for 1 hour, followed by a 16-hour incubation with or without TGF-β (e.g., 2-5 ng/mL).
    • Analysis: Cells are lysed, and luciferase activities are measured using a dual-luciferase assay kit. Results are expressed as fold change relative to control.
  • Matrigel Invasion Assay [3]

    • Setup: Tissue culture Transwell inserts (8-μm pore size) are coated with growth factor-reduced Matrigel (e.g., 10 μg in PBS) and reconstituted with medium.
    • Cell Invasion: Cells (e.g., 5 x 10⁴) are seeded in serum-free medium in the upper chamber. The lower chamber contains medium with 0.1% FCS as a chemoattractant. This compound is added to the upper chamber during pre-incubation and throughout the assay.
    • Quantification: After 24 hours, non-invading cells on the upper membrane surface are removed. Cells that have invaded to the underside are fixed, stained (e.g., with Diff-Quik), and counted by bright-field microscopy in six random fields at 200x magnification.
  • In Vivo Efficacy Model for Bone Metastasis [3]

    • Tumor Inoculation: Nude mice are inoculated with human melanoma cells (e.g., 1205Lu) into the left cardiac ventricle to model hematogenous spread to bone.
    • Drug Administration: this compound is administered daily by oral gavage. In a prevention protocol, treatment (e.g., 60 mg/kg/day) starts 2 days before tumor inoculation. In a treatment protocol, it begins after established metastases are visible.
    • Assessment: Osteolytic bone metastases are monitored and quantified over time using methods like radiography. Bone lesion size and number are compared between vehicle and this compound-treated groups.

Mechanism of Action and Selectivity

This compound is an ATP-competitive inhibitor that specifically targets the kinase domain of TGF-βRI (ALK5) [2]. The following diagram illustrates how this compound exerts its highly selective action within the TGF-β signaling pathway.

G cluster_latent Extracellular Space cluster_membrane Plasma Membrane cluster_cyto Cytoplasm / Nucleus LatentTGFB Latent TGF-β Complex ActiveTGFB Active TGF-β LatentTGFB->ActiveTGFB Activation TBRII TGF-βRII ActiveTGFB->TBRII Binds TBRI TGF-βRI (ALK5) TBRII->TBRI Recruits & Phosphorylates pSmad23 p-Smad2/3 TBRI->pSmad23 Phosphorylates TBRI->pSmad23 Blocked Phosphorylation SD208 This compound SD208->TBRI Inhibits Smad4 Smad4 pSmad23->Smad4 Binds Complex p-Smad2/3/Smad4 Complex Smad4->Complex TargetGenes Pro-fibrotic/Pro-metastatic Target Gene Expression Complex->TargetGenes Transcription Inhibition Inhibition of Gene Expression Inhibition->TargetGenes

The diagram shows that this compound achieves its selectivity by competitively binding to the ATP-binding pocket of TGF-βRI (ALK5), preventing the receptor from phosphorylating its downstream substrates, Smad2 and Smad3 [1] [2]. This specific action halts the formation of the active Smad complex and the subsequent transcription of genes that drive processes like epithelial-to-mesenchymal transition (EMT), invasion, and metastasis [3] [4]. Its >100-fold selectivity over TGF-βRII confirms that it specifically targets the type I receptor and avoids off-target effects on the type II receptor [1].

Research Context and Considerations

  • Therapeutic Rationale: Inhibiting TGF-βRI is a promising strategy because in advanced diseases, TGF-β signaling often switches to promote tumor progression, metastasis, and fibrosis by driving EMT, immune suppression, and extracellular matrix production [5] [4].
  • Current Status of TGF-βRI Inhibitors: While this compound is a well-characterized research tool, the clinical pipeline has advanced with other candidates. Over 25 companies are developing TGF-β pathway inhibitors, with several small-molecule TGF-βRI inhibitors like galunisertib (LY2157299) and vactosertib (TEW-7197) currently in clinical trials for oncology and fibrotic indications [6] [5].
  • Key Consideration - Therapeutic Window: A critical challenge in systemically targeting the TGF-β pathway is its role in maintaining immune homeostasis. Pan-inhibition can lead to adverse effects, as seen with some clinical candidates which caused dose-limiting cardiac toxicity (aortic valve thickening) and anemia [7]. This underscores the importance of the high selectivity exhibited by compounds like this compound.

References

Quantitative Profile of ALK5 Inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the available biochemical and cellular activity data for several ALK5 inhibitors.

Inhibitor Name Reported IC₅₀ (ALK5) Selectivity (vs. TβRII) Therapeutic Context / Key Findings
SD-208 48 nM (cell-free assay) [1] >100-fold [1] Attenuated and reversed pulmonary hypertension in rat models; inhibited glioma cell growth and migration in vitro and in vivo [1] [2].
SB525334 Information missing Information missing Reversed pulmonary arterial pressure and right ventricular hypertrophy in a rat model of pulmonary arterial hypertension (PAH) [3].
Compound 8 0.7 µM (cell-free assay) [4] Information missing A novel inhibitor identified via HTS; inhibits TGF-β-induced SMAD nuclear translocation (EC₅₀ 0.8 µM); exhibits mixed-type inhibition [4].
Vactosertib (EW-7197) Information missing Information missing Cited as a clinical candidate; specific potency data not in search results [5].
Galunisertib (LY2157299) Information missing Information missing Cited as a clinical candidate; specific potency data not in search results [5].
GW788388 Information missing Information missing Cited as a clinical candidate; specific potency data not in search results [5].
PF-06952229 Information missing Information missing A novel TGF-β-R1 inhibitor in clinical development for cancer; specific potency data not in search results [6].

Key Experimental Protocols

Here are the methodologies from pivotal studies validating the efficacy of this compound and other ALK5 inhibitors.

  • Kinase Activity Assay (for IC₅₀ determination): The inhibitory activity of this compound was determined by measuring its ability to block the incorporation of radiolabeled ATP into a peptide or protein substrate by the ALK5 kinase. Reactions included the kinase, substrate, and ATP. After stopping the reaction, the substrate was captured, and incorporated radioactivity was measured via a scintillation counter. Inhibition was calculated by comparing counts in the presence and absence of the compound [1].
  • In Vitro Cell Proliferation/Migration Assay: To assess the effect of this compound on glioma cells, murine SMA-560 and human LN-308 glioma cells were cultured with or without this compound (1 µM) for 48 hours. Cells were pulsed with [³H]thymidine during the last 24 hours to measure DNA synthesis, and incorporated radioactivity was quantified using a liquid scintillation counter as a proxy for proliferation [1].
  • In Vivo Efficacy in Disease Models:
    • Pulmonary Hypertension Model: this compound was administered orally (20 mg/kg or 60 mg/kg, twice daily) in a rat monocrotaline (MCT)-induced pulmonary hypertension model. Efficacy was evaluated through hemodynamic monitoring (measuring pulmonary arterial pressure), assessment of right ventricular hypertrophy, and computerized morphometric analysis of pulmonary arteriole muscularization [2].
    • Glioma Model: VM/Dk mice bearing SMA-560 tumors were treated with this compound (1 mg/mL) administered orally in drinking water. The primary endpoint was a significant prolongation of median survival in the treated group [1].

ALK5 Signaling and Inhibitor Mechanism

The following diagram illustrates the TGF-β/ALK5 signaling pathway and the point of inhibition for compounds like this compound.

G TGFb TGF-β Ligand TbRII TβRII Receptor TGFb->TbRII Binds ALK5 ALK5 (TβRI) TbRII->ALK5 Phosphorylates pSmad23 p-Smad2/3 ALK5->pSmad23 Phosphorylates Smad4 Smad4 pSmad23->Smad4 Binds Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates GeneExp Target Gene Expression Nucleus->GeneExp Regulates Inhibitor This compound/ALK5 Inhibitor Inhibitor->ALK5  Inhibits

Therapeutic Contexts for ALK5 Inhibition

Research highlights the potential of ALK5 inhibition in multiple disease areas:

  • Cancer: this compound has shown efficacy in reducing primary tumor growth and metastasis in preclinical models. It inhibits TGF-β-evoked migration and invasion of glioma cells and enhances immunogenicity [1] [6].
  • Fibrotic Diseases & Pulmonary Hypertension: ALK5 is a promising target for fibrotic diseases [6]. This compound and SB525334 have demonstrated significant efficacy in reversing established pulmonary hypertension and vascular remodeling in rat models [3] [2].
  • Aging Research: Inhibiting the TGF-β/ALK5 pathway is being explored in longevity research. A combination of an Alk5 inhibitor and oxytocin significantly extended lifespan and healthspan in elderly, frail male mice, highlighting the potential for rejuvenating therapies [7].

Research Considerations

When evaluating ALK5 inhibitors, keep these points in mind:

  • Clinical Development Pipeline: Several ALK5 inhibitors are in clinical trials, but the pipeline faces challenges, including cardiac toxicity observed in preclinical models [6].
  • Focus on TβRII Degradation: Emerging strategies focus on targeted degradation of TβRII rather than kinase inhibition, which may offer improved selectivity and reduced off-target effects [5].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 works by specifically blocking the kinase activity of TGF-βRI. The diagram below illustrates where this compound acts within the canonical TGF-β signaling pathway.

g Ligand TGF-β Ligand TbRII TβRII (Type II Receptor) Ligand->TbRII Binds TbRI TβRI (Type I Receptor/ALK5) TbRII->TbRI Activates pSmad Smad2/3 Phosphorylation TbRI->pSmad Phosphorylates Complex Smad2/3/4 Complex Formation pSmad->Complex Nucleus Nuclear Translocation Complex->Nucleus Response Gene Expression (e.g., PTHrP, IL-11) Nucleus->Response SD208 This compound Inhibitor SD208->TbRI Blocks Kinase Activity

This inhibition prevents the downstream phosphorylation of Smad2 and Smad3, their complex formation with Smad4, and the subsequent regulation of target genes that are involved in cancer progression and metastasis, such as PTHrP, IL-11, and CTGF [1].

Key Experimental Evidence and Protocols

The high selectivity of this compound has been demonstrated in various experimental models. Here is a summary of key findings and the methodologies used.

Experimental Model Key Finding Supporting Reference
In Vitro (Glioma Cells) Inhibits constitutive and TGF-β-evoked migration and invasion [2]. Uhl et al., 2004
In Vitro (Various Cells) Blocks TGF-β-induced Smad2/3 phosphorylation and SMAD3/4-driven transcription [1] [2]. Cancer Res. 2011
In Vivo (Melanoma Bone Metastasis) Prevents development and reduces progression of osteolytic bone lesions in mice [1] [3]. Cancer Res. 2011
In Vivo (Glioma Model) Significantly prolongs median survival of SMA-560 glioma-bearing mice [2]. Uhl et al., 2004
Detailed Experimental Protocols

The high selectivity of this compound is confirmed through several standardized experimental approaches:

  • Smad Phosphorylation Assay: Cells are treated with TGF-β1 with or without this compound pre-incubation. Phospho-Smad2/3 levels are analyzed by Western blot using specific antibodies (e.g., anti-phospho-Smad2/3). This compound pre-treatment effectively blocks TGF-β-induced Smad2/3 phosphorylation [1].
  • Smad-Dependent Luciferase Reporter Assay: Cells are transfected with a Smad3/4-specific reporter plasmid (e.g., (CAGA)9-MLP-luc). After transfection, cells are pre-treated with this compound and then stimulated with TGF-β. Luciferase activity is measured, showing that this compound inhibits Smad3/4-specific transcription [1].
  • Matrigel Invasion Assay: Cell invasiveness is measured using Matrigel-coated Transwell inserts. Cells are placed in the upper chamber with serum-free medium, and this compound is added. After incubation, invaded cells on the underside are stained and counted. This compound treatment significantly reduces TGF-β-induced invasion through the Matrigel barrier [1].

Summary for Researchers

This compound is a well-characterized and highly selective TGF-βRI kinase inhibitor. Its >100-fold specificity over TGF-βRII makes it a valuable tool for dissecting the specific roles of TGF-βRI kinase activity in various disease processes, particularly in cancer, fibrosis, and immune regulation.

References

Reported Kinase Inhibition Profiles of SD-208

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the two distinct kinase targets and inhibitory activities (IC50 values) reported for SD-208 in different studies:

Target Kinase Reported IC50 Values Description Citation

| Protein Kinase D (PKD) Family | PKD1: 107 nM PKD2: 94 nM PKD3: 105 nM | Described as a novel, potent, ATP-competitive pan-PKD inhibitor. It blocks prostate cancer cell proliferation and tumor growth in vivo. | [1] [2] [3] | | Transforming Growth Factor-Beta Receptor I (TGF-β-RI / ALK5) | Not precisely quantified in available results | Identified in earlier studies as a small-molecule inhibitor of TGF-β-RI kinase, blocking TGF-β-induced Smad phosphorylation and signaling. It reduces tumor growth and invasiveness in melanoma and glioma models. | [4] [5] |

Experimental Methodologies for Kinase Profiling

The search results describe general experimental approaches for generating kinase selectivity data, though not the specific protocols used for this compound.

  • In Vitro Kinase Assays: The primary method for profiling involves in vitro radiometric kinase assays [1]. In such assays, purified kinases are incubated with the inhibitor (this compound) and a substrate in the presence of radioactive ATP. The transfer of phosphate to the substrate is measured to determine the level of kinase inhibition [1].
  • Selectivity Profiling Panels: To assess selectivity, inhibitors are tested against a panel of diverse kinases. These panels can contain kinases representative of the human kinome and are formatted for high-throughput screening, allowing efficiency in profiling multiple compounds or concentrations [6] [7]. The data quality from these panels is suitable for computational modeling and the rational design of inhibitors with defined selectivity profiles [7].

The diagram below illustrates the general workflow for biochemical kinase selectivity profiling:

Start Start Kinase Selectivity Profiling AssayFormat Choose Assay Format Start->AssayFormat Radiometric Radiometric Assay (e.g., Flashplate) AssayFormat->Radiometric NonRadiometric Non-Radiometric Assay (e.g., Mobility Shift) AssayFormat->NonRadiometric KinasePanel Incubate with Kinase Selectivity Panel Radiometric->KinasePanel NonRadiometric->KinasePanel DataAnalysis Data Analysis & Selectivity Profile KinasePanel->DataAnalysis

Interpretation and Research Implications

The dual identity of this compound highlights a critical consideration for researchers in the field.

  • Target Selectivity Consideration: The fact that this compound is reported as a potent inhibitor for two distinct kinase targets (PKD and TGF-β-RI) suggests it may have broader kinase selectivity issues [2]. A true understanding of its cellular mechanisms requires a full selectivity profile.
  • Context for Existing Research: The biological effects of this compound reported in various cancer studies (e.g., on cell proliferation, invasion, and tumor growth) [1] [4] should be interpreted with the knowledge that these effects could be mediated by inhibition of PKD, TGF-β-RI, or other off-target kinases.

References

SD-208 compared to other TGF beta inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 at a Glance

This compound is a potent, ATP-competitive small-molecule inhibitor that selectively targets the Transforming Growth Factor-Beta Receptor I (TGFβRI, also known as ALK5) [1] [2] [3].

  • IC50 for TGFβRI (ALK5): 48 nM [1] [3]
  • Selectivity: Over 100-fold selective for TGFβRI over TGFβRII, and more than 17-fold selective over other common kinases [1] [3].
  • Primary Mechanism: It inhibits the kinase activity of TGFβRI, thereby preventing the phosphorylation and activation of downstream SMAD proteins (Smad2/3), which blocks the canonical TGF-β signaling pathway [4] [2] [3].

Comparative Analysis of TGF-β Inhibitors

The table below summarizes how this compound compares to other major classes of TGF-β pathway inhibitors.

Inhibitor Class / Name Key Characteristics Mechanism of Action Selectivity / Key Differentiators
This compound (Small Molecule) IC50: 48 nM (TGFβRI); Orally bioavailable [1] [2] [3] Selective TGFβRI kinase inhibitor; blocks Smad2/3 phosphorylation [5] [2] >100-fold selectivity for TGFβRI over TGFβRII [1]
SB-525334 (Small Molecule) Often used in comparative studies for biological activity [4] TGFβRI kinase inhibitor [4] Details on selectivity profile relative to this compound are less emphasized in the available data [4]
Novel Peptide Inhibitors (PIs) (In silico-designed) Demonstrated significant reduction in TGF-β pathway activity with no observed cytotoxicity [4] Bind to TGFβRI/TGFβRII receptor complex, preventing TGF-β ligand binding [4] Competitive inhibition; may offer a different binding mechanism compared to small molecule kinase inhibitors [4]
Bintrafusp Alfa (Bifunctional Fusion Protein) "Trap" molecule; evaluated in clinical trials [6] Dual-targeting; acts as a TGF-β ligand trap and PD-L1 inhibitor [6] Simultaneously targets immunosuppressive TGF-β and PD-L1 pathways [6]
AVID200 (Ligand Trap) Computationally designed; evaluated in clinical trials [6] TGF-β ligand trap; binds and neutralizes TGF-β isoforms [6] High specificity for TGF-β1 and TGF-β3 isoforms [6]
Luspatercept (Ligand Trap) Recombinant fusion protein; approved for specific blood disorders [6] Ligand trap for TGF-β superfamily ligands (e.g., GDF8, GDF11) [6] Primarily targets a different subset of the TGF-β superfamily pathway [6]

Key Experimental Data and Protocols

This compound's efficacy has been validated across multiple in vitro and in vivo models. Key experimental findings and methodologies are summarized below.

Experimental Model Key Findings Dosage & Administration

| Murine Glioma (SMA-560) Model [2] | - Blocked TGF-β-evoked migration/invasion

  • Enhanced immunogenicity; increased tumor infiltration by NK cells, CD8+ T cells, macrophages
  • Prolonged median survival from 18.6 to 25.1 days | Systemic administration; oral gavage [2] | | Human Melanoma Bone Metastasis Model [5] | - Blocked TGF-β-induced Smad3 phosphorylation, invasion, expression of pro-metastatic genes (PTHrP, IL-11, CTGF)
  • Prevented development of osteolytic bone metastases
  • Reduced size of established osteolytic lesions | 60 mg/kg/day; oral gavage [5] | | In Vitro Immunogenicity Assay [2] | - Enhanced lytic activity of peripheral blood lymphocytes and T cells against glioma targets
  • Restored lytic activity of NK cells suppressed by TGF-β
  • Increased IFN-γ and TNF-α release; reduced IL-10 | 1 μM concentration in cell culture [2] [3] |

To visualize how this compound acts within the TGF-β signaling pathway and the points targeted by different inhibitor classes, refer to the following diagram:

G cluster_smad cluster_nucleus Nucleus TGFb TGF-β Ligand RII TGFβRII TGFb->RII 1. Ligand Binding RI TGFβRI (ALK5) RII->RI 2. Receptor Recruitment & Activation pSmad23 p-Smad2/3 RI->pSmad23 3. SMAD Phosphorylation Smad4 Smad4 pSmad23->Smad4 4. Complex Formation Complex p-Smad2/3/Smad4 Complex Smad4->Complex Nucleus Complex->Nucleus 5. Nuclear Translocation TargetGene Target Gene Expression Nucleus->TargetGene 6. Transcription L1 Ligand Traps (e.g., Bintrafusp Alfa, AVID200) L1->TGFb L2 Peptide Inhibitors (PIs) L2->RII L3 TGFβRI Kinase Inhibitors (e.g., this compound, SB-525334) L3->RI

Key Experimental Protocols from the Literature:

  • Luciferase Reporter Assay: Used to measure the effect of this compound on TGF-β-induced SMAD signaling. Cells are transfected with a SMAD-responsive reporter construct. After this compound pre-treatment and TGF-β stimulation, luciferase activity is measured, showing significant luminescence reduction with this compound [4] [5].
  • Western Blotting: Used to detect phosphorylation levels of Smad2/3. This compound treatment effectively blocks TGF-β-induced Smad2/3 phosphorylation, confirming pathway inhibition at the protein level [5] [2].
  • Matrigel Invasion Assay: Used to assess cell invasiveness. Cells are plated in Transwell inserts coated with Matrigel. This compound treatment significantly inhibits constitutive and TGF-β-evoked invasion through the matrix [5] [2].
  • In Vivo Bone Metastasis Models: Mice inoculated with cancer cells via the left cardiac ventricle are treated with this compound via oral gavage. Outcomes are assessed by quantifying osteolytic bone lesions using imaging and histology [5].

Strategic Considerations for Researchers

When selecting a TGF-β inhibitor for a research or development program, consider these points:

  • Strengths of this compound: Its well-documented efficacy in preclinical cancer and metastasis models, particularly where TGF-β drives immunosuppression and invasion, makes it a robust tool compound. Its oral bioavailability is a key differentiator from many biologic approaches [5] [2].
  • Emerging Alternatives: Peptide inhibitors (PIs) represent a novel approach with promising in vitro activity and no observed cytotoxicity, but they require further validation [4]. Bifunctional agents like Bintrafusp alfa highlight a strategic trend of co-targeting TGF-β with other immune checkpoints to overcome complex resistance mechanisms in the tumor microenvironment [6].
  • The Selectivity Challenge: A significant challenge in the field is developing inhibitors that block pathological TGF-β signaling without disrupting its vital physiological roles in normal tissues. While this compound is selective for TGFβRI over TGFβRII, it still inhibits all signaling downstream of this receptor. The development of isoform-specific inhibitors (e.g., targeting TGF-β1 specifically) is an area of active investigation to improve therapeutic windows [7].

References

Mechanisms of Action: TGF-β vs PKD Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

SD-208 exerts its effects by blocking two separate signaling pathways. The diagrams below illustrate these distinct mechanisms.

TGF-β Pathway Inhibition [1] [2] this compound inhibits the Transforming Growth Factor-Beta (TGF-β) pathway by specifically targeting the TGF-β receptor I (TβRI) kinase. This blockade prevents downstream Smad signaling, which is involved in cell invasion, metastasis, and immune suppression.

tfgb_pathway TGFB TGFB TbRII TbRII TGFB->TbRII TbRI TbRI TbRII->TbRI pSmad pSmad TbRI->pSmad Phosphorylation GeneTranscription GeneTranscription pSmad->GeneTranscription Inhibitor Inhibitor Inhibitor->TbRI this compound Blocks

PKD Pathway Inhibition [3] this compound inhibits all three isoforms of Protein Kinase D (PKD) by competitively binding to the ATP-binding site of the kinase domain. This inhibition affects processes like cell proliferation, survival, and cell cycle progression.

pkd_pathway GrowthFactors GrowthFactors PKCActivation PKCActivation GrowthFactors->PKCActivation PKD PKD PKCActivation->PKD Phosphorylation p21 p21 PKD->p21 Cdc2_Cdc25C Cdc2_Cdc25C PKD->Cdc2_Cdc25C Modulates Survivin Survivin PKD->Survivin Regulates Bcl_xL Bcl_xL PKD->Bcl_xL Regulates G2_M_Arrest G2_M_Arrest p21->G2_M_Arrest Cdc2_Cdc25C->G2_M_Arrest PKDInhibitor PKDInhibitor PKDInhibitor->PKD this compound Blocks

Comparative Experimental Data and Protocols

The table below summarizes the key experimental findings for this compound's dual inhibition, highlighting the different biological processes it affects.

Inhibition Aspect TGF-β Pathway Inhibition [1] [2] PKD Pathway Inhibition [3]
Primary Target TGF-β Receptor I (TβRI) Kinase Pan-PKD (PKD1, PKD2, PKD3)
Reported Potency (IC₅₀) Not explicitly quantified in results PKD1: 107 nM; PKD2: 94 nM; PKD3: 105 nM
Key In Vitro Effects Blocks Smad2/3 phosphorylation; Reduces invasion & migration; Alters expression of PTHrP, IL-11, CTGF Inhibits cancer cell proliferation & survival; Blocks cancer cell invasion; Induces G2/M cell cycle arrest
Key In Vivo Models/Effects Mouse models of melanoma bone metastasis & glioma; Prevents/reduces osteolytic lesions & tumor growth Prostate cancer (PC3) xenograft model; Oral administration significantly abrogates tumor growth

Summary of Key Experimental Protocols

The methodologies from pivotal studies demonstrate how the effects of this compound were tested.

For TGF-β Pathway Analysis [1]

  • In Vitro Signaling: Melanoma cell lines were treated with this compound followed by TGF-β stimulation. Smad phosphorylation was assessed by Western blotting using a phospho-Smad2/3 antibody. Smad-dependent transcription was measured using a (CAGA)9-MLP-luc reporter plasmid.
  • In Vitro Invasion: Matrigel-coated Transwell inserts were used. Cells were placed in the upper chamber, and their invasion toward a serum gradient was measured after 24 hours. Invaded cells on the underside were stained and counted.
  • In Vivo Bone Metastasis: Nude mice were inoculated with 1205Lu melanoma cells via the left cardiac ventricle. This compound (60 mg/kg/day) or vehicle was administered by oral gavage, either starting preventively (2 days before tumor cells) or therapeutically on established metastases.

For PKD Pathway Analysis [3]

  • In Vitro Kinase Assay: An in vitro radiometric kinase assay screened inhibitors against recombinant human PKD1. This compound was identified as a potent, ATP-competitive inhibitor.
  • Cell Proliferation & Cycle: Prostate cancer cell proliferation was measured after this compound treatment. Cell cycle arrest was analyzed by assessing markers like p21, phosphorylated Cdc2, and Cdc25C via Western blot.
  • In Vivo Xenograft: PC3 prostate cancer cells were injected subcutaneously into nude mice. This compound was administered orally for 24 days. Tumor volume was measured, and harvested tumors were analyzed for proliferation and apoptosis markers.

Key Research Implications

  • Informed Experimental Design: Your results will depend heavily on which pathway is dominant in your biological context. In cancer types where both pathways are active, the observed phenotype could be a combination of both inhibitory effects [1] [3].
  • Interpretation of Controls: When using this compound as a "selective" tool inhibitor in mechanistic studies, caution is needed in data interpretation. Rescue experiments with pathway-specific activators or genetic manipulations are crucial to confirm that an observed effect is due to the intended target.
  • Therapeutic Potential: The dual activity could be advantageous, as it simultaneously targets multiple pro-cancerous processes (e.g., metastasis and proliferation). However, it could also increase the risk of off-target effects in a therapeutic setting.

References

SD-208 in vivo efficacy validation multiple models

Author: Smolecule Technical Support Team. Date: February 2026

In Vivo Efficacy of SD-208 Across Disease Models

The table below summarizes the key findings from the search results regarding this compound's performance in animal models.

Disease Model Target Dosing Regimen Key Efficacy Findings Reported Mechanisms & Biomarkers Citation
Prostate Cancer (PC3 cell xenograft) Protein Kinase D (PKD) Oral; 24 days Significantly abrogated growth of subcutaneous tumors ↓ Proliferation, ↑ Apoptosis, ↓ Survivin, ↓ Bcl-xL [1]
Glioma (SMA-560 intracranial) TGF-β Receptor I Oral; from day 3 post-implant Prolonged median survival from 18.6 to 25.1 days ↑ Tumor infiltration by NK cells, CD8+ T cells, macrophages [2]
Melanoma Bone Metastasis (1205Lu cardiac inoculation) TGF-β Receptor I 60 mg/kg/day; Oral (Prevention & Treatment protocols) Prevented osteolytic bone metastases; reduced size of established lesions ↓ Expression of PTHrP, IL-11, CTGF, RUNX2 [3]

Experimental Protocols for Key Studies

Here are the detailed methodologies for the in vivo experiments cited in the tables above.

  • Prostate Cancer Model (PKD Inhibition): Nude mice were inoculated subcutaneously with PC3 prostate cancer cells. This compound was administered orally for 24 days. Tumor growth was monitored, and at the endpoint, tumors were analyzed for changes in proliferation and apoptosis markers, as well as the expression of PKD biomarkers like survivin and Bcl-xL [1].
  • Glioma Model (TGF-β Inhibition): Syngeneic VM/Dk mice were implanted intracranially with SMA-560 glioma cells. This compound treatment was initiated systemically 3 days after tumor implantation. The primary outcome was animal survival. Histological analysis of brain tumors was performed to assess immune cell infiltration [2].
  • Melanoma Bone Metastasis Model (TGF-β Inhibition): Nude mice were inoculated with 1205Lu human melanoma cells via the left cardiac ventricle to establish bone metastases. This compound (60 mg/kg/day) was administered by oral gavage. Studies included both a prevention protocol (treatment started before metastases developed) and a treatment protocol (for established lesions). Effects were assessed using radiographic analysis of bone lesions and examination of TGF-β target gene expression [3].

Mechanisms of Action and Signaling Pathways

The search results reveal that this compound is a potent inhibitor with high specificity, though it has been characterized against two distinct primary targets in different studies.

Primary Targets and Selectivity
  • As a TGF-βRI (ALK5) Inhibitor: this compound is a selective TGF-β Receptor I kinase inhibitor with a reported IC50 of 48 nM. It demonstrates more than 100-fold selectivity over TGF-βRII [4].
  • As a PKD Inhibitor: In another study, this compound was identified as a novel, ATP-competitive, pan-PKD inhibitor with low nanomolar potency [1].

The following diagrams illustrate the two distinct signaling pathways targeted by this compound according to the different studies.

g1 This compound as a TGF-β Pathway Inhibitor TGFb TGF-β TbRII TβRII TGFb->TbRII TbRI TβRⅠ (ALK5) TbRII->TbRI pSmad23 p-Smad2/3 TbRI->pSmad23 Inhibitor This compound Inhibitor->TbRI Smad23 Smad2/3 Complex p-Smad2/3/Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocates to TargetGenes Metastasis Gene Expression (PTHrP, IL-11, CTGF, RUNX2) Nucleus->TargetGenes

g2 This compound as a Protein Kinase D (PKD) Inhibitor PKD PKD Isoforms (PKD1, PKD2, PKD3) Downstream Downstream Signaling PKD->Downstream Inhibitor This compound Inhibitor->PKD G2Arrest G2/M Cell Cycle Arrest Inhibitor->G2Arrest Apoptosis Increased Apoptosis Inhibitor->Apoptosis Biomarkers ↓ Survivin, ↓ Bcl-xL ↑ p21 Inhibitor->Biomarkers CellProcesses Cell Proliferation Survival Invasion Downstream->CellProcesses

Conclusion

References

SD-208 biomarker modulation survivin Bcl-xL

Author: Smolecule Technical Support Team. Date: February 2026

Biomarker Modulation Profile of SD-208

The following table summarizes the experimental data on how this compound modulates the biomarkers survivin and Bcl-xL.

Biomarker Observed Effect of this compound Experimental Context Key Supporting Data
Survivin Downregulation Human prostate cancer (PC3) xenografts in mice [1] [2]. Oral this compound for 24 days led to decreased tumor expression of survivin [1] [2].
Bcl-xL Downregulation Human prostate cancer (PC3) xenografts in mice [1] [2]. Treatment resulted in decreased expression of Bcl-xL in tumors [1] [2].

Detailed Experimental Data & Protocols

Here is a deeper dive into the key studies and methodologies that established the effects of this compound.

  • In Vivo Efficacy and Biomarker Study: The most direct evidence comes from a 2015 study where researchers evaluated this compound as a Protein Kinase D (PKD) inhibitor for prostate cancer.

    • Experimental Model: Nude mice with subcutaneous PC3 human prostate cancer tumor xenografts [1].
    • Dosing Protocol: this compound was administered orally for 24 days [1] [2].
    • Biomarker Analysis: After the treatment period, tumors were analyzed. The study found that the anti-tumor effect of this compound was accompanied by reduced proliferation, increased apoptosis, and decreased expression of PKD biomarkers including survivin and Bcl-xL [1] [2]. This suggests that downregulation of these survival proteins is a key part of this compound's mechanism of action.
  • Mechanism of Action and Workflow: this compound is characterized as a potent, ATP-competitive inhibitor. The following diagram outlines the experimental workflow and proposed signaling pathway from the key study.

G cluster_in_vitro In Vitro & Cellular Analysis cluster_in_vivo In Vivo Validation in_vitro1 1. Screen kinase inhibitor library (Identify this compound) in_vitro2 2. Treat prostate cancer cells (PC3, DU145) in_vitro1->in_vitro2 in_vitro3 3. Assess phenotypes: • Proliferation • Invasion • Cell cycle arrest in_vitro2->in_vitro3 in_vitro4 4. Mechanistic analysis: • p21 levels • Cdc2/Cdc25C phosphorylation in_vitro3->in_vitro4 in_vivo Oral administration of this compound in mouse xenograft model in_vitro4->in_vivo Informs pathway Proposed Pathway This compound inhibits PKD → Induces G2/M cell cycle arrest → Promotes apoptosis → Modulates survival proteins (Survivin, Bcl-xL) in_vitro4->pathway result Outcome: Reduced tumor growth, Increased apoptosis in_vivo->result biomarker Biomarker Analysis: Downregulation of Survivin & Bcl-xL result->biomarker biomarker->pathway

Important Context and Limitations for Researchers

When interpreting these findings for your comparison guides, please consider the following critical points:

  • Target Ambiguity: The search results reveal that "this compound" refers to two distinct compounds.

    • One is a well-known TGF-β receptor I kinase inhibitor, with an IC50 of 49 nM [3].
    • The other is a novel Protein Kinase D (PKD) inhibitor identified in a 2015 screen [1] [2].
    • Crucially, the data on survivin and Bcl-xL modulation is specifically linked to the PKD-inhibiting this compound, not the TGF-β-inhibiting one. Your guide must clearly distinguish between these two to avoid scientific inaccuracy.
  • Lack of Direct Comparative Data: While the search results confirm this compound (PKD inhibitor) reduces survivin and Bcl-xL, they do not contain head-to-head experimental data comparing its efficacy or potency against other specific survivin (e.g., YM155 [4] [5]) or Bcl-xL inhibitors (e.g., WEHI-539, A-1331852 [6]). A direct, quantitative comparison is not possible with the available information.

  • Limited Scope of Evidence: The biomarker data is based on a single, well-documented in vivo study on prostate cancer [1] [2]. The consistency of this effect across other cancer cell types or models is not verified by the current search results.

References

SD-208 anti-tumor efficacy comparison standard therapies

Author: Smolecule Technical Support Team. Date: February 2026

Clarification on Two Distinct SD-208 Compounds

It is important to note that the name "this compound" refers to two different compounds in scientific literature, which have different molecular targets:

  • This compound (TGF-βR Inhibitor): This well-documented compound is a selective inhibitor of the Transforming Growth Factor-beta Receptor I (TGF-βRI/ALK5) kinase [1] [2].
  • This compound (PKD Inhibitor): A separate study identifies a different compound, also named this compound, as a novel, ATP-competitive inhibitor of Protein Kinase D (PKD) [3].

The following data primarily pertains to the TGF-βR inhibitor, as it is more widely published.

Experimental Data on this compound (TGF-βR Inhibitor)

The anti-tumor efficacy of this compound (TGF-βR Inhibitor) has been evaluated in various preclinical models. The table below summarizes key findings from the search results:

Cancer Type Experimental Model Dosing Regimen Key Efficacy Findings Proposed Mechanism

| Melanoma Bone Metastasis [1] | Mouse model (1205Lu cells); prevention & treatment protocols | 60 mg/kg/day; oral gavage | → Prevented development of osteolytic bone metastases. → Reduced size of established osteolytic lesions. | Blocked TGF-β-induced Smad2/3 phosphorylation; reduced expression of pro-metastatic genes (PTHrP, IL-11, CTGF) [1]. | | Glioma [2] | Mouse model (SMA-560 cells) | 1 mg/mL; administered orally | Significantly prolonged median survival of glioma-bearing mice. | Inhibited cell growth, migration, and invasion; enhanced immunogenicity [2]. | | Lung Metastasis [2] | Mouse model (R3T cells) | 60 mg/kg/day; oral gavage | Inhibited primary tumor growth; reduced number and size of lung metastases. | Blocked TGF-β signaling and Smad phosphorylation [2]. |

Details of Key Experimental Protocols

For researchers seeking to replicate or understand these studies, here are the methodologies for the key experiments cited above.

  • In Vitro Kinase Assay: this compound's potency was determined by its ability to inhibit TGF-βRI kinase activity, reported with an IC50 value of 48 nM. It demonstrates high selectivity, being over 100-fold more selective for TGF-βRI than TGF-βRII [2].
  • Cell Invasion Assay: The anti-invasive effect of this compound was evaluated using Matrigel-coated Transwell inserts. Melanoma cells were placed in the upper chamber with this compound, and their invasion through the Matrigel barrier toward a serum gradient was measured after 24 hours. This compound treatment potently blocked TGF-β-evoked invasion through this extracellular matrix [1] [2].
  • In Vivo Bone Metastasis Model: To model melanoma metastasis, nude mice were inoculated with 1205Lu human melanoma cells directly into the left cardiac ventricle. This compound (60 mg/kg) or a vehicle control was administered daily by oral gavage. The development and progression of osteolytic bone lesions were monitored and quantified, showing significant reduction with this compound treatment [1].

Mechanism of Action and Signaling Pathway

This compound (TGF-βR Inhibitor) exerts its effects by specifically blocking the TGF-β signaling pathway, which plays a complex dual role in cancer, often promoting cancer progression and metastasis in advanced stages. The following diagram illustrates the pathway and the point of this compound's intervention:

G TGFβ TGF-β Ligand TβRII TβRII Receptor TGFβ->TβRII TβRI TβRI (ALK5) Receptor TβRII->TβRI pSmad23 p-Smad2/3 TβRI->pSmad23 Phosphorylates SD208 This compound Inhibitor SD208->TβRI Blocks Kinase Activity Smad4 Smad4 pSmad23->Smad4 Complex p-Smad2/3/Smad4 Complex Smad4->Complex TargetGenes Pro-Metastatic Gene Transcription Complex->TargetGenes Nuclear Translocation CellularEffects Cellular Effects: • Invasion • Migration • Metastasis TargetGenes->CellularEffects

The diagram shows that this compound binds to the intracellular kinase domain of TGF-βRI, preventing the phosphorylation and activation of Smad2/3 proteins. This inhibition disrupts the formation of the Smad complex and its translocation into the nucleus, thereby suppressing the expression of downstream genes that drive tumor invasion and metastasis [1] [2].

Research Status and Comparison Context

While the provided data shows promising efficacy in preclinical models, it's important to contextualize its status:

  • Preclinical Stage: The available data for this compound is from in vitro and in vivo animal studies. There is no information on its evaluation in human clinical trials, which is necessary to directly compare its efficacy and safety against established standard-of-care therapies in humans [1] [2].
  • Contrast with Conventional Therapies: A review notes that conventional therapies like chemotherapy and radiotherapy, while common, are often unsatisfactory due to significant limitations. These include severe side effects from toxicity to normal cells and the development of drug resistance [4]. This compound represents a modern "targeted therapy" approach designed to interfere with specific molecular pathways like TGF-β signaling, which could potentially offer a better safety profile and overcome some limitations of conventional cytotoxic drugs [4] [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

352.0639502 g/mol

Monoisotopic Mass

352.0639502 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

SD-208

Dates

Last modified: 08-15-2023
1: Li M, Fang Y, Yao M, Yu WR, Ni T, Gu C, Yang PG, Mao ZG. [Effects of transforming growth factor β1 receptor inhibitor SD-208 on human hypertrophic scar]. Zhonghua Shao Shang Za Zhi. 2016 Jul 20;32(7):389-95. doi: 10.3760/cma.j.issn.1009-2587.2016.07.002. Chinese. PubMed PMID: 27464628.
2: Fadakar P, Akbari A, Ghassemi F, Mobini GR, Mohebi M, Bolhassani M, Abed Khojasteh H, Heidari M. Evaluation of SD-208, a TGF-β-RI Kinase Inhibitor, as an Anticancer Agent in Retinoblastoma. Acta Med Iran. 2016 Jun;54(6):352-8. PubMed PMID: 27306340.
3: Akbari A, Ghahremani MH, Mobini GR, Abastabar M, Akhtari J, Bolhassani M, Heidari M. Down-regulation of miR-135b in colon adenocarcinoma induced by a TGF-β receptor I kinase inhibitor (SD-208). Iran J Basic Med Sci. 2015 Sep;18(9):856-61. PubMed PMID: 26523217; PubMed Central PMCID: PMC4620183.
4: Tandon M, Salamoun JM, Carder EJ, Farber E, Xu S, Deng F, Tang H, Wipf P, Wang QJ. SD-208, a novel protein kinase D inhibitor, blocks prostate cancer cell proliferation and tumor growth in vivo by inducing G2/M cell cycle arrest. PLoS One. 2015 Mar 6;10(3):e0119346. doi: 10.1371/journal.pone.0119346. eCollection 2015. PubMed PMID: 25747583; PubMed Central PMCID: PMC4352033.
5: Akbari A, Amanpour S, Muhammadnejad S, Ghahremani MH, Ghaffari SH, Dehpour AR, Mobini GR, Shidfar F, Abastabar M, Khoshzaban A, Faghihloo E, Karimi A, Heidari M. Evaluation of antitumor activity of a TGF-beta receptor I inhibitor (SD-208) on human colon adenocarcinoma. Daru. 2014 Jun 5;22:47. doi: 10.1186/2008-2231-22-47. PubMed PMID: 24902843; PubMed Central PMCID: PMC4077684.
6: Sun Y, Ye P, Wu J, Liu Z, Zhang A, Ren L, Cheng C, Huang X, Wang K, Deng P, Wu C, Yue Z, Xia J. Inhibition of intimal hyperplasia in murine aortic allografts by the oral administration of the transforming growth factor-beta receptor I kinase inhibitor SD-208. J Heart Lung Transplant. 2014 Jun;33(6):654-61. doi: 10.1016/j.healun.2014.02.020. Epub 2014 Feb 21. PubMed PMID: 24685405.
7: Mohammad KS, Javelaud D, Fournier PG, Niewolna M, McKenna CR, Peng XH, Duong V, Dunn LK, Mauviel A, Guise TA. TGF-beta-RI kinase inhibitor SD-208 reduces the development and progression of melanoma bone metastases. Cancer Res. 2011 Jan 1;71(1):175-84. doi: 10.1158/0008-5472.CAN-10-2651. Epub 2010 Nov 16. Erratum in: Cancer Res. 2011 Mar 1;71(5):2023. PubMed PMID: 21084275; PubMed Central PMCID: PMC3225124.
8: Leung SY, Niimi A, Noble A, Oates T, Williams AS, Medicherla S, Protter AA, Chung KF. Effect of transforming growth factor-beta receptor I kinase inhibitor 2,4-disubstituted pteridine (SD-208) in chronic allergic airway inflammation and remodeling. J Pharmacol Exp Ther. 2006 Nov;319(2):586-94. Epub 2006 Aug 3. PubMed PMID: 16888081.
9: Uhl M, Aulwurm S, Wischhusen J, Weiler M, Ma JY, Almirez R, Mangadu R, Liu YW, Platten M, Herrlinger U, Murphy A, Wong DH, Wick W, Higgins LS, Weller M. SD-208, a novel transforming growth factor beta receptor I kinase inhibitor, inhibits growth and invasiveness and enhances immunogenicity of murine and human glioma cells in vitro and in vivo. Cancer Res. 2004 Nov 1;64(21):7954-61. PubMed PMID: 15520202.

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